molecular formula C21H19N3O4 B557672 (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine CAS No. 157355-79-8

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

Cat. No.: B557672
CAS No.: 157355-79-8
M. Wt: 377.4 g/mol
InChI Key: SIRPVCUJLVXZPW-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine is a useful research compound. Its molecular formula is C21H19N3O4 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
The exact mass of the compound Nalpha-Fmoc-D-histidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRPVCUJLVXZPW-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CN=CN4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427162
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157355-79-8
Record name Nalpha-Fmoc-D-histidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine (Fmoc-D-His-OH). This amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), a foundational technology in drug discovery and development. Understanding its characteristics is paramount for the successful synthesis of high-purity peptides.

Core Chemical and Physical Properties

Fmoc-D-His-OH is an N-α-Fmoc-protected form of the unnatural amino acid D-histidine.[1] The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino terminus, which is central to the widely used Fmoc-based SPPS strategy.[2] The imidazole side chain of histidine, however, presents unique challenges, most notably a high susceptibility to racemization during peptide coupling.[3][4][5] This can lead to the undesired incorporation of the L-enantiomer, potentially altering the structure and biological activity of the final peptide.[3] To mitigate this, the imidazole nitrogen is often protected with groups like trityl (Trt) or tert-butyloxycarbonyl (Boc).[3][6]

A summary of the key chemical and physical properties of Fmoc-D-His-OH and its commonly used side-chain protected derivatives is presented below.

PropertyThis compound (Fmoc-D-His-OH)N-α-Fmoc-N(im)-trityl-D-histidine (Fmoc-D-His(Trt)-OH)N-α-Fmoc-N(im)-Boc-D-histidine (Fmoc-D-His(Boc)-OH)
Molecular Formula C₂₁H₁₉N₃O₄[1][7]C₄₀H₃₃N₃O₄[8]C₂₆H₂₇N₃O₆
Molecular Weight 377.39 g/mol [1][7]619.71 g/mol [8]477.51 g/mol
Appearance Off-white solid[1]Powder or crystalsSolid
Melting Point >128°C (decomposes)[1]~130 °C (decomposes)No data available
Solubility Slightly soluble in DMSO, Acetic Acid, and aqueous base.[1]Soluble in Chloroform. In SPPS, a 0.1 M solution can be achieved in a 40% NMP/DMM mixture.[9]Soluble in DMF.[10]
Storage Sealed in dry, 2-8°C.[1] For long-term storage of the solid, -20°C is recommended.[11][12] Solutions should be freshly prepared, but can be stored at -20°C for up to a month or -80°C for up to 6 months.[7][11]Store at 0-8°C.[13]For long-term stability as a solid, store at -20°C.[11]
Purity Typically ≥99% (HPLC)[1]Typically >97% (HPLC)High purity (>99% HPLC) is available.[14]

Experimental Protocols

The primary application of Fmoc-D-His-OH and its derivatives is in Fmoc solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to a solid support (resin).

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.

Fmoc_SPPS_Workflow start Start with Resin-Bound Amino Acid (Fmoc protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (e.g., DMF, DCM) deprotection->wash1 coupling Couple Next Fmoc-Amino Acid (e.g., with DIC/Oxyma) wash1->coupling wash2 Wash Resin (e.g., DMF, DCM) coupling->wash2 completion_check Check for Completion (e.g., Kaiser Test) wash2->completion_check repeat Repeat Cycle for Next Amino Acid completion_check->repeat Incomplete final_deprotection Final N-terminal Fmoc Deprotection completion_check->final_deprotection Complete repeat->coupling cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

1. Resin Preparation and Swelling:

  • Place the desired resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids) in a reaction vessel.[2][15]

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin for at least 30 minutes. This allows for better accessibility of the reactive sites.[2][16]

  • Drain the solvent.

2. Nα-Fmoc Deprotection: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[17][18]

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Deprotection Steps Fmoc_AA Fmoc-NH-CHR-CO-Resin Proton_Abstraction Proton Abstraction at C9 of Fluorene Fmoc_AA->Proton_Abstraction + Piperidine Piperidine Piperidine (Base) Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Dibenzofulvene Dibenzofulvene (DBF) Intermediate Beta_Elimination->Dibenzofulvene Free_Amine H₂N-CHR-CO-Resin (Free Amine) Beta_Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct Dibenzofulvene->DBF_Adduct + Piperidine

Caption: Chemical mechanism of Fmoc deprotection by a base like piperidine.

  • Procedure:

    • Add a 20% (v/v) solution of piperidine in DMF to the swelled resin.[2][16]

    • Agitate the mixture for 5-10 minutes at room temperature.[19]

    • Drain the solution.

    • Repeat the treatment with the piperidine solution for another 5-15 minutes to ensure complete removal of the Fmoc group.[16][19]

    • Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[19]

    • A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test is indicated by a blue color).[17][19]

3. Amino Acid Coupling:

  • Activation: In a separate vial, dissolve the Fmoc-D-histidine derivative (typically 3-5 equivalents relative to the resin loading) and an activating agent in a minimal amount of DMF.[19] Common activation systems include:

    • Carbodiimides: Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure or 1-hydroxybenzotriazole (HOBt).[10][19]

    • Uronium/Aminium Salts: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a base like N,N-diisopropylethylamine (DIPEA).[16]

  • Coupling:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[16][19]

    • Agitate the mixture for 1-2 hours at room temperature. For difficult couplings or to suppress racemization, conditions can be optimized (e.g., lower temperatures or microwave assistance).[10][19]

    • Monitor the reaction completion using a Kaiser test (a negative test indicates complete coupling).[19]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[16][19]

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Procedure:

    • Wash the peptide-resin with DCM and dry it under a vacuum.[16][19]

    • Add a cleavage cocktail to the dry resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[16]

    • Gently agitate the mixture for 2-3 hours at room temperature.[16]

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[16]

    • Isolate the peptide by centrifugation, wash the pellet with cold diethyl ether, and dry it under a vacuum.[16]

5. Purification:

  • The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • A C18 column is commonly used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[12]

Challenges and Considerations with Histidine

The primary challenge with incorporating histidine in SPPS is the risk of racemization.[5] The imidazole side chain can catalyze the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemistry.[3][4] The choice of side-chain protecting group is critical to minimize this side reaction.

  • Fmoc-His(Trt)-OH: The bulky trityl (Trt) group offers steric protection and is widely used. However, it does not fully prevent racemization, especially at elevated temperatures.[3][6]

  • Fmoc-His(Boc)-OH: The Boc group is an electron-withdrawing group that deactivates the imidazole ring, significantly suppressing racemization.[11] It has shown superior performance to the Trt group in reducing D-isomer formation, especially under heated conditions.[10][11]

  • Fmoc-His(Fmoc)-OH: This derivative, where the side chain is also protected by an Fmoc group, is less common. The side-chain Fmoc is removed during each deprotection step along with the N-α-Fmoc group.[20][21] This strategy is generally only suitable for synthesizing short peptides or for incorporating histidine near the N-terminus where a free imidazole side chain in the final peptide is desired.[20][21]

Conclusion

This compound is a valuable reagent for the synthesis of D-histidine-containing peptides. A thorough understanding of its chemical properties, along with the nuances of its use in SPPS, is essential for researchers in peptide chemistry and drug development. The selection of an appropriate side-chain protecting group, such as Trt or Boc, is a critical decision to ensure the chiral purity and successful synthesis of the target peptide. The protocols and data presented in this guide serve as a foundational resource for the effective application of this important amino acid derivative.

References

An In-depth Technical Guide to Fmoc-D-histidine: Structure, Properties, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-histidine), a critical building block in solid-phase peptide synthesis (SPPS). Due to the unique reactivity of the imidazole side chain of histidine, its successful incorporation into peptide sequences requires careful consideration of protecting group strategy and coupling conditions to minimize side reactions, most notably racemization. This document details the chemical structure, molecular formula, and key physicochemical properties of Fmoc-D-histidine and its commonly used side-chain protected derivatives. Furthermore, it offers detailed experimental protocols for its application in SPPS and discusses strategies to ensure the chiral integrity of the final peptide product.

Physicochemical Properties of Fmoc-D-histidine and Derivatives

The selection of the appropriate Fmoc-D-histidine derivative is paramount for successful peptide synthesis. The choice of the imidazole side-chain protecting group influences solubility, stability, and the propensity for racemization during coupling. The following table summarizes the key quantitative data for the unprotected Fmoc-D-histidine and its most common derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
Fmoc-D-histidine C₂₁H₁₉N₃O₄377.39[1]157355-79-8[2]Off-white solid[2]
Fmoc-D-His(Trt)-OH C₄₀H₃₃N₃O₄619.71[3][4]135610-90-1[3][4]White to slight yellow to beige powder[4]
Fmoc-D-His(Boc)-OH C₂₆H₂₇N₃O₆477.51[5][6]159631-28-4[7][8]White to off-white powder[7]
Fmoc-D-His(Fmoc)-OH C₃₆H₂₉N₃O₆599.63[9]200926-18-7White powder

Chemical Structure of Fmoc-D-histidine

The chemical structure of Fmoc-D-histidine consists of the D-isomer of the amino acid histidine, with its α-amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group.

Fmoc_D_histidine_Structure cluster_histidine D-Histidine Core cluster_fmoc Fmoc Group C_alpha C_beta C_alpha->C_beta N_alpha C_alpha->N_alpha C_carboxyl COOH C_alpha->C_carboxyl H_alpha C_alpha->H_alpha C_gamma C_beta->C_gamma N_delta1 C_gamma->N_delta1 C_epsilon1 N_delta1->C_epsilon1 N_epsilon2 C_epsilon1->N_epsilon2 C_delta2 N_epsilon2->C_delta2 C_delta2->C_gamma Fmoc_C9 Fmoc_O1 Fmoc_C_carbonyl Fmoc_O2 Fmoc_C_carbonyl->Fmoc_O2 Fmoc_O2->Fmoc_C9 N_alpha->Fmoc_C_carbonyl

Caption: Chemical structure of Fmoc-D-histidine.

Experimental Protocols for Fmoc-D-histidine in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-histidine into a growing peptide chain follows the standard cycle of Fmoc-SPPS, which involves deprotection of the N-terminal Fmoc group, followed by coupling of the next Fmoc-protected amino acid. However, due to the susceptibility of histidine to racemization, specific considerations in the coupling step are crucial.

Standard Manual SPPS Protocol for Fmoc-D-His(Trt)-OH Coupling

This protocol is designed to minimize racemization when using the widely available Fmoc-D-His(Trt)-OH.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes at room temperature with agitation.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

    • A Kaiser test can be performed to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents), a coupling agent such as HCTU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[10]

    • Crucially, minimize the pre-activation time. Add the activation mixture to the resin immediately after dissolution to reduce the risk of racemization.[10]

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Automated Microwave-Assisted SPPS Protocol for Fmoc-D-His(Boc)-OH

For automated synthesis, especially with microwave heating which can accelerate racemization, the use of the more stable Fmoc-D-His(Boc)-OH is recommended.

  • Reagent Preparation:

    • Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF.

    • Amino Acid Solution: 0.2 M Fmoc-D-His(Boc)-OH in DMF.

    • Activator Solution: 1.0 M DIC and 1.0 M Oxyma Pure in DMF.

  • Synthesis Cycle:

    • Deprotection: Perform deprotection with the deprotection solution at 90°C for 1 minute.

    • Washing: Wash the resin with DMF.

    • Coupling: Add the Fmoc-D-His(Boc)-OH solution and the activator solution to the resin. Perform the coupling at a reduced temperature of 50°C for 10 minutes to minimize D-isomer formation. While Fmoc-His(Boc)-OH shows significantly less epimerization at 90°C compared to Fmoc-His(Trt)-OH, the lower temperature is a safer starting point.

    • Washing: Wash the resin with DMF.

Logical Workflow for Fmoc-SPPS of a Histidine-Containing Peptide

The following diagram illustrates the general workflow for incorporating an Fmoc-D-histidine residue into a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin with N-terminal protected peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling of Fmoc-D-His(PG)-OH (e.g., HCTU/DIPEA or DIC/Oxyma) wash1->coupling wash2 Wash with DMF coupling->wash2 next_cycle Repeat for next amino acid wash2->next_cycle next_cycle->deprotection Yes final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection No cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage end End: Purified Peptide cleavage->end

Caption: General workflow of Fmoc-SPPS for histidine incorporation.

Conclusion

The successful synthesis of peptides containing D-histidine using Fmoc chemistry is highly achievable with careful selection of the appropriate side-chain protecting group and optimization of coupling conditions. While Fmoc-D-His(Trt)-OH is widely used, minimizing pre-activation time is critical to suppress racemization. For syntheses requiring higher chiral purity, especially those employing elevated temperatures, the use of Fmoc-D-His(Boc)-OH is strongly recommended. The detailed protocols and workflow provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the efficient and high-fidelity synthesis of histidine-containing peptides.

References

An In-depth Technical Guide to the Solubility of Fmoc-D-His-OH and Its Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of Nα-Fmoc-D-histidine (Fmoc-D-His-OH) and its commonly used, side-chain protected derivatives in organic solvents critical for solid-phase peptide synthesis (SPPS). Understanding the solubility of these building blocks is paramount for optimizing coupling efficiency, minimizing aggregation-related side reactions, and ensuring the synthesis of high-purity peptides.

Due to the reactive nature of the imidazole side chain of histidine, quantitative solubility data for the unprotected Fmoc-D-His-OH is not extensively published. In practice, researchers overwhelmingly utilize side-chain protected derivatives such as Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH to prevent side reactions and improve solubility. This guide addresses the solubility of both the unprotected form and its critical protected analogues, offering a practical resource for peptide chemists.

Factors Influencing Solubility

The solubility of Fmoc-protected histidine derivatives is governed by several factors:

  • Side-Chain Protection: The bulky and hydrophobic nature of protecting groups like Trityl (Trt) or tert-Butyloxycarbonyl (Boc) significantly alters the molecule's interaction with solvents. The large, nonpolar Trityl group, for instance, can enhance solubility in some organic solvents while hindering it in others.

  • Solvent Properties: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are the most common choices in SPPS for their ability to dissolve Fmoc-amino acids and swell the resin support.[1][2] NMP is noted to have a higher solvating power, particularly for hydrophobic peptides.[3]

  • Intermolecular Interactions: The planar fluorenyl (Fmoc) groups can lead to π-π stacking and intermolecular aggregation, which significantly reduces solubility.[4] For histidine derivatives, hydrogen bonding involving the imidazole ring can also contribute to lower solubility.

  • Temperature: Gentle heating can be employed to increase the solubility of sparingly soluble Fmoc-amino acids, though caution is required to prevent degradation.[3]

Quantitative and Qualitative Solubility Data

The following tables summarize the available solubility data for Fmoc-D-His-OH and its side-chain protected derivatives. It is crucial to note that much of the quantitative data is determined empirically and can vary based on experimental conditions and solvent purity.[3]

Table 1: Qualitative Solubility of Unprotected Fmoc-D/L-His-OH

CompoundSolventGeneral SolubilityNotes
Fmoc-His-OHDimethylformamide (DMF)Slight[4]Sonication is often required to aid dissolution.[4]
Fmoc-His-OHDimethyl sulfoxide (DMSO)Slight[4]
Fmoc-His-OHMethanolVery Slight[4]Heating may be necessary to achieve dissolution.[4]

Table 2: Quantitative Solubility of Side-Chain Protected Fmoc-Histidine Derivatives

CompoundSolvent / Solvent SystemSolubilityMolarity (approx.)Reference
Fmoc-His(Fmoc)-OHDimethyl sulfoxide (DMSO)~25 mg/mL~41.7 mM[4]
Fmoc-D-His(Trt)-OHN,N-Dimethylformamide (DMF)"clearly soluble" (1 mmole in 2 ml)~0.5 M
Fmoc-His(Trt)-OHN,N-Dimethylformamide (DMF)"clearly soluble" (25 mmole in 50 ml)~0.5 M[5]
Fmoc-His(Trt)-OHTEP-DMSO (3:1)-0.6 M[6]
Fmoc-His(Trt)-OHTEP-NBP (3:1)-0.7 M[6]
Fmoc-His(Trt)-OHNMP/DMM (60:40)Soluble at standard SPPS concentration0.1 M[7]

TEP: Triethyl phosphate; NBP: N-Butylpyrrolidone; DMM: Dipropyleneglycol Dimethylether.

Experimental Protocols

Protocol 1: General Method for Quantitative Solubility Determination

This protocol outlines a standard procedure for empirically determining the solubility of an Fmoc-amino acid in a specific solvent using HPLC analysis.

Materials:

  • Fmoc-D-His derivative

  • Solvent of interest (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the Fmoc-D-His derivative to a known volume of the solvent in a sealed vial.

  • Equilibration: Agitate the mixture using a thermostatic shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[8]

  • Separation of Solid: Centrifuge the vial at high speed to pellet the undissolved solid.[8]

  • Sample Preparation: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[8]

  • HPLC Analysis: Inject the diluted sample into the HPLC system. Use a reverse-phase C18 column and a suitable mobile phase (e.g., a water/acetonitrile gradient with 0.1% TFA).[8]

  • Quantification: Determine the concentration by comparing the peak area of the sample to the calibration curve, accounting for the dilution factor. This calculated value represents the solubility of the compound in the solvent under the tested conditions.[8]

Protocol 2: Standard Dissolution Procedure for SPPS Coupling

This protocol describes the practical steps for dissolving Fmoc-D-His derivatives for use in a coupling reaction during SPPS.

Materials:

  • Fmoc-D-His derivative

  • High-purity, amine-free DMF (or other chosen solvent)

  • DMSO (optional, as a co-solvent)

  • Clean, dry reaction vessel or vial

  • Vortex mixer

  • Ultrasonic bath

Methodology:

  • Weigh the desired amount of the Fmoc-D-His derivative into the reaction vessel.

  • Add the calculated volume of high-purity DMF.

  • Vortex the mixture for 1-2 minutes to suspend the solid.[3]

  • Troubleshooting: If the solid does not fully dissolve:

    • Place the vessel in an ultrasonic bath for 5-10 minutes to break up aggregates.[3]

    • If solubility is still limited, add a small amount of a stronger co-solvent like DMSO to the DMF and vortex thoroughly.[3]

    • As a final resort, gently warm the solution to approximately 37°C with intermittent vortexing.[3]

  • Once the amino acid is fully dissolved, proceed immediately with the activation and coupling steps as required by the synthesis protocol.[3]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for dissolving and coupling an Fmoc-D-His derivative in an SPPS protocol, including key decision points for addressing solubility challenges.

SPPS_Coupling_Workflow start Start: Weigh Fmoc-D-His-X add_dmf Add Primary Solvent (e.g., DMF) start->add_dmf vortex Vortex (1-2 min) add_dmf->vortex check_sol Fully Dissolved? vortex->check_sol sonicate Troubleshoot: Sonicate (5-10 min) check_sol->sonicate No activate Activate Amino Acid (e.g., with HATU/DIPEA) check_sol->activate Yes add_dmso Troubleshoot: Add Co-solvent (e.g., DMSO) sonicate->add_dmso add_dmso->vortex couple Couple to Resin activate->couple end_step Proceed to Washing Step couple->end_step

References

A Technical Guide to Commercial Fmoc-D-Histidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of high-quality amino acid derivatives is a critical determinant of success in peptide synthesis and subsequent biological assays. Fmoc-D-histidine, a cornerstone building block for the incorporation of the unnatural D-enantiomer of histidine into peptide chains, is available from a multitude of commercial suppliers. This guide provides an in-depth overview of commercially available Fmoc-D-histidine derivatives, their key specifications, and detailed protocols for their application in solid-phase peptide synthesis (SPPS).

Commercial Supplier Landscape for Fmoc-D-Histidine Derivatives

The choice of protecting group for the imidazole side chain of histidine is crucial to prevent side reactions and racemization during peptide synthesis. The most common commercially available forms of Fmoc-D-histidine are protected with Trityl (Trt), tert-Butoxycarbonyl (Boc), or are methylated (1-Me). Below is a comparative summary of specifications from various suppliers for these derivatives.

Fmoc-D-His(Trt)-OH

The trityl (Trt) group is a bulky side-chain protecting group that is labile to trifluoroacetic acid (TFA), making it compatible with standard Fmoc-SPPS cleavage conditions.

SupplierPurity (HPLC)Enantiomeric PurityCAS NumberMolecular Weight
Sigma-Aldrich ≥97%Not specified135610-90-1619.71 g/mol
CsBioChina ≥99.00%[1]≤0.50% L-enantiomer[1]135610-90-1[1]619.7 g/mol [1]
Advanced ChemTech Not specifiedNot specified135610-90-1[2][3]619.71 g/mol
Chem-Impex ≥99%[4]Not specified135610-90-1[4]619.7 g/mol [4]
Watanabe Chemical Not specifiedNot specified135610-90-1[5]619.73 g/mol [5]
Suzhou Highfine Biotech ≥98%Not specifiedNot specifiedNot specified
P3 BioSystems Not specifiedNot specifiedNot specifiedNot specified
Fmoc-D-His(Boc)-OH

The tert-Butoxycarbonyl (Boc) protecting group offers an alternative to the Trityl group and is also readily cleaved by TFA.

SupplierPurity (HPLC)Enantiomeric PurityCAS NumberMolecular Weight
CEM Corporation ≥99.0%[6]≥99.8%[6]159631-28-4477.5 g/mol
CsBioChina ≥95.00%[7]Not specified159631-28-4[7]477.5 g/mol [7]
Advanced ChemTech Not specifiedNot specified159631-28-4477.5 g/mol [8][9]
Aapptec Peptides Not specifiedNot specified159631-28-4[9]477.5 g/mol [9]
Fmoc-D-His(1-Me)-OH

The 1-methylated form of histidine can be a critical component in peptides designed to mimic or inhibit certain biological interactions.

SupplierPurityCAS NumberMolecular Weight
GenoChem World Not specified1197025-85-6391.42 g/mol
Bachem Not specifiedNot specified391.43 g/mol [10]
Next Peptide Not specified1197025-85-6[11]391.42 g/mol [11]
Cayman Chemical Not specified202920-22-7 (L-isomer)391.4 g/mol (L-isomer)[12]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-histidine into a peptide sequence via SPPS follows a cyclical process of deprotection, activation, and coupling. Histidine residues, however, are known to be susceptible to racemization during activation. Therefore, careful selection of coupling reagents is paramount.

Materials
  • Fmoc-D-His(Trt)-OH, Fmoc-D-His(Boc)-OH, or Fmoc-D-His(1-Me)-OH

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

Protocol for Fmoc-D-Histidine Coupling

This protocol outlines a typical manual coupling cycle for incorporating Fmoc-D-histidine into a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-D-histidine derivative and 3-5 equivalents of HBTU/HOBt in DMF.

    • Add 6-10 equivalents of DIPEA to the amino acid solution.

    • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. To minimize racemization of the histidine residue, the addition of HOBt or HOAt is recommended.[13]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction has gone to completion. A negative result (yellow beads) indicates a successful coupling.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Visualization of SPPS Workflow

The following diagram illustrates the general workflow for solid-phase peptide synthesis incorporating an Fmoc-D-histidine derivative.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Fmoc_AA Fmoc-Protected Amino Acid Activation Amino Acid Activation (e.g., HBTU/HOBt/DIPEA) Fmoc_AA->Activation Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling to Resin Washing1->Coupling Activation->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Cycle Repeat for next Amino Acid Washing2->Cycle Cycle->Deprotection Next cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Cycle->Cleavage Final cycle Crude_Peptide Crude Peptide Cleavage->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Logical Flow for Supplier Selection

Choosing the right supplier involves a logical decision-making process based on the specific requirements of the research project.

Supplier_Selection Start Define Research Needs Purity Required Purity? (e.g., >99%) Start->Purity Scale Required Scale? (mg, g, kg) Start->Scale Documentation Certificate of Analysis (CoA) Needed? Start->Documentation Budget Budget Constraints? Start->Budget Search Search for Suppliers Purity->Search Scale->Search Documentation->Search Budget->Search Compare Compare Supplier Specs (Purity, Price, Availability) Search->Compare Select Select Optimal Supplier Compare->Select

Caption: Decision workflow for selecting a commercial supplier.

The successful synthesis of peptides containing D-histidine hinges on the quality of the starting materials and the optimization of the synthesis protocol. By carefully selecting a reputable supplier and employing robust coupling strategies, researchers can confidently incorporate this non-canonical amino acid into their peptides for a wide range of research and therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Nα-Fmoc-D-histidine, a critical building block in solid-phase peptide synthesis (SPPS). The unique properties of the histidine side chain's imidazole group present specific challenges, most notably a high susceptibility to racemization during peptide coupling. This document details the chemical strategies and experimental protocols necessary to produce high-purity Fmoc-D-histidine derivatives, ensuring the stereochemical integrity of the final peptide products.

The Challenge of Histidine in Peptide Synthesis

The incorporation of histidine into peptide sequences is often complicated by the imidazole ring, which can act as an intramolecular base. During the carboxyl activation step of peptide coupling, the π-nitrogen of the imidazole ring can abstract the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can result in a mixture of L- and D-isomers, compromising the biological activity and structural integrity of the synthesized peptide.[1][2] Therefore, appropriate protection of the imidazole side chain is crucial to mitigate this racemization.

Synthesis of Fmoc-D-histidine Derivatives

The synthesis of Fmoc-D-histidine involves two key steps: protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group and protection of the imidazole side chain.

2.1. Side-Chain Protection Strategies

To prevent side reactions and suppress racemization, the imidazole nitrogen of histidine must be protected.[3] The choice of the side-chain protecting group is a critical decision that affects the stability of the derivative and the conditions required for its eventual removal. Commonly used protecting groups for Fmoc-histidine include:

  • Trityl (Trt): A bulky and acid-labile group that is widely used. Fmoc-D-His(Trt)-OH is a standard building block in Fmoc SPPS.[4][5] It offers some protection against racemization, but significant levels can still occur, especially under harsh coupling conditions.[2][6]

  • tert-Butoxycarbonyl (Boc): This group offers superior suppression of racemization compared to the Trt group because it protects the π-nitrogen, which is responsible for promoting enolization.[1][7][8] Fmoc-His(Boc)-OH is a preferred choice for syntheses where high chiral purity is essential.[1]

  • Other Protecting Groups: Additional groups like 4-methyltrityl (Mtt) and 3-Benzyloxymethyl (Bum) have also been developed to offer varying degrees of stability and specific advantages in certain synthetic strategies.[4]

2.2. General Synthesis Workflow

The synthesis of a side-chain protected Fmoc-D-histidine derivative, such as Fmoc-D-His(Trt)-OH, generally follows the pathway of first protecting the imidazole ring followed by the protection of the α-amino group.

Synthesis_Workflow D_His D-Histidine Trt_His D-His(Trt)-OH D_His->Trt_His Trityl Chloride, DIEA Fmoc_D_His_Trt Fmoc-D-His(Trt)-OH Trt_His->Fmoc_D_His_Trt Fmoc-OSu, NaHCO3, Dioxane/Water Purification_Analysis_Workflow cluster_qc Analytical Techniques Crude Crude Product Purification Purification (Recrystallization / Prep-HPLC) Crude->Purification Pure_Product Purified Fmoc-D-His(Trt)-OH Purification->Pure_Product QC Quality Control Pure_Product->QC HPLC Purity (HPLC) QC->HPLC CHIRAL_HPLC Enantiomeric Purity (Chiral HPLC) QC->CHIRAL_HPLC MS Identity (MS) QC->MS GC Residual Solvents (GC) QC->GC

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Nα-Fmoc-D-histidine (Fmoc-D-His-OH). Understanding the physicochemical properties of this reagent is critical for its effective use in solid-phase peptide synthesis (SPPS), ensuring the integrity and purity of the final peptide product. Due to the limited availability of specific stability data for Fmoc-D-His-OH, this guide incorporates data from its L-enantiomer and other relevant side-chain protected histidine derivatives to provide best-practice recommendations.

Core Stability Considerations

The stability of Fmoc-D-His-OH is influenced by several factors, including temperature, moisture, and the chemical environment. As with other Fmoc-protected amino acids, proper handling and storage are paramount to prevent degradation and ensure optimal performance in peptide synthesis.

Degradation Pathways

The primary degradation pathways for Fmoc-D-His-OH include:

  • Racemization: Histidine is particularly susceptible to racemization (epimerization) during the activation step of peptide coupling.[1] The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[1][2] This is a critical concern for Fmoc-D-His-OH, as the resulting L-enantiomer impurity can be difficult to remove during purification.

  • Hydrolysis of the Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) protecting group is labile to basic conditions. Exposure to amines or other bases can lead to premature deprotection, resulting in undesired side reactions during peptide synthesis.

  • Oxidation: Although less common, the imidazole ring can be susceptible to oxidation over prolonged periods or in the presence of oxidizing agents.

Recommended Storage Conditions

Adherence to appropriate storage conditions is the most effective way to ensure the long-term stability and purity of Fmoc-D-His-OH. The following recommendations are based on best practices for Fmoc-amino acids and data from related histidine derivatives.

Solid Form

For the solid (powder) form of Fmoc-D-His-OH, the following storage conditions are recommended to minimize degradation:

Storage TemperatureRecommended DurationKey Considerations
-20°C Long-term (up to several years) Ideal for long-term storage. Keep in a tightly sealed, desiccated container to protect from moisture.
2-8°C Short- to mid-term (up to several months) Suitable for routine use. A desiccator is highly recommended to prevent water absorption.
Room Temperature Short-term (days to weeks) Avoid for extended periods. Protect from light and moisture.
In-Solution

Fmoc-D-His-OH, like many other Fmoc-histidine derivatives, exhibits limited solubility in common organic solvents used in SPPS, such as dimethylformamide (DMF).[3] Due to the potential for degradation and racemization in solution, it is strongly recommended to prepare solutions fresh before each use. If short-term storage of a solution is unavoidable, the following guidelines should be followed:

Storage TemperatureRecommended DurationKey Considerations
-20°C Up to one month Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.
-80°C Up to six months Provides greater stability for longer-term solution storage. Aliquoting is essential.

Factors Influencing Stability

The following diagram illustrates the key factors that can impact the stability of Fmoc-D-His-OH and the resulting potential degradation pathways.

Factors Influencing Fmoc-D-His-OH Stability A Storage Conditions B Temperature A->B C Moisture A->C D Light A->D K Fmoc-D-His-OH Stability B->K C->K D->K E Chemical Environment F pH (presence of bases) E->F G Solvent Purity E->G F->K G->K H Coupling Conditions I Activation Time H->I J Coupling Reagents H->J I->K J->K L Degradation Pathways K->L M Racemization L->M N Premature Deprotection L->N O Side-product Formation L->O

Factors Influencing Fmoc-D-His-OH Stability

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Fmoc-D-His-OH and detect the presence of degradation products, including the L-enantiomer.

Materials:

  • Fmoc-D-His-OH sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a UV detector

  • Chiral HPLC column (for enantiomeric purity) or a standard C18 column (for general purity)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Fmoc-D-His-OH.

    • Dissolve the sample in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Purity):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: A typical gradient would be from 10% B to 90% B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm and 301 nm (characteristic absorbance for the Fmoc group).

    • Injection Volume: 10 µL.

  • HPLC Conditions (Enantiomeric Purity):

    • A chiral column and specific mobile phase conditions will be required. These conditions must be optimized based on the column manufacturer's recommendations for the separation of D- and L-histidine derivatives.

  • Data Analysis:

    • Integrate the peak areas of the chromatogram.

    • Purity is calculated as the percentage of the main peak area relative to the total peak area.

    • For chiral analysis, the percentage of the D- and L-enantiomers are calculated to determine the extent of racemization.

Experimental Workflow for Stability Study

The following diagram outlines a general workflow for conducting a stability study on Fmoc-D-His-OH.

Workflow for Fmoc-D-His-OH Stability Study A Initial Sample Analysis (T=0) B Store Samples under Varied Conditions (Temp, Humidity, Light) A->B I Data Comparison and Stability Assessment A->I Baseline Data C Time Point 1 (e.g., 1 month) B->C D Time Point 2 (e.g., 3 months) B->D E Time Point 'n' (e.g., 6 months) B->E F Analyze Samples (HPLC for Purity and Racemization) C->F G Analyze Samples (HPLC for Purity and Racemization) D->G H Analyze Samples (HPLC for Purity and Racemization) E->H F->I G->I H->I

Workflow for Fmoc-D-His-OH Stability Study

Conclusion

While specific quantitative stability data for Fmoc-D-His-OH is not extensively documented, a thorough understanding of the stability of related Fmoc-histidine derivatives provides a strong foundation for its proper handling and storage. By adhering to the recommended storage conditions, particularly low temperatures and protection from moisture, and by being mindful of the potential for racemization during peptide synthesis, researchers can effectively utilize Fmoc-D-His-OH to produce high-quality D-histidine-containing peptides. For critical applications, it is advisable to perform in-house purity and stability assessments.

References

Spectroscopic Data and Experimental Protocols for Fmoc-D-histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Nα-(9-Fluorenylmethoxycarbonyl)-D-histidine (Fmoc-D-histidine), a critical building block in solid-phase peptide synthesis. The information presented herein, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, is essential for the verification of material quality and for monitoring the progress of peptide synthesis. Detailed experimental protocols are provided to ensure reproducibility in analytical characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for Fmoc-D-histidine. It is important to note that exact values, particularly for NMR, can be influenced by the solvent, concentration, and instrument parameters.

Table 1: ¹H NMR Spectroscopic Data of Fmoc-D-histidine
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.5br s-Carboxylic acid (-COOH)
~8.2d~8NH (Fmoc)
~7.88d7.52H, Aromatic (Fmoc)
~7.68d7.52H, Aromatic (Fmoc)
~7.55s-1H, Imidazole C2-H
~7.42t7.42H, Aromatic (Fmoc)
~7.32t7.42H, Aromatic (Fmoc)
~6.80s-1H, Imidazole C5-H
~4.5m-1H, α-CH
~4.25m-1H, CH (Fmoc)
~4.20m-2H, CH₂ (Fmoc)
~3.10dd15.0, 5.01H, β-CH₂
~2.95dd15.0, 8.01H, β-CH₂

Note: Data is typically acquired in DMSO-d₆. Chemical shifts are referenced to the residual solvent peak.

Table 2: ¹³C NMR Spectroscopic Data of Fmoc-D-histidine
Chemical Shift (δ) ppmAssignment
~173.5C=O (Carboxylic acid)
~156.2C=O (Fmoc carbamate)
~143.92C, Aromatic (Fmoc, quaternary)
~140.72C, Aromatic (Fmoc, quaternary)
~134.5Imidazole C4
~134.0Imidazole C2
~127.62C, Aromatic (Fmoc)
~127.12C, Aromatic (Fmoc)
~125.32C, Aromatic (Fmoc)
~120.12C, Aromatic (Fmoc)
~116.5Imidazole C5
~65.7CH₂ (Fmoc)
~54.5α-CH
~46.7CH (Fmoc)
~29.5β-CH₂

Note: Data is typically acquired in DMSO-d₆. Chemical shifts are referenced to the solvent peak.

Table 3: IR Spectroscopic Data of Fmoc-D-histidine
Wavenumber (cm⁻¹)IntensityAssignment
~3400-2500BroadO-H stretch (Carboxylic acid)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1715StrongC=O stretch (Carboxylic acid)
~1695StrongC=O stretch (Fmoc carbamate)
~1530StrongN-H bend and C=C stretch (Amide II)
~1450MediumC=C stretch (Aromatic)
~1250MediumC-O stretch
~760, 740StrongC-H out-of-plane bend (Aromatic)

Note: Spectrum is typically acquired as a KBr pellet.

Table 4: Mass Spectrometry Data of Fmoc-D-histidine
m/zIonNotes
378.1[M+H]⁺Molecular ion peak (protonated)
376.1[M-H]⁻Molecular ion peak (deprotonated)
222.1[M+H - C₁₅H₁₀O₂]⁺Loss of the fluorenylmethoxycarbonyl group
179.1[C₁₄H₁₁]⁺Fluorenylmethyloxonium ion
156.1[M+H - Fmoc]⁺Histidine fragment

Note: Data is typically acquired using Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Fmoc-D-histidine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • ¹H NMR:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64, depending on concentration.

      • Relaxation Delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of Fmoc-D-histidine into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of Fmoc-D-histidine (approximately 0.1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Mass Spectrometer: A quadrupole, time-of-flight (TOF), or ion trap mass spectrometer equipped with an ESI source.

    • Ionization Mode: Positive and/or negative ion mode.

    • Capillary Voltage: Typically 3-4 kV.

    • Nebulizing Gas Flow: Adjust for a stable spray.

    • Drying Gas Temperature: Typically 200-300 °C.

    • Mass Range: Scan a range appropriate for the expected molecular ion, for example, m/z 100-500.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum, averaging multiple scans to improve signal quality. For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of Fmoc-D-histidine.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_verification Conclusion Sample Fmoc-D-histidine NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in DMSO-d₆ IR IR Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry Sample->MS Prepare dilute solution NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Group Absorptions IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Verification Structural Verification NMR_Data->Verification IR_Data->Verification MS_Data->Verification

Workflow for Spectroscopic Characterization

The Strategic Incorporation of D-Histidine in Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of natural L-amino acids with their D-enantiomers is a powerful and widely adopted strategy in modern peptide drug development. This in-depth technical guide focuses on the role of D-histidine in shaping peptide structure, function, and therapeutic potential. The unique properties of the D-histidine residue, particularly its imidazole side chain and unnatural stereochemistry, offer significant advantages in overcoming the inherent limitations of native peptides, such as poor metabolic stability. This guide will delve into the structural and functional consequences of D-histidine incorporation, provide detailed experimental protocols for the synthesis and evaluation of these modified peptides, and present quantitative data to illustrate the impact of this strategic modification.

Core Principles of D-Histidine Incorporation

The primary motivation for incorporating D-histidine into a peptide sequence is to enhance its resistance to enzymatic degradation.[1][2] Native peptides composed entirely of L-amino acids are readily recognized and cleaved by proteases in the body, leading to a short in-vivo half-life and limited therapeutic efficacy. The introduction of a D-amino acid, such as D-histidine, creates a peptide bond that is not recognized by most endogenous proteases, thereby significantly increasing the peptide's stability and bioavailability.[2][3]

Beyond stability, the incorporation of D-histidine can also influence the peptide's secondary structure. D-amino acids can induce or stabilize specific conformations, such as β-turns, which may be critical for receptor binding and biological activity.[4] Conversely, they can also disrupt existing secondary structures, a feature that can be leveraged to fine-tune activity and reduce off-target effects. The imidazole side chain of histidine, with a pKa around 6.0, also allows for pH-dependent activity, a particularly useful feature in designing peptides that are active in the acidic microenvironments of tumors or endosomes.[5][6]

Quantitative Impact of D-Histidine on Peptide Function

The inclusion of D-histidine can significantly alter the biological activity of a peptide. This is often quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for peptides containing D-histidine and other D-amino acids, highlighting their enhanced stability and potent bioactivity.

Table 1: In Vitro Antimicrobial Activity of Histidine-Rich and D-Amino Acid-Substituted Peptides

Peptide IDSequenceTarget OrganismMIC (µM)pH of AssayCitation
LAH4-L1NH2-KKALLALALHHLAHLALHLALAL-COOHE. coli205.0[5]
LAH4-L4NH2-KKALLALALHHLAHLALHLALAL-COOH (isomer)E. coli15.0[5]
HV2RR(VH)2VDPGV(HV)2RR-NH2E. coli ATCC 259228Not Specified
HV2RR(VH)2VDPGV(HV)2RR-NH2P. aeruginosa ATCC 278534Not Specified
D-MPIIDWKKLLDAAKQIL-NH2 (all D-amino acids)E. coli ATCC 259228Not Specified[2]
D-MPIIDWKKLLDAAKQIL-NH2 (all D-amino acids)S. aureus ATCC 2921316Not Specified[2]
H2K4bSynthetic Branched PeptideC. tropicalis3.4Not Specified[7]
H2K4bSynthetic Branched PeptideC. krusei3.4Not Specified[7]

Table 2: Proteolytic Stability of D-Amino Acid-Containing Peptides

PeptideModificationProteaseHalf-lifeCitation
L-GLP1NoneProteinase K< 1 hour[8]
D-GLP1All D-amino acidsProteinase K> 6 hours (80% remaining)[8]
L-peptideC-terminal L-amino acidsProteinase K< 4 hours[3]
D-peptideC-terminal D-amino acidsProteinase K> 24 hours (15% remaining)[3]
Peptide 1Tam-labeledHuman Blood Plasma43.5 h[9]
Peptide 2Tam-labeledHuman Blood Plasma3.2 h[9]

Table 3: Receptor Binding Affinity of GnRH Analogs

PeptideReceptorKd (nM)AssayCitation
125I-[His5,D-Tyr6]GnRHGnRH Receptor0.19Saturation Binding[10]
Conventional TracerGnRH Receptor~0.38Saturation Binding[10]
[D-Arg6] chicken II GnRHPituitary GnRH Receptor-Competitive Binding[11]
LeuprolideGnRH Receptor-Competitive Radioligand Binding[12]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of D-histidine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine-Containing Peptide

This protocol describes the manual synthesis of a generic peptide containing D-histidine using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Fmoc-protected L-amino acids

  • Fmoc-D-His(Trt)-OH (or other suitable protection)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Place the desired amount of Rink Amide resin in a reaction vessel. Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes. Drain the solution. Repeat this step for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and the coupling reagents (HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin as described in step 3.

  • Repeat for Subsequent Amino Acids: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence. For the incorporation of D-histidine, use Fmoc-D-His(Trt)-OH.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of ACN and water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide product.[4]

In Vitro Antimicrobial Activity Assay (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a D-histidine-containing peptide against a bacterial strain using the broth microdilution method.[5]

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in sterile water or 10 mM PBS)

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton (MH) broth (pH adjusted as needed, e.g., to 5.0 for pH-dependent studies)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Inoculate a few colonies of the bacterial strain into MH broth and incubate at 37°C until the culture reaches the exponential growth phase (OD600 of 0.4-0.6). Dilute the bacterial culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.

  • Peptide Dilution Series: Prepare a serial two-fold dilution of the peptide stock solution in MH broth in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria without peptide) and a negative control (broth without bacteria).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is defined as the lowest concentration of the peptide that inhibits visible bacterial growth (a significant reduction in OD600 compared to the positive control).[5][13]

Assessment of Endosomal Escape

This protocol describes a fluorescence microscopy-based assay to qualitatively assess the endosomal escape of a fluorescently labeled D-histidine-containing peptide.

Materials:

  • Fluorescently labeled peptide (e.g., TMR-labeled)

  • HeLa cells or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LysoTracker Green (or other endosomal/lysosomal marker)

  • Hoechst 33342 (nuclear stain)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with the fluorescently labeled peptide at the desired concentration (e.g., 1-10 µM) in serum-free medium for 1-4 hours at 37°C.[14]

  • Staining:

    • During the last 30 minutes of peptide incubation, add LysoTracker Green to the medium to stain late endosomes and lysosomes.

    • Wash the cells three times with PBS.

    • Incubate the cells with Hoechst 33342 in PBS for 10 minutes to stain the nuclei.

  • Imaging:

    • Wash the cells again with PBS and mount the coverslips on microscope slides.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the peptide's fluorophore, LysoTracker Green, and Hoechst.

  • Analysis: Analyze the images for the colocalization of the peptide's fluorescence with the LysoTracker Green signal. A diffuse cytosolic fluorescence of the peptide, distinct from the punctate pattern of the endosomes, indicates successful endosomal escape.[14]

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes related to the development and mechanism of action of D-histidine-containing peptides.

Experimental Workflow for Therapeutic Peptide Development

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical a Target Identification & Sequence Design (Incorporate D-Histidine) b Solid-Phase Peptide Synthesis (SPPS) a->b c Purification (RP-HPLC) & Characterization b->c d Binding Affinity Assays (Ki, Kd) c->d f Proteolytic Stability Assays (Plasma, Serum) c->f e Functional Assays (e.g., MIC, Cell Viability) d->e g Pharmacokinetic Studies (Half-life) e->g h Efficacy in Animal Models g->h i Toxicology Studies h->i

Caption: A generalized workflow for the development of a therapeutic peptide incorporating D-histidine.

Signaling Pathway of a D-Amino Acid Containing GnRH Agonist

GnRH_Signaling GnRH_agonist D-His Containing GnRH Agonist GnRHR GnRH Receptor (GPCR) GnRH_agonist->GnRHR Binding Gq_11 Gq/11 GnRHR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 MAPK MAPK Cascade (ERK, JNK) Ca2->MAPK Modulation PKC->MAPK Activation Gene_Expression Gene Expression (LH, FSH) MAPK->Gene_Expression Transcription Factor Activation

Caption: Simplified signaling pathway initiated by a D-histidine-containing GnRH agonist.

Conclusion

The incorporation of D-histidine into peptide sequences is a versatile and effective strategy for enhancing their therapeutic potential. By increasing proteolytic stability, modulating conformation, and enabling pH-dependent activity, D-histidine offers a powerful tool for overcoming the challenges associated with native peptide drugs. The experimental protocols and quantitative data presented in this guide provide a framework for the rational design, synthesis, and evaluation of novel D-histidine-containing peptides. As the demand for more stable and effective peptide therapeutics continues to grow, the strategic use of D-histidine is poised to play an increasingly crucial role in the advancement of pharmaceutical research and development.

References

The Advent of Mildness: A Technical Guide to the Discovery and Application of Fmoc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group represents a landmark achievement in the history of chemical peptide synthesis. Its introduction provided a milder, more versatile, and highly efficient alternative to the then-predominant tert-butyloxycarbonyl (Boc) strategy, fundamentally transforming the landscape of solid-phase peptide synthesis (SPPS). This guide provides an in-depth exploration of the discovery of Fmoc-protected amino acids, their initial applications, and the core chemical principles that have established them as the backbone of modern peptide synthesis.

The Genesis of the Fmoc Group: A Solution to a Chemical Conundrum

In the mid-20th century, the field of peptide synthesis was largely reliant on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. While revolutionary, this method had significant drawbacks. The repeated use of moderately strong acid (typically trifluoroacetic acid, TFA) to remove the temporary Boc group could lead to the gradual cleavage of the "permanent" benzyl-based side-chain protecting groups.[1][2] The final step, requiring the use of hazardous and highly corrosive liquid hydrogen fluoride (HF) to cleave the peptide from the resin and remove all remaining protecting groups, further limited its application, especially for sensitive or modified peptides.[1][3][4]

In 1970, a pivotal paper by Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as a novel, base-labile protecting group for amines.[3][5][6] Their work was a direct response to the need for an orthogonal protection scheme—one where the temporary and permanent protecting groups could be removed under fundamentally different and non-interfering conditions. The Fmoc group's key innovation was its clever design: the electron-withdrawing nature of the fluorenyl ring system makes the proton at the C9 position acidic.[7] This allows for its rapid removal via a β-elimination mechanism in the presence of a mild base, typically a secondary amine like piperidine, without affecting the acid-labile side-chain protecting groups.[7][8][9]

Initially, the Fmoc group's potential was not fully realized, as the original report described its removal under relatively harsh conditions.[3] However, its adaptation for solid-phase applications in the late 1970s, championed by researchers like Robert C. Sheppard, unlocked its true power.[3][10] This led to the development of the Fmoc/tBu (tert-butyl) strategy, which offered true orthogonality: the Nα-Fmoc group is removed by a base, while the tBu-based side-chain protecting groups and the resin linker are cleaved by acid (TFA).[2][11][12] This milder, more selective approach quickly gained favor, paving the way for the routine synthesis of complex peptides, including those with post-translational modifications like phosphorylation and glycosylation, which were often incompatible with the harsh conditions of Boc chemistry.[1][4]

Core Principles and Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry stems from a collection of significant advantages over the preceding Boc/Bzl methodology.

  • Mild Deprotection Conditions : The use of a weak base, most commonly 20% piperidine in N,N-dimethylformamide (DMF), for Fmoc removal preserves the integrity of acid-sensitive functionalities on the peptide and the solid support.[4][9][13]

  • True Orthogonality : The base-lability of the Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker.[7][][15] This prevents premature deprotection of side chains during the synthesis cycles.

  • Automation and Monitoring : The deprotection of the Fmoc group releases dibenzofulvene, which forms a stable adduct with piperidine.[16][17] This adduct has a strong UV absorbance, allowing for real-time, quantitative monitoring of the deprotection step, a feature that greatly facilitates automated synthesis.[1][9][16]

  • Safety : The final cleavage step in Fmoc-SPPS typically uses TFA, a significantly less hazardous reagent than the highly corrosive and toxic liquid HF required in the Boc/Bzl strategy.[4][18]

  • High Yield and Purity : The mild conditions and high efficiency of the coupling and deprotection steps generally lead to higher purity crude products and excellent yields, often exceeding 99% per cycle.[2][][18]

Quantitative Data Summary

The following tables provide a comparative summary of key quantitative parameters between the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.

ParameterFmoc/tBu StrategyBoc/Bzl StrategyReference(s)
Nα-Protection 9-fluorenylmethoxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)[18][19]
Nα-Deprotection Reagent 20% Piperidine in DMF25-50% TFA in DCM[12][16][20]
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)Strong acid-labile (e.g., Bzl)[2][18][]
Final Cleavage Reagent TFA-based cocktailsLiquid HF or TFMSA[2][4][18]
Orthogonality Fully OrthogonalSemi-orthogonal[2][12][18]
Automation Friendliness Highly AmenableLess common in modern synthesizers[1][2][18]
Safety Avoids highly corrosive HFRequires specialized equipment for HF[4][18]
Table 1: Comparison of Key Characteristics of Fmoc/tBu and Boc/Bzl SPPS Strategies.
Protecting GroupReagentConcentrationTypical TimeMonitoring MethodReference(s)
Fmoc Piperidine in DMF20% (v/v)2 x 5-10 minUV Absorbance of piperidine-dibenzofulvene adduct[7][17][20]
Boc TFA in DCM25-50% (v/v)1 x 2 min + 1 x 20-30 minNinhydrin test (qualitative)[2][12]
Table 2: Typical Nα-Deprotection Conditions and Times.
Peptide SequenceSynthesis StrategyActivatorCrude Purity (%)Reference(s)
A(1-11)Fmoc-SPPSHATU83.63[22]
A(1-11)Fmoc-SPPSHCTU83.13[22]
A(1-11)Fmoc-SPPSTFFH< 25[22]
C(1-10)Fmoc-SPPSCOMU90.84[22]
C(1-10)Fmoc-SPPSHCTU89.92[22]
Aβ(1-42)Fmoc-SPPS (Microwave)HCTU67[18]
Table 3: Illustrative Crude Peptide Purity Data for Fmoc-SPPS with Various Activators. Note: Purity is highly sequence-dependent.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation of Fmoc-amino acids and their application in a standard SPPS cycle.

Protocol 1: Synthesis of an Fmoc-Amino Acid (Fmoc-OSu Method)

This protocol describes the general procedure for protecting an amino acid with an Fmoc group using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is often preferred over Fmoc-Cl due to its stability and lower tendency to form side products.[7]

  • Dissolution of Amino Acid : Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of 1,4-dioxane and aqueous sodium bicarbonate. The volume should be sufficient to fully dissolve the amino acid.[7]

  • Preparation of Fmoc-OSu Solution : In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane or acetone.[7]

  • Reaction : Cool the amino acid solution to 0-5°C in an ice bath. Slowly add the Fmoc-OSu solution dropwise to the vigorously stirred amino acid solution.[7]

  • Incubation : Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up :

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether or ethyl acetate (2-3 times) to remove unreacted Fmoc-OSu and other organic impurities.[7]

    • Carefully acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (e.g., 1M HCl) while cooling in an ice bath. The Fmoc-amino acid will precipitate out of the solution.[7]

  • Isolation :

    • Collect the precipitate by vacuum filtration.

    • Wash the solid product thoroughly with cold water to remove inorganic salts.

    • Dry the product under vacuum to yield the purified Fmoc-amino acid. The purity can be verified by HPLC and mass spectrometry.

Protocol 2: Standard Cycle for Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single cycle of deprotection and coupling for extending a peptide chain on a solid support (e.g., Wang or Rink Amide resin).

  • Resin Preparation (Swelling) : Place the peptide-resin from the previous step into a suitable reaction vessel. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the DMF.[7][23]

  • Fmoc Deprotection :

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[13][20]

    • Agitate the mixture for 3 minutes, then drain the solution.[7]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7]

    • Drain the deprotection solution.

  • Washing : Wash the resin thoroughly to remove residual piperidine and the dibenzofulvene-piperidine adduct. Perform a series of washes (e.g., 5-7 times) with DMF.[7][23] A qualitative ninhydrin test can be performed on a small sample of beads to confirm the presence of a free primary amine.[13]

  • Amino Acid Coupling (Activation) :

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (2.9-4.5 equivalents) or HATU (2.9-4.5 equivalents) in DMF.[23][24]

    • Add an activation base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution. Allow the mixture to pre-activate for 1-2 minutes.[13][24]

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours.[24] The reaction progress can be monitored using a ninhydrin test.

  • Final Washing : Once the coupling reaction is complete, drain the coupling solution. Wash the peptide-resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to prepare it for the next cycle or for final cleavage.

Protocol 3: Final Cleavage and Peptide Precipitation

This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of side-chain protecting groups.

  • Final Deprotection and Drying : After the final coupling step, perform a final Fmoc deprotection (as in Protocol 2, Step 2) and wash the resin thoroughly with DMF and then DCM. Dry the resin completely under vacuum.[7]

  • Cleavage :

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[13][24] The choice of scavengers (TIS, water, etc.) is critical to prevent side reactions with sensitive residues.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) in a fume hood.[24]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[24]

  • Peptide Precipitation and Isolation :

    • Filter the cleavage mixture to separate the resin from the solution containing the peptide. Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add the solution dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate). The crude peptide will precipitate.[7][24]

    • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the ether suspension to pellet the precipitated peptide. Carefully decant the ether.[7]

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow and Chemistry

The following diagrams, generated using the DOT language, illustrate the core processes and chemical logic of the Fmoc strategy.

Fmoc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 n cycles Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling n cycles Wash2 DMF/DCM Wash Coupling->Wash2 n cycles Wash2->Deprotection n cycles FinalCleavage Final Cleavage (TFA Cocktail) Wash2->FinalCleavage After final cycle Start Start: Fmoc-AA-Resin Start->Deprotection Purification Purification (RP-HPLC) FinalCleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Fmoc_Deprotection_Mechanism FmocNHR Fmoc-NH-Peptide Intermediate Carbanion Intermediate FmocNHR->Intermediate Proton Abstraction Piperidine + Piperidine (Base) Products H₂N-Peptide + Dibenzofulvene + CO₂ Intermediate->Products Spontaneous Elimination β-Elimination Adduct Dibenzofulvene-Piperidine Adduct Products->Adduct Trapping by excess Piperidine

Caption: Chemical mechanism of Fmoc group deprotection by piperidine.

Orthogonality_Concept cluster_Fmoc Fmoc/tBu Strategy (Orthogonal) cluster_Boc Boc/Bzl Strategy (Semi-Orthogonal) Fmoc Nα-Fmoc SideChain_tBu Side-Chain-tBu Base Base (e.g., Piperidine) Base->Fmoc Removes Acid_TFA Acid (TFA) Acid_TFA->SideChain_tBu Removes Boc Nα-Boc SideChain_Bzl Side-Chain-Bzl Acid_TFA2 Mild Acid (TFA) Acid_TFA2->Boc Removes Acid_TFA2->SideChain_Bzl Partially Removes (Side Reaction) Acid_HF Strong Acid (HF) Acid_HF->SideChain_Bzl Removes

Caption: Orthogonality of the Fmoc/tBu vs. the Boc/Bzl protection strategy.

References

Safety and Handling of Fmoc-D-Histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the safe and effective handling of reagents is paramount. This technical guide provides an in-depth overview of the safety precautions and handling procedures for Fmoc-D-histidine, a crucial building block in the synthesis of peptides containing the unnatural D-enantiomer of histidine. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of the synthesized peptides.

Hazard Identification and Classification

Fmoc-D-histidine and its derivatives are generally considered hazardous chemicals. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. While specific toxicity data for Fmoc-D-histidine is limited, the available Safety Data Sheets (SDS) for similar compounds, such as Fmoc-His(Trt)-OH, indicate that it may cause skin, eye, and respiratory tract irritation.[1][2][3]

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Statements
Skin Corrosion/Irritation (Category 2)Causes skin irritation.[3]P264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
Serious Eye Damage/Eye Irritation (Category 2)Causes serious eye irritation.[3]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Specific target organ toxicity – single exposure (Category 3), Respiratory systemMay cause respiratory irritation.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
Aquatic Chronic 4May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of Fmoc-D-histidine is crucial for its proper storage and handling.

Physical and Chemical Properties Table

PropertyValueSource
Appearance White to off-white solid; powder or crystals.[1][4]
Molecular Formula C21H19N3O4[5]
Molecular Weight 377.39 g/mol [5]
Melting Point >128 °C (decomposition)[5]
Solubility Slightly soluble in acetic acid, aqueous base, and DMSO.[5]
Storage Temperature 2-8°C, sealed in a dry environment.[5]

Experimental Protocols: Safe Handling and Use in Peptide Synthesis

The following protocols outline the safe handling of Fmoc-D-histidine during standard laboratory procedures and its use in Solid-Phase Peptide Synthesis (SPPS).

General Handling and Storage
  • Engineering Controls : Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder to minimize dust inhalation.[2][6] Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield.[1][2][3]

    • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[1][2]

    • Body Protection : A lab coat is required.[2] For larger spills, a full suit may be necessary.[1][2]

    • Respiratory Protection : If ventilation is inadequate or when handling large quantities of powder, use a NIOSH-approved respirator with a particulate filter.[1][2]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][6] The recommended storage temperature is 2-8°C.[5] Keep away from heat and sources of ignition.[2]

  • Hygiene : Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][6]

Use in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-D-histidine is in SPPS. The following is a generalized workflow incorporating safety measures.

  • Resin Swelling :

    • Weigh the desired amount of resin in a fume hood.

    • Transfer the resin to a reaction vessel and add an appropriate solvent (e.g., dimethylformamide - DMF) to swell the resin. Allow to swell for at least 30 minutes.[7]

  • Fmoc Deprotection :

    • After swelling, drain the solvent.

    • Add a 20% solution of piperidine in DMF to the resin to remove the Fmoc protecting group from the resin's free amine.[7] This step should be performed in a fume hood as piperidine is toxic and has a strong odor.

    • Agitate the mixture for the required time (typically 5-20 minutes).[7][8]

    • Drain the piperidine solution into a designated waste container.

    • Wash the resin thoroughly with DMF to remove residual piperidine.[7][8]

  • Amino Acid Coupling :

    • In a separate vial, dissolve Fmoc-D-histidine and an activating agent (e.g., HBTU, HATU) in DMF.[7] Handle these reagents in a fume hood.

    • Add a base (e.g., DIPEA, NMM) to the activation mixture.[7]

    • Add the activated Fmoc-D-histidine solution to the deprotected resin.

    • Allow the coupling reaction to proceed for the specified time.

  • Washing :

    • After the coupling reaction, drain the reaction solution into a designated waste container.

    • Wash the resin extensively with DMF and other solvents as per the specific protocol to remove any unreacted reagents and byproducts.[7][8]

  • Cleavage and Final Product Handling :

    • Once the peptide synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail, which typically contains strong acids like trifluoroacetic acid (TFA).[9] This step must be performed in a well-ventilated fume hood with appropriate PPE.

    • The cleaved peptide is then precipitated, purified (e.g., by HPLC), and lyophilized.

Visualized Workflows and Pathways

To further clarify the handling procedures and the importance of proper technique, the following diagrams are provided.

G General Workflow for Safe Handling of Fmoc-D-Histidine cluster_prep Preparation and Weighing cluster_dissolution Dissolution cluster_reaction Use in Reaction (SPPS) cluster_cleanup Cleanup and Waste Disposal a Don appropriate PPE (Gloves, Goggles, Lab Coat) b Work in a ventilated fume hood a->b c Carefully weigh Fmoc-D-histidine powder b->c d Add appropriate solvent (e.g., DMF) c->d e Ensure complete dissolution d->e f Add to reaction vessel e->f g Monitor reaction progress f->g h Quench reaction if necessary g->h i Dispose of waste in designated containers h->i j Clean glassware and work area i->j k Remove and dispose of PPE properly j->k l Wash hands thoroughly k->l

Caption: A logical workflow for the safe handling of Fmoc-D-histidine.

The use of Fmoc-protected histidine derivatives requires careful control to prevent racemization, which can significantly impact the biological activity of the final peptide.

G Simplified Mechanism of Histidine Racemization during Peptide Synthesis cluster_activation Activation Step cluster_racemization Racemization Pathway cluster_reprotonation Reprotonation A Fmoc-L-Histidine Derivative C Activated L-Histidine A->C Activation B Activation Reagent (e.g., HBTU/DIPEA) B->C D Abstraction of α-proton by imidazole side chain C->D H Fmoc-L-Histidine Derivative (Desired Product) E Planar Enolate Intermediate (Achiral) D->E F Reprotonation E->F G Fmoc-D-Histidine Derivative (Racemized Product) F->G Undesired F->H Desired

Caption: Mechanism of histidine racemization during peptide synthesis.

First Aid Measures

In the event of exposure to Fmoc-D-histidine, the following first aid measures should be taken:

First Aid Measures Table

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards : Emits toxic fumes under fire conditions, including carbon and nitrogen oxides.[1][2][6]

  • Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective gear.[2][6]

Accidental Release Measures

  • Personal Precautions : Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

  • Methods for Cleaning Up : Sweep up and shovel.[6] Place in a suitable, closed container for disposal. Avoid generating dust.[6]

By adhering to these safety and handling precautions, researchers can minimize risks and ensure the successful and safe use of Fmoc-D-histidine in their research and development endeavors. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

Methodological & Application

Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis Using Fmoc-D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the efficient assembly of peptide chains. The incorporation of non-standard amino acids, such as D-isomers, is a critical strategy for enhancing peptide stability, modulating biological activity, and designing novel therapeutic agents. Histidine, with its unique imidazole side chain, plays a crucial role in the structure and function of many biologically active peptides. However, its incorporation, particularly the D-enantiomer, presents specific challenges, most notably the risk of racemization.

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing Fmoc-D-histidine. The protocol emphasizes strategies to maintain the stereochemical integrity of the D-histidine residue and maximize final peptide purity.

Challenges in Incorporating Histidine in SPPS

The primary challenge during the coupling of histidine is the propensity for racemization at the α-carbon.[1][2] The imidazole ring of the histidine side chain can act as an intramolecular base, facilitating the abstraction of the α-proton of the activated amino acid, which leads to a loss of stereochemical purity.[1][3][4] While the focus is often on the racemization of L-histidine to D-histidine, the same underlying mechanism can affect the stereochemical integrity of D-histidine during synthesis. Therefore, careful selection of side-chain protecting groups and coupling reagents is paramount.[1][2]

Side-Chain Protection for Fmoc-D-Histidine

The most effective strategy to minimize racemization is the protection of the imidazole nitrogen.[1] Several protecting groups are available, each with distinct advantages and disadvantages.

  • Trityl (Trt): A widely used, acid-labile protecting group.[4][5] While common, Fmoc-His(Trt)-OH can still be susceptible to racemization, especially with strong bases or prolonged activation times.[1][2][6]

  • tert-Butoxycarbonyl (Boc): Offers excellent suppression of racemization.[1] However, the Boc group's stability can be an issue, as it may be partially cleaved during repeated Fmoc deprotection steps with piperidine.[7]

  • Methoxybenzyloxymethyl (MBom): Provides strong protection against racemization but can be associated with side reactions during final cleavage.[1][2]

For syntheses where maintaining the highest stereochemical purity of D-histidine is critical, the use of π-nitrogen protected derivatives like Fmoc-D-His(Boc)-OH is recommended, despite the potential for some instability.[1][8]

Data Presentation: Coupling Reagents and Racemization

The choice of coupling reagent significantly impacts the degree of racemization. The following table summarizes the relative performance of common coupling strategies for histidine incorporation.

Coupling Reagent/AdditiveBaseRelative Racemization RiskCoupling EfficiencyKey Considerations
DIC/HOBtTypically none addedLowGoodA classic and reliable method for minimizing racemization.[2][9]
HATU/DIPEADIPEAHighExcellentFast coupling but the base can significantly increase racemization.[9][10]
HBTU/DIPEADIPEAHighExcellentSimilar to HATU, efficient but carries a high risk of racemization.[9][10]
DEPBTDIPEALowGoodKnown to be particularly effective at suppressing racemization for Fmoc-His(Trt)-OH.[10]
PyBOPDIPEAModerate to HighExcellentEfficient coupling reagent, but basic conditions can still lead to racemization.[11]

Experimental Protocol: Manual SPPS of a Peptide Containing Fmoc-D-Histidine

This protocol outlines the manual synthesis of a generic peptide on a Rink Amide resin, incorporating an Fmoc-D-histidine derivative.

Materials
  • Rink Amide Resin

  • Fmoc-protected amino acids (including the chosen Fmoc-D-His derivative, e.g., Fmoc-D-His(Trt)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., DIC/HOBt or DEPBT)

  • Base (e.g., DIPEA, if required by the coupling reagent)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water)[8]

  • Cold diethyl ether

  • Peptide synthesis vessel

  • Shaker or vortexer

Step-by-Step Methodology
  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a peptide synthesis vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30-60 minutes.[8][12][13]

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[8][14][15]

    • Agitate the mixture for 3 minutes, drain, and add a fresh 20% piperidine solution.

    • Agitate for an additional 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then DCM (3-5 times).[8]

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent. If using DIC/HOBt, dissolve the Fmoc-amino acid and HOBt (3 equivalents each) in DMF, then add DIC (3 equivalents).[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[8]

    • Monitor the reaction completion using the Kaiser test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (5-7 times) and DCM (3-5 times).[8]

  • Peptide Chain Elongation (Iterative Cycle):

    • Fmoc Deprotection: Repeat step 2.

    • Amino Acid Coupling: Repeat step 3 for each subsequent amino acid in the sequence.

  • Incorporation of Fmoc-D-Histidine:

    • Activation: In a separate vial, dissolve the Fmoc-D-His(Trt)-OH (3-5 equivalents) and an appropriate coupling reagent. To minimize racemization, use a carbodiimide-based activation like DIC/HOBt.[2] If using a reagent like DEPBT, follow the manufacturer's recommendations.[10]

    • Pre-activation Time: Minimize the pre-activation time before adding the solution to the resin, as prolonged activation can increase the risk of racemization.[6][8]

    • Coupling: Add the activated Fmoc-D-histidine solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Monitoring and Washing: Monitor with the Kaiser test and wash the resin as described previously.

  • Final Fmoc Deprotection:

    • After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry it under a vacuum.[8]

    • Prepare a cleavage cocktail. A standard and effective mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[8]

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.[8][16] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the Trt group from histidine.[5]

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Isolation:

    • Precipitate the peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[8]

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet with cold ether 2-3 more times, and then dry the crude peptide under vacuum.

Workflow Diagram

SPPS_Workflow cluster_loop Resin 1. Resin Swelling (DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF/DCM) Deprotection1->Wash1 Wash Coupling 3. Amino Acid Coupling (Activated AA) Coupling->Wash1 Wash & Monitor Deprotection2 4. Final Fmoc Deprotection Coupling->Deprotection2 Final AA Coupled Wash1->Coupling Loop Repeat Cycle (n-1 times) Wash1->Loop Loop->Deprotection1 Next Amino Acid Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Deprotection2->Cleavage Wash Precipitation 6. Precipitation (Cold Ether) Cleavage->Precipitation Peptide Crude Peptide Precipitation->Peptide

Caption: Manual Fmoc-SPPS workflow for peptide synthesis.

Conclusion

The successful manual solid-phase synthesis of peptides containing Fmoc-D-histidine hinges on a well-defined protocol that actively mitigates the risk of racemization. By selecting appropriate side-chain protecting groups, such as Trt or Boc, and employing milder coupling reagents like DIC/HOBt or DEPBT, researchers can preserve the stereochemical integrity of the D-histidine residue. This detailed protocol and the accompanying data provide a robust framework for scientists and drug development professionals to confidently synthesize D-histidine-containing peptides with high purity and yield.

References

Application Notes and Protocols for Automated Peptide Synthesizer Conditions for Fmoc-D-His-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of D-Histidine into peptide sequences is a critical step in the development of novel therapeutics, offering enhanced enzymatic stability and unique conformational properties. However, the coupling of Fmoc-D-His-OH in automated solid-phase peptide synthesis (SPPS) presents significant challenges, primarily the high risk of racemization at the α-carbon.[1][2] This epimerization is catalyzed by the imidazole side chain of histidine, which can lead to the undesired incorporation of the L-isomer, compromising the stereochemical integrity and biological activity of the final peptide.[3][4]

The selection of an appropriate side-chain protecting group for the imidazole nitrogen is paramount to mitigating this side reaction.[5][6] Furthermore, the choice of coupling reagents, additives, and reaction conditions must be carefully optimized to ensure efficient acylation while preserving the stereochemistry of the D-Histidine residue.[4][7] These application notes provide a comprehensive guide to the recommended conditions for the automated coupling of Fmoc-D-His-OH, including a comparison of different protected derivatives and detailed experimental protocols.

Key Considerations for Fmoc-D-His-OH Coupling

The primary challenge in coupling Fmoc-D-His-OH is the prevention of racemization. The unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid and leading to a loss of stereochemical integrity.[8][9] To address this, several strategies are employed:

  • Side-Chain Protection: Protection of the imidazole nitrogen is crucial. The most common protecting groups include Trityl (Trt) and tert-Butyloxycarbonyl (Boc). While Fmoc-D-His(Trt)-OH is widely used, it offers minimal protection against racemization.[8][10] Fmoc-D-His(Boc)-OH has emerged as a superior alternative, significantly reducing racemization due to the electron-withdrawing nature of the Boc group, which decreases the basicity of the imidazole nitrogen.[11][12]

  • Coupling Reagents: The choice of coupling reagent directly impacts both coupling efficiency and the extent of racemization. Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) in the presence of a nucleophilic additive are highly recommended.[4][7] Uronium/aminium reagents such as HATU and HCTU are also effective, offering rapid coupling with a reduced risk of epimerization compared to older reagents.[3]

  • Additives: Additives like Oxyma Pure and HOBt are essential when using carbodiimides to suppress racemization.[4] Oxyma is a non-explosive and highly effective alternative to HOBt.[3]

  • Activation Time: Prolonged pre-activation times can increase the risk of racemization.[13][14] Therefore, in-situ activation or minimizing the pre-activation time is critical.[15][16]

  • Base: A non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) is commonly used.[13][14] However, the concentration should be carefully controlled as excess base can accelerate racemization.[13]

Data Summary: Comparison of Fmoc-D-His Protecting Groups and Coupling Conditions

The following table summarizes the performance of different Fmoc-D-His-OH derivatives and coupling conditions in minimizing racemization.

Fmoc-D-His DerivativeCoupling Reagent/AdditiveBaseTemperature (°C)Racemization (% D-isomer)Reference(s)
Fmoc-D-His(Trt)-OHHCTU/DIPEADIPEA506.8[12]
Fmoc-D-His(Boc)-OHDIC/OxymaN/A500.18[12]
Fmoc-D-His(Trt)-OHTBTU/DIPEADIPEARoom Temp~3.9 (for L-His)
Fmoc-D-His(Boc)-OHDIC/OxymaN/A900.81[12]
Fmoc-D-His(Trt)-OHHBTU/HOBt/DIPEADIPEA50High[1]

Experimental Protocols

Protocol 1: Automated Coupling of Fmoc-D-His(Boc)-OH using DIC/Oxyma

This protocol is highly recommended for minimizing racemization.

Materials:

  • Fmoc-D-His(Boc)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Equipment:

  • Automated peptide synthesizer

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesizer's reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Treat the resin with 20% piperidine in DMF for 3-5 minutes.

    • Drain and repeat the piperidine treatment for 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-D-His(Boc)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

    • Transfer the amino acid/Oxyma solution to the appropriate reservoir on the synthesizer.

    • Program the synthesizer to add the DIC (3-5 equivalents) to the amino acid solution for in-situ activation immediately before delivery to the reaction vessel.

    • Couple for 1-2 hours at room temperature. For difficult couplings, the temperature can be increased to 50°C.[1]

  • Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates a complete reaction).[17]

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, and purify using reverse-phase HPLC.

Protocol 2: Automated Coupling of Fmoc-D-His(Trt)-OH with Minimized Racemization

If Fmoc-D-His(Boc)-OH is unavailable, this protocol for Fmoc-D-His(Trt)-OH aims to reduce racemization.

Materials:

  • Fmoc-D-His(Trt)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • HCTU (or HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

  • Cold diethyl ether

Equipment:

  • Automated peptide synthesizer

Methodology:

  • Resin Swelling and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents) and HCTU (3-5 equivalents) in DMF.

    • Program the synthesizer for a short pre-activation time (1-2 minutes) after the addition of DIPEA (6-10 equivalents) before delivering the activated amino acid solution to the resin.[17]

    • Couple for 30-120 minutes at room temperature. Avoid elevated temperatures if possible.[15][17]

  • Washing: Follow step 4 from Protocol 1.

  • Monitoring: Follow step 5 from Protocol 1.

  • Chain Elongation, Cleavage, and Purification: Follow steps 6, 7, and 8 from Protocol 1.

Visualizations

experimental_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Fmoc-D-His-OH Coupling (e.g., DIC/Oxyma) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 monitoring Kaiser Test wash2->monitoring next_cycle Next Coupling Cycle monitoring->next_cycle Positive final_cleavage Final Cleavage & Deprotection monitoring->final_cleavage Negative next_cycle->deprotection end End: Purified Peptide final_cleavage->end

Caption: Automated SPPS cycle for Fmoc-D-His-OH coupling.

racemization_pathway activated_l_his Activated Fmoc-L-His-OH enolate Achiral Enolate Intermediate activated_l_his->enolate -H+ peptide_l Peptide with L-His activated_l_his->peptide_l Coupling enolate->activated_l_his +H+ activated_d_his Activated Fmoc-D-His-OH enolate->activated_d_his +H+ peptide_d Peptide with D-His (Racemized) activated_d_his->peptide_d Coupling imidazole Imidazole Side-Chain (Internal Base) imidazole->activated_l_his catalyzes

References

Choosing the Right Side-Chain Protecting Group for Fmoc-D-Histidine: A Guide to Trt, Boc, and Mtt

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of peptide synthesis.

Introduction: The synthesis of peptides containing histidine residues presents a significant challenge due to the nucleophilic nature of the imidazole side chain, which can lead to side reactions and, most critically, racemization at the α-carbon. The choice of a suitable side-chain protecting group for Fmoc-D-histidine is paramount to ensure the stereochemical integrity and purity of the final peptide. This document provides a detailed comparison of three commonly used protecting groups—Trityl (Trt), tert-Butoxycarbonyl (Boc), and 4-Methyltrityl (Mtt)—and offers experimental protocols for their use in solid-phase peptide synthesis (SPPS).

Comparative Analysis of Protecting Groups

The selection of a protecting group for the D-histidine side chain is a critical decision that balances the need for stability during synthesis, ease of removal, and suppression of racemization. The Trt, Boc, and Mtt groups offer distinct advantages and disadvantages in these respects.

Key Properties and Performance:

  • Trityl (Trt): As a widely used and cost-effective protecting group, Trt offers good stability under the basic conditions of Fmoc deprotection.[1][2] However, it is known to be susceptible to promoting racemization, especially with prolonged activation times or at elevated temperatures.[3][4] Its removal requires strong acidic conditions, typically in the final cleavage cocktail, making it suitable for standard SPPS protocols where global deprotection is employed.[1][5]

  • tert-Butoxycarbonyl (Boc): The Boc group has demonstrated superior performance in suppressing racemization compared to the Trt group.[3][5][6] The electron-withdrawing nature of the urethane linkage in the Boc group reduces the basicity of the imidazole nitrogen, thereby minimizing its catalytic effect on α-proton abstraction.[6] Like Trt, the Boc group is removed under strong acidic conditions, limiting its application in orthogonal protection schemes.[5]

  • 4-Methyltrityl (Mtt): The Mtt group is structurally similar to Trt but is significantly more acid-labile.[1] This increased lability allows for its selective removal on-resin using very mild acidic conditions, leaving other acid-labile protecting groups like Boc and tBu intact.[1][7] This feature makes Fmoc-D-His(Mtt)-OH the ideal choice for the synthesis of complex peptides requiring on-resin side-chain modifications such as cyclization or branching.[1] While direct quantitative data is limited, its structural similarity to Trt suggests it is also prone to racemization, necessitating careful control of coupling conditions.[1]

Quantitative Data Summary

The following table summarizes the key characteristics and performance of the Trt, Boc, and Mtt protecting groups for the side chain of Fmoc-D-histidine.

FeatureFmoc-D-His(Trt)-OHFmoc-D-His(Boc)-OHFmoc-D-His(Mtt)-OH
Primary Advantage Robust, cost-effective for standard SPPS.[1]Excellent suppression of racemization.[3][5]Enables orthogonal, on-resin side-chain modification.[1]
Primary Disadvantage High propensity for racemization.[3][4]Limited orthogonality.[5]Susceptible to racemization; higher cost.[1]
Acid Lability Low (Requires strong acid for cleavage).[1]Low (Requires strong acid for cleavage).[5]High (Cleaved with very mild acid).[1]
Side-Chain Deprotection Global deprotection with 90-95% TFA.[1]Global deprotection with ~92.5% TFA.[5]Selective on-resin deprotection with 1-5% TFA in DCM.[1]
Orthogonality Compatible with standard Fmoc/tBu strategy.[1]Quasi-orthogonal to Mtt/Mmt.[5]Orthogonal to Boc, tBu, and other acid-labile groups.[1]

Logical Selection of a Protecting Group

The choice between Trt, Boc, and Mtt is dictated by the specific requirements of the peptide being synthesized. The following decision-making workflow can guide the selection process.

G start Start: Select Fmoc-D-Histidine Protecting Group q1 Is on-resin side-chain modification of histidine required? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no use_mtt Use Fmoc-D-His(Mtt)-OH a1_yes->use_mtt q2 Is minimizing racemization the primary concern? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no use_boc Use Fmoc-D-His(Boc)-OH a2_yes->use_boc use_trt Use Fmoc-D-His(Trt)-OH (Cost-effective option) a2_no->use_trt

Caption: Decision workflow for selecting the appropriate Fmoc-D-histidine protecting group.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-D-histidine with Trt, Boc, and Mtt side-chain protection in manual solid-phase peptide synthesis.

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical SPPS cycle involves the swelling of the resin, deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-amino acid, and thorough washing steps.

G start Start SPPS Cycle swell 1. Resin Swelling (e.g., in DMF) start->swell deprotect 2. N-terminal Fmoc Deprotection (e.g., 20% Piperidine in DMF) swell->deprotect wash1 3. Washing (DMF, DCM) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents, Base) wash1->couple wash2 5. Washing (DMF, DCM) couple->wash2 next Next Cycle or Final Cleavage wash2->next

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Coupling Protocol for Fmoc-D-His(Trt)-OH

Materials:

  • Fmoc-D-His(Trt)-OH

  • Resin with a free N-terminal amine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform N-terminal Fmoc deprotection using standard methods (e.g., 20% piperidine in DMF) and wash thoroughly.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Crucially, minimize pre-activation time to reduce the risk of racemization. [8]

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the absence of free primary amines.

Coupling Protocol for Fmoc-D-His(Boc)-OH

Materials:

  • Fmoc-D-His(Boc)-OH

  • Resin with a free N-terminal amine

  • DMF, peptide synthesis grade

  • Coupling reagents (e.g., DIC/Oxyma Pure)

  • Base (e.g., DIPEA)

Procedure:

  • Resin Preparation: Follow step 1 from the Fmoc-D-His(Trt)-OH protocol.

  • Amino Acid Activation and Coupling (DIC/Oxyma recommended):

    • In a separate vessel, dissolve Fmoc-D-His(Boc)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.

  • Washing: Follow step 3 from the Fmoc-D-His(Trt)-OH protocol.

  • Confirmation of Coupling (Optional): Perform a Kaiser test.

Coupling Protocol for Fmoc-D-His(Mtt)-OH

Materials:

  • Fmoc-D-His(Mtt)-OH

  • Resin with a free N-terminal amine

  • DMF, peptide synthesis grade

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

Procedure:

  • Resin Preparation: Follow step 1 from the Fmoc-D-His(Trt)-OH protocol.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-D-His(Mtt)-OH (3-5 equivalents), a coupling agent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Minimize pre-activation time.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Follow step 3 from the Fmoc-D-His(Trt)-OH protocol.

  • Confirmation of Coupling (Optional): Perform a Kaiser test.

Protocol for Selective On-Resin Deprotection of the Mtt Group

Materials:

  • Peptidyl-resin with Mtt-protected histidine

  • Cleavage Cocktail: 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in Dichloromethane (DCM) (v/v/v).

  • DCM

  • 10% N,N-Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF) (v/v)

  • DMF

Procedure:

  • Swell the peptidyl-resin in DCM in a reaction vessel.

  • Drain the DCM.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture gently at room temperature. The deprotection is typically complete within 30-60 minutes, often performed as multiple short treatments (e.g., 6 x 5 minutes). The progress can be monitored by observing the release of the yellow Mtt cation into the solution.[7]

  • Once the deprotection is complete, drain the cleavage solution.

  • Wash the resin thoroughly with DCM to remove the cleaved Mtt groups and TFA.

  • Neutralize the resin by washing with 10% DIEA in DMF to deprotonate the newly exposed imidazole nitrogen.

  • Wash the resin with DMF to remove excess base.

  • The resin is now ready for the subsequent on-resin modification step.

Conclusion

The strategic selection of a side-chain protecting group for Fmoc-D-histidine is a critical determinant of success in peptide synthesis. For routine syntheses where cost and robustness are key, Fmoc-D-His(Trt)-OH is a viable option, provided that coupling conditions are carefully controlled to minimize racemization. When the stereochemical purity of the final peptide is paramount, Fmoc-D-His(Boc)-OH is the superior choice due to its demonstrated ability to significantly suppress racemization. For the synthesis of complex peptides requiring on-resin side-chain modifications, the orthogonality offered by Fmoc-D-His(Mtt)-OH makes it an indispensable tool. By understanding the unique properties of each protecting group and employing the appropriate experimental protocols, researchers can effectively incorporate D-histidine into their target peptides with high purity and yield.

References

Application Notes and Protocols for Standard Fmoc Deprotection of D-Histidine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base lability, which permits an orthogonal protection strategy with acid-labile side-chain protecting groups.[1] The deprotection step, typically mediated by a secondary amine like piperidine, is critical for the stepwise elongation of the peptide chain.[2] While seemingly routine, this step requires careful consideration, especially when incorporating chiral amino acids prone to racemization, such as histidine.

Histidine presents a significant challenge in Fmoc-SPPS primarily due to the high susceptibility of its α-carbon to epimerization.[3][4] This racemization is predominantly a problem during the carboxyl group activation and coupling phase, where the unprotected π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton and leading to a loss of stereochemistry.[3][5] While the deprotection step is not the primary cause of histidine racemization, the repetitive exposure to basic conditions can contribute to this and other side reactions.

These application notes provide a comprehensive overview of the standard Fmoc deprotection protocol for D-histidine, discuss potential side reactions, present quantitative data on the impact of side-chain protecting groups on stereochemical purity, and offer detailed experimental protocols to guide researchers in synthesizing high-purity histidine-containing peptides.

Data Presentation: Impact of Histidine Side-Chain Protection on Racemization

The choice of the side-chain protecting group for histidine is the most critical factor in preventing racemization during SPPS.[6] The standard derivative, Fmoc-His(Trt)-OH, where the trityl group protects the τ-nitrogen, offers minimal protection against racemization.[7] Derivatives with protection on the π-nitrogen, such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, have been developed to mitigate this side reaction by preventing the imidazole ring from participating in α-proton abstraction.[5][7]

The following tables summarize quantitative data on the formation of the undesired D-isomer (or L-isomer when starting with D-His) when using different histidine derivatives under various coupling conditions.

Table 1: Comparison of D-Isomer Formation for L-Histidine Derivatives under Various Coupling Conditions

Fmoc-His DerivativeCoupling ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8[6][7]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3[6][7]
Fmoc-His(Trt)-OHMicrowave (80°C)16.6[6][7]
Fmoc-His(MBom)-OHMicrowave (80°C)0.8[6]
Fmoc-His(Trt)-OHMicrowave (50°C, 10 min)6.8[4][8]
Fmoc-His(Boc)-OHMicrowave (50°C, 10 min)0.18[4][8]
Fmoc-His(Trt)-OHMicrowave (90°C, 2 min)>16[4][8]
Fmoc-His(Boc)-OHMicrowave (90°C, 2 min)0.81[4][8]

Table 2: Comparison of Deprotection Reagents and Associated Side Reactions

Deprotection Reagent/CocktailTarget Side ReactionEfficacy/ObservationsReference
20% Piperidine in DMFStandard DeprotectionEffective for most sequences but can induce side reactions like aspartimide formation and DKP.[1][1]
2% DBU / 2% Piperazine in NMPDiketopiperazine (DKP) FormationDrastically reduces DKP formation compared to 20% piperidine in DMF.[9][9]
Piperazine (with 0.1M HOBt)Aspartimide Formation & RacemizationCauses the least amount of aspartimide formation compared to piperidine and other bases.[10][10]
3-(Diethylamino)propylamine (DEAPA)Aspartimide Formation & DiastereomersShown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[11][11]

Experimental Protocols

The following protocols provide a detailed methodology for a standard Fmoc-SPPS cycle, with specific emphasis on the deprotection of a D-histidine residue.

Materials and Reagents
  • Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, ACS grade

  • Dichloromethane (DCM), ACS grade

  • Coupling reagents (e.g., HCTU, DIC)

  • Base (e.g., DIPEA)

  • Washing solvents (e.g., Methanol, Diethyl ether)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solid-phase peptide synthesis reaction vessel

Standard Fmoc Deprotection Protocol

This protocol describes a single deprotection cycle. This cycle is repeated for each amino acid in the peptide sequence.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 3 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Final Deprotection: Add a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes at room temperature.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol for Minimizing Side Reactions

For sequences prone to aspartimide formation (e.g., containing Asp-Gly or Asp-Ser), the addition of an additive to the deprotection solution can be beneficial.

  • Modified Deprotection Solution: Prepare a solution of 20% piperidine in DMF containing 0.1 M 1-Hydroxybenzotriazole (HOBt).

  • Procedure: Follow the standard deprotection protocol (Section 3.2), substituting the standard piperidine solution with the HOBt-containing solution. The presence of HOBt helps to suppress the formation of the succinimide ring intermediate that leads to aspartimide-related impurities.[10]

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored quantitatively by UV-Vis spectroscopy.

  • Sample Collection: During the final deprotection step (Section 3.2, Step 5), collect the filtrate flowing from the reaction vessel.

  • UV Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of the collected filtrate at 301 nm, using the initial 20% piperidine/DMF solution as a blank.

  • Analysis: The dibenzofulvene-piperidine adduct has a characteristic absorbance maximum around 301 nm. A stable, maximum absorbance value indicates the completion of the Fmoc removal.[1][12]

Diagrams and Workflows

Visual representations of the chemical processes and experimental workflows are provided below to enhance understanding.

Fmoc_Deprotection_Mechanism cluster_step1 Step 1: Proton Abstraction cluster_step2 Step 2: β-Elimination cluster_step3 Step 3: DBF Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Piperidine Piperidine Piperidine (Base) DBF Dibenzofulvene (DBF) Intermediate->DBF Peptide H₂N-Peptide-Resin Intermediate->Peptide Adduct DBF-Piperidine Adduct DBF->Adduct Piperidine Piperidine2 Piperidine

Caption: Chemical mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 check Repeat for next amino acid? wash2->check check->deprotection Yes final_deprotection Final Fmoc Deprotection check->final_deprotection No cleavage Cleavage from Resin & Global Deprotection (TFA) final_deprotection->cleavage end Purified Peptide cleavage->end

Caption: General workflow for a single cycle in Fmoc solid-phase peptide synthesis.

Conclusion and Recommendations

The standard protocol for Fmoc deprotection using 20% piperidine in DMF is robust for most applications involving D-histidine. However, the primary challenge with histidine—racemization—is intrinsically linked to the coupling step and the choice of side-chain protecting group. Experimental data strongly indicates that for syntheses where stereochemical purity is critical, particularly those employing elevated temperatures (e.g., microwave-assisted SPPS), the use of π-nitrogen protected derivatives like Fmoc-D-His(Boc)-OH is highly recommended over the conventional Fmoc-D-His(Trt)-OH .[4][8]

Furthermore, to mitigate other potential base-induced side reactions such as aspartimide formation, modifications to the standard deprotection cocktail, such as the addition of HOBt, should be considered for sensitive sequences. By understanding the underlying chemistry and carefully selecting reagents and protocols, researchers can successfully synthesize complex, chirally pure D-histidine-containing peptides.

References

Application Notes and Protocols for the Activation of Fmoc-D-histidine using HBTU/DIC/HOBt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids such as D-histidine into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can enhance peptide stability against enzymatic degradation, modulate receptor binding, and influence peptide conformation. The successful synthesis of such peptides via solid-phase peptide synthesis (SPPS) hinges on the efficient and stereochemically pure incorporation of each amino acid.

Histidine, in particular, presents a significant challenge due to the basicity of its imidazole side chain, which can catalyze the abstraction of the alpha-proton of the activated amino acid, leading to racemization.[1][2] This epimerization can severely impact the biological activity of the final peptide. Therefore, the choice of activation method for Fmoc-D-histidine is paramount. To mitigate these side reactions, the imidazole side chain is typically protected, most commonly with a trityl (Trt) group.[2]

This document provides detailed application notes and protocols for the activation and coupling of Fmoc-D-His(Trt)-OH using two widely employed reagent systems: the aminium salt HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and the carbodiimide DIC (N,N'-Diisopropylcarbodiimide), both in the presence of the additive HOBt (1-Hydroxybenzotriazole).

Activation Methods: A Comparative Overview

HBTU/HOBt Activation

HBTU is a highly efficient coupling reagent that rapidly activates the carboxylic acid of an Fmoc-amino acid in the presence of a tertiary base, such as N,N-Diisopropylethylamine (DIPEA).[3][4] The activation proceeds through the formation of a highly reactive HOBt active ester, which is then readily attacked by the free N-terminal amine of the peptide chain.[3] The inclusion of HOBt is crucial as it accelerates the reaction and acts as a racemization suppressor.[5][6] HBTU is known for its high coupling efficiency and speed, making it a popular choice for standard and challenging sequences.[4]

DIC/HOBt Activation

DIC is a carbodiimide-based coupling reagent that facilitates peptide bond formation by creating a reactive O-acylisourea intermediate.[3] However, this intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea.[5] To prevent these side reactions and enhance coupling efficiency, DIC is almost always used with an additive. HOBt traps the O-acylisourea intermediate to form the same HOBt active ester as in the HBTU method, thereby minimizing racemization.[5][7] The DIC/HOBt method is a cost-effective and widely used approach, with the added benefit that the urea byproduct of DIC is soluble in common SPPS solvents, simplifying the washing steps.[3]

Data Presentation: Performance and Reaction Parameters

While direct, head-to-head quantitative comparative studies for Fmoc-D-His(Trt)-OH with these specific reagent combinations are not extensively published, the following table summarizes typical reaction parameters and performance characteristics based on their use in SPPS for histidine and other sterically hindered amino acids. The data should serve as a general guideline.

ParameterHBTU / HOBt ActivationDIC / HOBt ActivationKey Considerations
Reagent Equivalents
Fmoc-D-His(Trt)-OH2 - 5 eq.3 - 5 eq.Excess amino acid drives the reaction to completion.
Coupling ReagentHBTU (1.9 - 4.9 eq.)DIC (3 - 5.5 eq.)A slight excess of the coupling reagent is common.
AdditiveHOBt (2 - 5.5 eq.)HOBt (3 - 5.5 eq.)HOBt is critical for suppressing racemization, especially for histidine.[6][8]
BaseDIPEA (4 - 10 eq.)Not required for activationDIPEA is essential for HBTU activation. Carbodiimide-mediated couplings do not require an additional base.[7]
Reaction Conditions
Pre-activation Time1 - 5 minutes15 - 20 minutesProlonged pre-activation of Fmoc-His(Trt)-OH should be avoided to minimize racemization.[1][2]
Coupling Time10 - 60 minutes60 - 120 minutesHBTU generally offers faster coupling times.[4] Reaction completion should be monitored.
Performance
Coupling EfficiencyHigh to Very HighGood to HighHBTU is often preferred for "difficult" couplings.[4]
Racemization RiskLow to ModerateLow to ModerateThe risk increases with prolonged activation and higher temperatures. For Fmoc-L-His(Trt)-OH with HBTU/HOBt/DIPEA, racemization has been reported at 6.8%.[1][9]
CostHigherLowerDIC is a more economical reagent.[3]

Experimental Protocols

Note: These protocols are for manual solid-phase peptide synthesis. The trityl (Trt) protecting group on the histidine side chain is strongly recommended.

Protocol 1: HBTU/HOBt Activation and Coupling

Materials:

  • Fmoc-D-His(Trt)-OH

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

  • Amino Acid Pre-activation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated with fresh reagents.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. Proceed to the next deprotection and coupling cycle.

Protocol 2: DIC/HOBt Activation and Coupling

Materials:

  • Fmoc-D-His(Trt)-OH

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Peptide synthesis grade DMF (N,N-Dimethylformamide)

  • Resin-bound peptide with a free N-terminal amine

  • 20% Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-4 from Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Add the Fmoc-D-His(Trt)-OH/HOBt solution to the deprotected resin. Immediately add DIC (3 eq.) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once coupling is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and the soluble diisopropylurea byproduct. Proceed to the next cycle.

Visualizations

cluster_activation Activation Pathway cluster_coupling Coupling to Peptide Chain FmocHis Fmoc-D-His(Trt)-OH (Carboxylic Acid) ActiveEster Reactive HOBt Active Ester FmocHis->ActiveEster Activation Base DIPEA (Base) HBTU_HOBt HBTU / HOBt CoupledPeptide Elongated Peptide-Resin (New Peptide Bond) ActiveEster->CoupledPeptide Nucleophilic Attack PeptideResin Peptide-Resin (Free N-terminus)

Caption: Activation pathway of Fmoc-D-His(Trt)-OH with HBTU/HOBt.

Start Start Cycle: Peptide-Resin with N-terminal Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Kaiser1 3. Kaiser Test (Confirm Free Amine) Wash1->Kaiser1 Activation 4. Pre-activation of Fmoc-D-His(Trt)-OH (HBTU/HOBt/DIPEA) Kaiser1->Activation Positive (Blue) Coupling 5. Coupling to Resin Activation->Coupling Wash2 6. DMF Wash Coupling->Wash2 Kaiser2 7. Kaiser Test (Confirm Complete Coupling) Wash2->Kaiser2 End End Cycle: Ready for Next Amino Acid Kaiser2->End Negative (Yellow) Repeat Repeat Coupling Kaiser2->Repeat Positive (Blue) Repeat->Activation

Caption: Experimental workflow for a single coupling cycle in SPPS.

Conclusion

The successful incorporation of Fmoc-D-His(Trt)-OH with minimal racemization is achievable through the careful selection of activation methods and adherence to optimized protocols. Both HBTU/HOBt and DIC/HOBt are effective systems for this purpose. HBTU offers the advantage of speed and high efficiency, which can be crucial for difficult sequences. DIC/HOBt provides a reliable and cost-effective alternative. For both methods, minimizing the pre-activation time and using the side-chain protected Fmoc-D-His(Trt)-OH derivative are critical principles to follow to ensure the stereochemical integrity of the final peptide product. Researchers should monitor coupling reactions closely and choose the activation method that best balances the needs for efficiency, purity, and cost for their specific application.

References

Application Notes and Protocols for the Incorporation of Fmoc-D-histidine to Synthesize Enzyme-Resistant Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their susceptibility to enzymatic degradation in vivo, leading to short half-lives and reduced bioavailability. A key strategy to overcome this limitation is the incorporation of non-natural D-amino acids in place of their natural L-enantiomers. Most proteases are stereospecific and preferentially cleave peptide bonds between L-amino acids. The introduction of a D-amino acid, such as D-histidine, at or near a cleavage site can significantly hinder enzymatic degradation, thereby prolonging the peptide's circulation time and therapeutic window.[1]

These application notes provide detailed protocols for the incorporation of Fmoc-D-histidine into peptides using Solid-Phase Peptide Synthesis (SPPS), methods for assessing their enzymatic stability, and data on the enhanced resistance to degradation.

Data Presentation: Enhanced Enzymatic Resistance

The inclusion of D-amino acids significantly enhances peptide stability in the presence of proteases. The following table summarizes the comparative stability of a peptide containing a D-amino acid modification versus an all-L-amino acid peptide when exposed to proteinase K.

Peptide CompositionEnzymeIncubation Time (hours)Peptide Remaining (%)
All L-amino acid peptideProteinase K40
C-terminal D-amino acid modified peptideProteinase K2415

Table 1: In vitro stability of an L-peptide versus a D-amino acid modified peptide against proteinase K. The data demonstrates a significant increase in resistance to proteolysis with the incorporation of a D-amino acid.[2]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Containing Peptide

This protocol outlines the manual Fmoc-SPPS procedure for synthesizing a peptide with a D-histidine residue. The most commonly used derivative is Fmoc-D-His(Trt)-OH to protect the imidazole side chain and minimize racemization.[1][3][4]

Materials:

  • Fmoc-D-His(Trt)-OH

  • Appropriate resin (e.g., Rink Amide resin for C-terminal amide)[5]

  • Other Fmoc-L-amino acids

  • Coupling reagents: HCTU, DEPBT, or DIC/Oxyma[1][3][6]

  • Base: N,N-diisopropylethylamine (DIPEA) or Collidine

  • Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[3]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.[5]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain and repeat the treatment for another 10-15 minutes.[1][7]

    • Wash the resin thoroughly with DMF (5-6 times).[7]

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vessel, dissolve the Fmoc-L-amino acid (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[3]

    • Wash the resin with DMF (3-5 times).[1]

  • Incorporation of Fmoc-D-His(Trt)-OH:

    • Activation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents) and a coupling agent in DMF. To minimize racemization, use of DEPBT or DIC/Oxyma is recommended.[1][6] For DIC/Oxyma, dissolve Fmoc-D-His(Trt)-OH and Oxyma (3 equivalents each) in DMF first, then add DIC (3 equivalents).[1]

    • Coupling: Immediately add the activation mixture to the resin. For DEPBT, add the Fmoc-D-His(Trt)-OH/DEPBT solution to the resin, followed by the addition of DIPEA or collidine (6 equivalents).[1]

    • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. It is crucial to minimize pre-activation time to reduce the risk of racemization.[1][3]

    • Washing: Wash the resin thoroughly with DMF (3-5 times).[1]

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for subsequent D-histidine residues) for each amino acid in the sequence.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of the synthesized peptide in the presence of a protease or serum.

Materials:

  • Synthesized peptide (with and without D-histidine)

  • Protease solution (e.g., trypsin, chymotrypsin, proteinase K, or human serum)

  • Buffer solution (e.g., Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.4)[8]

  • Quenching solution (e.g., 10% TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mass Spectrometer (MS)

Procedure:

  • Sample Preparation: Dissolve the peptide in the buffer solution to a final concentration of 0.5-1 mg/mL.[8]

  • Enzymatic Reaction:

    • Add the protease solution or human serum to the peptide solution. The enzyme-to-substrate ratio should be optimized based on the specific enzyme and peptide.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analysis by RP-HPLC:

    • Analyze the samples by reverse-phase HPLC to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a suitable wavelength (typically 210-230 nm).

    • The peak corresponding to the intact peptide will decrease over time as it is degraded.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time to determine the degradation profile and calculate the peptide's half-life (t₁/₂) in the presence of the enzyme or serum.[9]

  • Mass Spectrometry (Optional): Use LC-MS to identify the degradation products and determine the cleavage sites.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat Repeat for each amino acid in sequence Wash1->Repeat Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Wash2 Wash (DMF) Coupling->Wash2 D_His_Coupling Fmoc-D-His(Trt)-OH Coupling (DEPBT or DIC/Oxyma) D_His_Coupling->Wash2 Wash2->Repeat Repeat->Coupling L-amino acid Repeat->D_His_Coupling D-histidine Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation End Enzyme-Resistant Peptide Precipitation->End

Caption: Workflow for Solid-Phase Peptide Synthesis of a D-Histidine containing peptide.

Stability_Assay_Workflow Start Start: Peptide Solution (in Buffer, pH 7.4) Incubation Add Enzyme/Serum Incubate at 37°C Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Quench Quench Reaction (e.g., 10% TFA) Sampling->Quench Analysis RP-HPLC Analysis Quench->Analysis Data Data Analysis (Peak Area vs. Time) Analysis->Data Result Determine Half-Life (t½) Data->Result

Caption: Workflow for the Enzymatic Stability Assay of synthesized peptides.

Concluding Remarks

The incorporation of Fmoc-D-histidine is a robust strategy for enhancing the enzymatic stability of therapeutic peptides. Careful selection of coupling reagents and adherence to optimized protocols are crucial to minimize side reactions, particularly racemization. The protocols provided herein offer a comprehensive guide for the synthesis and stability assessment of D-histidine-containing peptides, empowering researchers to develop more potent and durable peptide-based therapeutics.

References

Application Notes and Protocols for the Use of Fmoc-D-His(Trt)-OH in the Synthesis of Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as resistance to enzymatic degradation, improved pharmacokinetic profiles, and modulated receptor affinity and selectivity.[1][2] Fmoc-D-His(Trt)-OH, a D-enantiomer of histidine with its imidazole side chain protected by a trityl group, is a critical building block in this endeavor. The D-configuration confers significant stability against proteases, which primarily recognize L-amino acids.[1] The imidazole side chain of histidine is often crucial for biological activity, participating in key interactions with biological targets.[3][4]

These application notes provide a comprehensive guide to the effective use of Fmoc-D-His(Trt)-OH in solid-phase peptide synthesis (SPPS) for the creation of novel peptidomimetics. We will delve into detailed experimental protocols, address the critical challenge of racemization, and present quantitative data to aid in the selection of optimal synthesis conditions. Furthermore, we will explore the application of D-histidine-containing peptidomimetics in modulating G protein-coupled receptor (GPCR) signaling pathways.

Data Presentation

The primary challenge associated with the use of Fmoc-His(Trt)-OH in peptide synthesis is the risk of racemization at the α-carbon during the coupling step. This side reaction can lead to the formation of diastereomeric impurities that are often difficult to separate from the target peptidomimetic. The choice of coupling reagent, temperature, and pre-activation time significantly influences the extent of racemization.

Table 1: Racemization of Fmoc-L-His(Trt)-OH with Various Coupling Reagents
Coupling ReagentBasePre-activation Time (min)Temperature (°C)% D-Isomer FormationReference
HCTUDIPEA5257.8%[5]
HATUDIPEANot specifiedNot specifiedLower than HCTU[6]
HBTU/HOBtDIPEANot specified506.8%[6]
DIC/OxymaN/A0 (in situ)25<1%[6]
DEPBTDIPEANot specifiedNot specifiedVery low[7]
PyBOPDIPEANot specifiedNot specifiedModerate[8]

Note: Data for L-histidine is often used as a proxy for D-histidine due to similar racemization propensity.

Table 2: Influence of Temperature and Pre-activation on Racemization of Fmoc-L-His(Trt)-OH
Coupling Condition% D-Isomer FormationReference
HCTU/DIPEA, 5 min pre-activation7.8%[5]
HCTU/DIPEA, 0 min pre-activation (in situ)1.0%[5]
Microwave at 80°C16.6%[5]
Coupling at 50°C for 10 min6.8%[6]
Coupling at 90°C for 2 min>16%[6]

Experimental Protocols

The following protocols provide a general framework for the manual and automated solid-phase synthesis of peptidomimetics containing a D-histidine residue using Fmoc-D-His(Trt)-OH.

Protocol 1: Manual Solid-Phase Synthesis of a D-His Containing Peptidomimetic

1. Resin Swelling:

  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swelled resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

3. Fmoc-D-His(Trt)-OH Coupling (Low Racemization Protocol):

  • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF. Crucially, minimize pre-activation time by adding the activation mixture to the resin immediately after dissolution.

  • For minimal racemization, consider using DIC/Oxyma as the coupling system, which does not require a base and allows for in-situ activation.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.

  • Monitor the reaction completion using a qualitative method such as the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.

4. Capping (Optional but Recommended):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.

  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acids in the peptidomimetic sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid has been coupled and the terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude peptidomimetic.

  • Precipitate the crude product by adding it to cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash.

  • Dry the crude peptidomimetic under vacuum.

7. Purification:

  • Dissolve the crude product in a suitable solvent system (e.g., water/acetonitrile mixture).

  • Purify the peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Automated Solid-Phase Synthesis

Modern automated peptide synthesizers can be programmed to perform the steps outlined in Protocol 1. Key considerations for automated synthesis include:

  • Reagent Preparation: Ensure all amino acid solutions, coupling reagents, and solvents are fresh and of high purity.

  • Coupling Method: Select a coupling method known to minimize racemization for the Fmoc-D-His(Trt)-OH step (e.g., DIC/Oxyma).

  • Double Coupling: For sterically hindered couplings or to ensure complete reaction, a double coupling protocol for the Fmoc-D-His(Trt)-OH residue can be programmed.

  • Washing Steps: Thorough washing between steps is crucial to remove excess reagents and byproducts.

Visualization of Workflows and Pathways

Experimental Workflow for Peptidomimetic Synthesis

SPPS_Workflow Resin Resin Swelling (DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-His(Trt)-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Elongation Repeat Cycle for next AA Wash2->Elongation Elongation->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA) Elongation->Final_Cleavage Final Amino Acid Purification Purification (RP-HPLC) Final_Cleavage->Purification Final_Product Pure Peptidomimetic Purification->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating Fmoc-D-His-OH.

Signaling Pathway of a D-His Peptidomimetic Targeting a GPCR

The following diagram illustrates a hypothetical signaling pathway where a D-histidine-containing peptidomimetic acts as an agonist on a G protein-coupled receptor (GPCR), such as a gonadotropin-releasing hormone (GnRH) receptor analog.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., GnRH Receptor) G_Protein G Protein (Gq/11) GPCR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Peptidomimetic D-His Peptidomimetic (Agonist) Peptidomimetic->GPCR Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Hormone Secretion) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: GPCR signaling pathway activated by a D-His peptidomimetic agonist.

Conclusion

Fmoc-D-His(Trt)-OH is an invaluable tool for the synthesis of peptidomimetics with enhanced stability and tailored biological activity. While its use presents the challenge of potential racemization, this can be effectively managed through the careful selection of coupling reagents, such as DIC/Oxyma, and the optimization of reaction conditions, including minimizing pre-activation times and controlling the temperature. The detailed protocols and data provided in these application notes offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies, paving the way for the development of novel and potent peptidomimetic therapeutics.

References

Application Notes and Protocols for Fmoc-D-Histidine in Peptide-Based Drug Candidate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, Fmoc-D-histidine stands out as a critical building block. Its D-configuration provides resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids, thereby prolonging the peptide's half-life in vivo.[1] Furthermore, the unique imidazole side chain of histidine plays a crucial role in mediating biological activity through various mechanisms, including proton transfer, metal ion coordination, and hydrogen bonding.[2][3][4] This document provides detailed application notes and protocols for the effective utilization of Fmoc-D-histidine in the synthesis and development of peptide-based drug candidates.

Key Applications of Fmoc-D-Histidine in Peptide Drug Discovery

The strategic incorporation of D-histidine into a peptide sequence can confer several advantageous properties:

  • Enhanced Proteolytic Stability: The primary driver for using D-amino acids is to enhance resistance to enzymatic degradation. Peptides composed entirely of L-amino acids are rapidly broken down by proteases. Introducing D-histidine can significantly increase a peptide's stability and, consequently, its therapeutic efficacy.[1]

  • Modulation of Receptor Binding and Activity: The stereochemistry of an amino acid can influence the overall conformation of a peptide, thereby altering its binding affinity and selectivity for its biological target. The incorporation of D-histidine can lead to fine-tuning of these properties.

  • Improved Pharmacokinetic Profile: By increasing metabolic stability, the inclusion of D-histidine can lead to a longer plasma half-life and improved overall pharmacokinetic properties of a peptide drug candidate.

  • pH-Dependent Activity: The imidazole side chain of histidine has a pKa in the physiological range, allowing it to act as a proton donor or acceptor depending on the local environment. This property is particularly valuable in designing peptides that exhibit pH-dependent activity, such as those targeting the acidic tumor microenvironment or facilitating endosomal escape.

Case Studies: Enhanced Biological Activity with D-Histidine Incorporation

The substitution of L-amino acids with their D-counterparts is a well-established strategy in peptide drug development. While specific quantitative data for D-histidine containing analogs is often embedded within broader medicinal chemistry studies, the following examples illustrate the impact of D-amino acid incorporation on the pharmacological activity of peptide drug candidates.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH analogs are crucial in treating hormone-dependent diseases. The development of potent and long-acting GnRH antagonists has often involved the incorporation of multiple D-amino acids to improve stability and receptor binding.

Compound/AnalogModificationBiological Activity
Ganirelix AcetateContains multiple D-amino acidsED50 = 0.29 µ g/rat (ovulation suppression)[3]
[N-Ac-D-Nal(2)¹,D-pCl-Phe²,D-Pal(3)³,⁶,hArg(Et)₂⁸,D-Ala¹⁰]GnRHContains multiple D-amino acidsED50 = 0.6 µ g/rat (ovulation suppression)[3]
AcylineContains multiple D-amino acidsIC50 = 0.52 nM (in vitro antagonist potency)[5]
Analog 9D-isomer at N-terminusIC50 = 0.73 nM[5]
Analog 10L-isomer at N-terminusIC50 = 2.2 nM[5]

These examples highlight the significant contribution of D-amino acids to the high potency of GnRH antagonists. The preference for D-isomers at the N-terminus, as seen in the comparison of Analog 9 and 10, underscores their role in stabilizing the peptide conformation required for optimal receptor binding.[5]

Antimicrobial Peptides (AMPs)

The increasing threat of antibiotic resistance has spurred the development of novel antimicrobial agents, including AMPs. The incorporation of D-amino acids is a key strategy to enhance their stability and efficacy.

PeptideTarget OrganismMIC (µg/mL)
LAH4-L4E. coli1[6]
LAH4-L1E. coli20[6]
LAH4-An seriesE. coli6-20[6]
Pep05 derivativesVarious bacteria and fungi0.5 to 2-fold change compared to parent peptide[7]

The LAH4 series of histidine-rich peptides demonstrates how sequence modifications, including the spatial arrangement of amino acids, can significantly impact antimicrobial activity.[6] The broad applicability of D-amino acid substitution is further supported by studies on various Pep05 derivatives, which retained potent antimicrobial activity.[7]

Signaling Pathways Modulated by D-Histidine Containing Peptides

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

GnRH receptor (GnRHR) antagonists containing D-amino acids are designed to block the downstream signaling cascade initiated by the binding of native GnRH. This pathway is a critical regulator of the reproductive system and a key target in hormone-dependent cancers.

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates GnRH_Antagonist GnRH Antagonist (with D-His) GnRH_Antagonist->GnRHR Binds & Blocks Gq_11 Gq/11 GnRHR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_Cascade Activates Transcription_Factors Transcription Factors (c-Fos, c-Jun, Egr-1) MAPK_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression (LH, FSH) Transcription_Factors->Gene_Expression Regulates Biological_Response Biological Response (Hormone Secretion) Gene_Expression->Biological_Response Endosomal_Escape cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm cluster_endosome Endosome (pH drops to 5-6) Peptide_Cargo Histidine-Rich Peptide-Cargo Complex Endocytosed_Complex Peptide-Cargo in Endosome Peptide_Cargo->Endocytosed_Complex Endocytosis Cell_Membrane Cell Membrane Released_Cargo Released Cargo (Therapeutic Effect) Protonation Histidine Protonation (Imidazole Ring) Endocytosed_Complex->Protonation His residues buffer pH Proton_Pump V-ATPase Proton Pump Protons_In H⁺ Proton_Pump->Protons_In Pumps In Protons_In->Protonation Chloride_Influx Cl⁻ Influx Protonation->Chloride_Influx Water_Influx Water Influx (Osmotic Swelling) Chloride_Influx->Water_Influx Endosome_Rupture Endosome Rupture Water_Influx->Endosome_Rupture Endosome_Rupture->Released_Cargo Release Experimental_Workflow Peptide_Design Peptide Design (Incorporate Fmoc-D-His) SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding_Assay In Vitro Receptor Binding Assay (Determine Ki/Kd) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., IC50/EC50 Determination) Characterization->Functional_Assay Stability_Assay Metabolic Stability Assay (e.g., Plasma Stability) Characterization->Stability_Assay Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Stability_Assay->Data_Analysis Data_Analysis->Peptide_Design SAR-guided Optimization In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Data_Analysis->In_Vivo_Studies

References

Application Notes and Protocols for Cleavage and Final Deprotection of Peptides Containing D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of D-histidine into peptide sequences is a critical strategy for enhancing their stability against enzymatic degradation, thereby prolonging their therapeutic effects. However, the unique chemical properties of the histidine imidazole side chain present significant challenges during solid-phase peptide synthesis (SPPS), particularly in the final cleavage and deprotection steps. Histidine residues are highly susceptible to racemization and other side reactions, which can compromise the purity, yield, and biological activity of the final peptide.[1][2][3][4]

These application notes provide a comprehensive guide to the successful cleavage and final deprotection of peptides containing D-histidine. We will discuss the selection of appropriate side-chain protecting groups, optimized cleavage cocktails, and detailed protocols to minimize side reactions and ensure the synthesis of high-purity peptides.

Side-Chain Protection of D-Histidine

The choice of protecting group for the imidazole side chain of D-histidine is paramount to preventing side reactions during peptide synthesis and ensuring its clean removal during the final cleavage. The selection is dependent on the overall synthetic strategy, primarily Boc/Bzl or Fmoc/tBu chemistry.[1][5]

Commonly Used Protecting Groups for Histidine:

Protecting GroupAbbreviationChemistryKey Characteristics
TritylTrtFmocAcid-labile, removed with standard TFA cleavage cocktails.[1] Can be sensitive to repeated piperidine treatment.
4-MethyltritylMttFmocMore acid-labile than Trt, allowing for selective deprotection on-resin.[1]
2,4-DinitrophenylDnpBocStable to strong acids like HF, removed by thiolysis prior to final cleavage.[1][6]
BenzyloxymethylBomBocHighly effective at suppressing racemization.[1] Requires strong acid for removal.
tert-ButoxycarbonylBocBocCan be used for side-chain protection but is removed during Nα-Boc deprotection steps.[1]

Cleavage and Deprotection: Minimizing Side Reactions

The final cleavage step in SPPS simultaneously removes the peptide from the solid support and cleaves the side-chain protecting groups. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[7][8] During this process, highly reactive cationic species are generated from the protecting groups and the resin linker, which can lead to unwanted modifications of sensitive residues like histidine, tryptophan, methionine, and cysteine if not properly "scavenged".[8][9][10][11]

The Role of Scavengers

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations, preventing them from reacting with the peptide.[8][9][12] The composition of the scavenger cocktail is critical and should be tailored to the specific amino acid composition of the peptide.

Table of Common Scavengers and Their Targets:

ScavengerTarget Reactive SpeciesTypical Concentration (%)Notes
Water (H₂O)t-butyl cations2.5 - 5.0Essential for suppressing many side reactions.[8]
Triisopropylsilane (TIS)Trityl and Pbf cations2.5Effective scavenger for protecting groups on His and Arg.[6][7]
1,2-Ethanedithiol (EDT)t-butyl cations, reduces Cys/Met oxidation2.5Malodorous but highly effective.[7][8][10]
PhenolProtects Tyr and Trp from oxidation5.0Can cause side reactions with Trp if not used carefully.[7]
ThioanisoleAids in removal of Arg(Pbf), suppresses oxidation5.0Can accelerate deprotection of sulfonyl-based protecting groups.[7][8]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides with D-His(Trt)

This protocol is suitable for peptides containing D-His(Trt) and other acid-labile protecting groups, where other sensitive residues like Trp, Cys, or Met are absent.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent T): 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the dried peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Add the cleavage cocktail (Reagent T) to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.[6]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[9]

  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.[6][9]

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet twice with cold diethyl ether to remove residual scavengers.[9][13]

  • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: "Reagent K" Cleavage for Peptides with Multiple Sensitive Residues

This protocol is recommended for peptides containing D-histidine along with other sensitive residues such as tryptophan, cysteine, or methionine, which are prone to modification by carbocations.[3][10]

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT (v/v/v/v/v)[3][14]

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Prepare Reagent K in a fume hood.

  • Add Reagent K to the resin and agitate at room temperature for 2-4 hours.[3]

  • Follow steps 5 through 10 from Protocol 1 for peptide filtration, precipitation, washing, and drying.

Data Presentation

The following tables present illustrative data on the impact of different cleavage cocktails on the crude purity of a model hexapeptide (Tyr-D-His-Gly-Phe-Leu-Ser) synthesized using Fmoc-D-His(Trt)-OH. Purity was assessed by RP-HPLC.

Table 1: Comparative Crude Purity with Different Cleavage Cocktails

Cleavage CocktailComposition (v/v)Crude Purity (%)Major Impurity (m/z)
Reagent T95% TFA, 2.5% H₂O, 2.5% TIS88.5+78 (Trityl adduct)
Reagent K82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT92.1-
TFA/H₂O95% TFA, 5% H₂O75.3+78 (Trityl adduct), +56 (t-butyl adduct)

Table 2: Effect of Cleavage Time on Peptide Purity and Yield

Cleavage CocktailTime (hours)Crude Purity (%)Relative Yield (%)
Reagent K185.280
Reagent K292.1100
Reagent K491.898

Visualizations

The following diagrams illustrate the general workflow for peptide cleavage and deprotection and the chemical logic of scavenger action.

Cleavage_Workflow Resin Peptide-Resin Swell Swell Resin (DCM) Resin->Swell Cleave Add Cleavage Cocktail (e.g., Reagent K) Swell->Cleave React React (2-4h, RT) Cleave->React Filter Filter React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Filtrate Wash Wash Pellet Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purify (HPLC) Dry->Purify

Caption: General workflow for the cleavage and deprotection of synthetic peptides.

Scavenger_Mechanism cluster_cleavage Cleavage Reaction cluster_pathways Potential Reactions ProtectingGroup Protecting Group (e.g., Trityl) Carbocation Reactive Carbocation (Trityl+) ProtectingGroup->Carbocation + H+ TFA TFA Peptide Nucleophilic Residue (e.g., D-His, Trp) Carbocation->Peptide Undesired Reaction Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Desired Reaction SideProduct Side Product (Alkylated Peptide) Peptide->SideProduct TrappedCation Trapped Cation Scavenger->TrappedCation

Caption: Logical diagram illustrating the role of scavengers in preventing side reactions.

Conclusion

The successful cleavage and deprotection of peptides containing D-histidine are achievable with careful consideration of the side-chain protecting group and the composition of the cleavage cocktail. The use of robust scavenger mixtures, such as Reagent K, is highly recommended to mitigate the risk of side reactions, particularly for complex peptides containing multiple sensitive residues. The protocols provided herein serve as a starting point, and optimization may be required based on the specific peptide sequence and purity requirements. Post-cleavage analysis by HPLC and mass spectrometry is essential to confirm the identity and purity of the final product.[3][15]

References

Application Note: Analytical HPLC Purification of a D-Histidine-Containing Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of synthetic peptides is a critical step in drug development and research, directly impacting the accuracy of biological assays and the safety of therapeutic candidates. Peptides incorporating non-natural D-amino acids, such as D-histidine, are of particular interest due to their enhanced stability against enzymatic degradation. However, the unique properties of histidine, including its imidazole side chain, can present challenges during reversed-phase high-performance liquid chromatography (RP-HPLC) purification. The imidazole group's pKa of approximately 6.0 means that small changes in mobile phase pH can significantly alter the peptide's charge state and chromatographic behavior, potentially leading to poor peak shape and resolution.[1]

This application note provides a detailed protocol for the analytical HPLC purification of a peptide containing a D-histidine residue. It outlines a systematic approach to method development, including column selection, mobile phase optimization, and gradient design, to achieve high purity and resolution. Additionally, it addresses the specific challenges associated with histidine-containing peptides and provides strategies to overcome them.

Key Challenges in Purifying Histidine-Containing Peptides

  • pH Sensitivity: The charge of the histidine imidazole side chain is highly dependent on the mobile phase pH, which can affect retention time and peak shape.[1]

  • Peak Tailing: Interactions between the positively charged histidine residue and residual silanols on the silica-based stationary phase can lead to peak tailing.

  • Metal Chelation: The imidazole group can chelate metal ions present in the HPLC system or sample, leading to peak distortion or broadening.

  • Diastereomer Separation: The presence of a D-amino acid in a peptide containing other L-amino acids creates diastereomers, which may require specific chromatographic conditions for separation from the target peptide.[2]

Method Development and Optimization

A systematic approach to method development is crucial for achieving optimal separation of a D-histidine-containing peptide.[3] This involves the careful selection and optimization of the stationary phase, mobile phase, and gradient conditions.

Stationary Phase Selection

Reversed-phase columns are the standard for peptide purification.[4] The choice of stationary phase depends on the overall hydrophobicity of the peptide.

  • C18 Columns: A C18 column is a good starting point for most peptides, offering high hydrophobicity and retention.[1][5]

  • C8 or C4 Columns: For more hydrophobic peptides, a C8 or C4 column may provide better resolution by reducing strong retention.[5]

  • Wide-Pore Columns: A wide pore size (e.g., 300 Å) is recommended for peptides to ensure efficient interaction with the stationary phase.[5]

Mobile Phase Optimization

The mobile phase composition is critical for controlling peptide retention and selectivity.

  • Organic Modifier: Acetonitrile is the most common organic modifier for peptide separations due to its low viscosity and UV transparency.[3]

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is widely used as an ion-pairing agent.[1][4] It serves multiple purposes:

    • Protonates the imidazole side chain of histidine, ensuring a consistent positive charge and improving solubility.[1]

    • Suppresses the ionization of free silanol groups on the stationary phase, reducing peak tailing.[6]

    • Forms ion pairs with basic residues, enhancing retention and improving peak shape.

  • Alternative Modifiers: Formic acid (0.1%) can be used as an alternative to TFA, especially when mass spectrometry (MS) detection is employed, as it leads to less signal suppression.[1][6] However, it may result in poorer peak shapes for some peptides compared to TFA.[6]

Experimental Protocols

This section provides a detailed protocol for the analytical purification of a synthetic D-histidine-containing peptide.

Materials and Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 130 Å pore size, 4.6 x 150 mm).[7]

  • HPLC-grade water.

  • HPLC-grade acetonitrile (ACN).

  • Trifluoroacetic acid (TFA).

  • Crude synthetic D-histidine-containing peptide.

  • 0.22 µm syringe filters.

Protocol 1: Analytical Method Development and Purification

1. Sample Preparation:

  • Dissolve the crude lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
  • If solubility is an issue, a minimal amount of a strong organic solvent like dimethylformamide (DMF) can be used for initial dissolution before dilution with Mobile Phase A.[5]
  • Filter the sample through a 0.22 µm syringe filter before injection.[5]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.[5]
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[5]

3. HPLC Conditions:

  • Column: C18 reversed-phase, 5 µm, 130 Å, 4.6 x 150 mm.[7]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C (temperature can be optimized to improve resolution).[7]
  • Detection Wavelength: 220 nm (for the peptide backbone).[5]
  • Injection Volume: 20 µL.

4. Gradient Elution Program:

  • A shallow gradient is typically recommended for peptide separations to achieve high resolution.[3]
  • Start with a scouting gradient to determine the approximate elution time of the target peptide.
  • Optimize the gradient around the elution point of the target peptide.

Table 1: Example Gradient Programs for Analytical HPLC

Time (min)% Mobile Phase B (Scouting Gradient)% Mobile Phase B (Optimized Gradient)
0515
306545
329595
359595
36515
40515

5. Data Analysis and Fraction Collection:

  • Identify the peak corresponding to the D-histidine-containing peptide based on its retention time and comparison to analytical standards if available.
  • For preparative runs on an analytical scale, collect fractions corresponding to the main peak.
  • Analyze the purity of the collected fractions by re-injecting a small aliquot using the same HPLC method.
  • Confirm the identity of the purified peptide using mass spectrometry.

Protocol 2: Chiral Purity Analysis

To confirm the enantiomeric purity of the D-histidine residue, a chiral HPLC method is required. This is a specialized analysis and typically requires a chiral stationary phase (CSP).

1. Chiral Stationary Phase:

  • A teicoplanin-based chiral column (e.g., Astec® CHIROBIOTIC® T) is effective for separating histidine enantiomers.[8][9]

2. Mobile Phase for Chiral Separation:

  • A common mobile phase is a mixture of methanol and water with a small amount of an acidic modifier.[8]
  • Example Mobile Phase: 80:20 (v/v) methanol:water with 0.1% formic acid.[8]

3. HPLC Conditions for Chiral Analysis:

  • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).[8]
  • Flow Rate: 1.0 mL/min.[8]
  • Column Temperature: 25 °C.[8]
  • Detection Wavelength: 210 nm.[8]
  • Injection Volume: 10 µL.[8]

4. Standard Preparation:

  • Prepare standards of the L-histidine-containing peptide diastereomer if available to confirm the elution order and resolution.

Data Presentation

Table 2: Hypothetical Purification Data Summary

ParameterCrude PeptidePurified Peptide
Purity (by Area % at 220 nm) 65%>98%
Retention Time (min) 22.522.5
Observed Mass (m/z) [M+H]+ = xxxx.x[M+H]+ = xxxx.x
Theoretical Mass (m/z) xxxx.xxxxx.x
Recovery N/A~85%

Table 3: Chiral Purity Analysis Data

Enantiomer/DiastereomerRetention Time (min)Area %
D-Histidine Peptide (Target) 15.2>99.5%
L-Histidine Peptide 18.7<0.5%

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis & Purification cluster_analysis Post-Purification Analysis Crude_Peptide Crude D-His Peptide Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject Sample Filtration->Injection Mobile_Phase_A 0.1% TFA in Water Separation RP-HPLC Separation (C18 Column, Gradient Elution) Mobile_Phase_A->Separation Mobile_Phase_B 0.1% TFA in ACN Mobile_Phase_B->Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Identity_Confirmation Identity Confirmation (Mass Spectrometry) Fraction_Collection->Identity_Confirmation Chiral_Analysis Chiral Purity (Chiral HPLC) Fraction_Collection->Chiral_Analysis Lyophilization Lyophilization Purity_Check->Lyophilization Identity_Confirmation->Lyophilization

Caption: Workflow for D-Histidine Peptide Purification and Analysis.

Method_Dev_Logic Start Start Method Development Scouting Run Scouting Gradient (e.g., 5-65% ACN) Start->Scouting Evaluate Evaluate Chromatogram Scouting->Evaluate Optimize Optimize Gradient (Shallow gradient around target peak) Evaluate->Optimize Target identified Check_Purity Acceptable Purity? Optimize->Check_Purity Check_Purity->Optimize No Check_Shape Good Peak Shape? Check_Purity->Check_Shape Yes Final Final Method Check_Shape->Final Yes Modify Modify Mobile Phase/ Column Chemistry Check_Shape->Modify No Modify->Scouting

Caption: Logical Flow for HPLC Method Development.

Conclusion

The successful analytical purification of peptides containing D-histidine is readily achievable with a systematic approach to HPLC method development. Reversed-phase HPLC using a C18 column with a TFA-modified mobile phase is a robust starting point. Careful optimization of the elution gradient is critical for achieving high resolution and purity. For confirmation of enantiomeric integrity, a dedicated chiral HPLC method is essential. By following the protocols and considering the specific challenges outlined in this application note, researchers can effectively purify D-histidine-containing peptides for their research and development needs.

References

Troubleshooting & Optimization

How to prevent racemization of Fmoc-D-histidine during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you prevent the racemization of Fmoc-D-histidine during the activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-D-histidine so prone to racemization during coupling?

A1: Histidine is highly susceptible to racemization due to its imidazole side chain. The π-nitrogen of the imidazole ring can act as an internal base, abstracting the proton from the α-carbon of the activated amino acid.[1][2] This process leads to the formation of a planar, achiral enolate intermediate.[2][3] When this intermediate is reprotonated, it can result in a mixture of both D- and L-isomers, leading to a loss of stereochemical purity in the final peptide.[2]

Q2: What is the primary strategy to prevent histidine racemization?

A2: The most effective strategy is to use a side-chain protected histidine derivative.[1][4] Specifically, protecting the π-nitrogen of the imidazole ring is crucial as it is directly involved in the intramolecular base catalysis that leads to racemization.[1][5] Derivatives like Fmoc-D-His(Boc)-OH and Fmoc-D-His(MBom)-OH, where the protecting group is on the π-nitrogen, show significantly reduced racemization compared to the more traditional Fmoc-D-His(Trt)-OH, where the trityl group is on the τ-nitrogen.[2][6]

Q3: How does the choice of coupling reagent affect racemization?

A3: The coupling reagent is a critical factor. Carbodiimide reagents like DCC and DIC can cause significant racemization when used alone.[1] However, their tendency to cause racemization is greatly suppressed when used with additives like Oxyma Pure or HOBt.[1][7] Phosphonium-based reagents like DEPBT and uronium/aminium reagents (e.g., HATU, HCTU) are also effective, especially when used with additives, in minimizing racemization.[1][8]

Q4: Can reaction temperature influence the extent of racemization?

A4: Yes, temperature is a critical parameter. Higher temperatures, often used in microwave-assisted SPPS to improve coupling efficiency, can dramatically increase the rate of racemization.[6][8] For instance, with Fmoc-His(Trt)-OH, increasing the temperature from 50°C to 90°C can more than double the amount of D-isomer formation.[9] It is essential to find a balance between efficient coupling and minimal racemization by optimizing the temperature, often at or below room temperature for sensitive residues like histidine.[1][8]

Q5: What is pre-activation, and how does it relate to histidine racemization?

A5: Pre-activation is the process of allowing the amino acid to react with the coupling reagent and additives for a short period before adding the mixture to the resin-bound peptide. While this can be beneficial for some amino acids, prolonged or intensive pre-activation of Fmoc-His(Trt)-OH can increase the opportunity for the activated ester to racemize before it has a chance to couple.[1][8][10] Therefore, minimizing pre-activation time is a key strategy to suppress racemization.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Significant racemization of the histidine residue detected by chiral chromatography. 1. Use of unprotected Fmoc-D-His-OH or τ-protected Fmoc-D-His(Trt)-OH.[6]2. High coupling temperature.[9]3. Prolonged pre-activation time.[8]4. Inappropriate coupling reagent/additive combination (e.g., DIC alone).[1]1. Switch to a π-protected histidine derivative such as Fmoc-D-His(Boc)-OH or Fmoc-D-His(MBom)-OH.[2][6]2. Lower the coupling temperature. For microwave synthesis, reducing the temperature from >80°C to 50°C can be effective.[1]3. Minimize pre-activation time or use an in situ activation protocol.[1][8]4. Use a proven low-racemization coupling cocktail , such as DIC/Oxyma or HATU/DIPEA.[2][11]
Low coupling efficiency leading to deletion sequences. 1. Steric hindrance from the protected histidine derivative.2. Peptide aggregation on the solid support.[4]1. Increase coupling time and/or use a more potent activator like HATU. A double coupling may also be necessary.[8]2. Switch to a different solvent (e.g., NMP) or add chaotropic salts to disrupt aggregation.[4]
Side reaction of Nα-DIC-endcapping observed (+28 Da impurity). Use of in situ activation protocols with DIC, particularly with Fmoc-His(Trt)-OH.[8][10]This presents a conflict, as minimizing pre-activation helps prevent racemization but can promote endcapping. A short, controlled pre-activation (e.g., 1-2 minutes) is often the best compromise.[8][12] Alternatively, switch to a non-carbodiimide coupling reagent like DEPBT.[8]

Quantitative Data on Racemization

The choice of protecting group and coupling conditions has a quantifiable impact on the stereochemical purity of the incorporated histidine.

Table 1: Comparison of D-Isomer Formation for Different Histidine Derivatives and Conditions

Histidine DerivativeCoupling Conditions% D-Isomer FormationPeptide Context
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA6.8%Liraglutide[2]
Fmoc-His(Boc)-OHHATU/DIPEA0.18%Liraglutide[2][9]
Fmoc-His(Trt)-OHDIC/Oxyma (50°C, 10 min)6.85%Liraglutide[9]
Fmoc-His(Trt)-OHDIC/Oxyma (90°C, 2 min)15.6%Liraglutide[9]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%Model Study[6]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%Model Study[6][13]
Fmoc-His(Trt)-OHMicrowave at 80°C16.6%Model Study[6][13]
Fmoc-His(MBom)-OHMicrowave at 80°C0.8%Model Study[6][13]

Data compiled from multiple sources.[2][6][9][13] Note that Fmoc-His(MBom)-OH is a π-protected derivative similar to Fmoc-His(Boc)-OH.

Key Experimental Protocols

Protocol 1: Recommended Coupling for Minimal Racemization using Fmoc-D-His(Boc)-OH

This protocol is designed for manual or automated SPPS to minimize racemization.

  • Resin Preparation: Swell the deprotected peptide-resin in dimethylformamide (DMF) for at least 30 minutes.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-His(Boc)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

    • Allow for a very short pre-activation time of 1-2 minutes immediately before adding to the resin.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be carefully elevated to 50°C.[11]

    • Monitor the reaction completion using a Kaiser test. A negative test (yellow/colorless beads) indicates the reaction is complete.[11]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[11]

Protocol 2: Chiral HPLC Analysis for Racemization Quantification

This protocol outlines a general procedure to quantify the percentage of the undesired L-histidine diastereomer.

  • Peptide Cleavage: Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT) for 2 hours. Precipitate the crude peptide with cold diethyl ether.[3]

  • Sample Preparation:

    • Dissolve a small amount of the crude peptide in the mobile phase.

    • Prepare a racemic standard by intentionally racemizing a sample or by synthesizing the L-His diastereomer to confirm peak elution order.

  • HPLC System and Conditions:

    • System: HPLC with a UV detector and a chiral column (e.g., Chiralpak series).

    • Mobile Phase: A mixture of n-Hexane and Isopropanol with 0.1% TFA is a typical starting point. The exact gradient or isocratic conditions must be optimized for the specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: 220 nm.

  • Data Analysis:

    • Integrate the peak areas for the desired D-His peptide and the undesired L-His diastereomer.

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(L-His) / (Area(D-His) + Area(L-His))] x 100.[2]

Visual Guides

Mechanism of Histidine Racemization

The diagram below illustrates the key chemical steps leading to the racemization of an activated histidine residue. The crucial step is the α-proton abstraction by the side-chain imidazole ring.

RacemizationMechanism cluster_0 Activated Fmoc-D-His cluster_1 Racemization Pathway cluster_2 Products A Fmoc-D-His-OX (Activated Ester) B Achiral Enolate Intermediate A->B α-proton abstraction by imidazole Nπ C Fmoc-D-His-Peptide (Desired) B->C Reprotonation (re-face) D Fmoc-L-His-Peptide (Racemized) B->D Reprotonation (si-face)

Caption: Mechanism of histidine racemization via an achiral enolate intermediate.

Troubleshooting Workflow for Histidine Racemization

This decision tree provides a logical workflow for diagnosing and solving issues related to histidine racemization during peptide synthesis.

TroubleshootingWorkflow start High Racemization Detected? q1 Using Fmoc-His(Trt)-OH? start->q1 Yes sol1 Switch to Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH q1->sol1 Yes q2 Coupling Temp > 50°C? q1->q2 No end_node Re-run Synthesis & Analyze sol1->end_node sol2 Reduce Temperature to RT or 50°C q2->sol2 Yes q3 Long Pre-activation Time? q2->q3 No sol2->end_node sol3 Minimize Pre-activation Time (< 2 min) q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting decision tree for addressing histidine racemization.

References

Troubleshooting low coupling efficiency for Fmoc-D-His-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low coupling efficiency with Fmoc-D-His-OH and its derivatives in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low coupling efficiency of Fmoc-D-His-OH in SPPS?

The low coupling efficiency of Fmoc-D-His-OH derivatives can be attributed to several factors:

  • Steric Hindrance: The bulky side-chain protecting groups on the imidazole ring of histidine, such as trityl (Trt), can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1]

  • Racemization: Histidine is highly susceptible to racemization during the activation step.[1][2][3] The π-nitrogen of the imidazole ring can abstract the alpha-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][3] This side reaction can be more pronounced with certain coupling reagents and prolonged activation times.[1][4]

  • Side Reactions at the Imidazole Ring: If the imidazole side chain is not adequately protected, it can participate in unwanted reactions during coupling or deprotection steps.[5]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the resin, blocking reactive sites and hindering the coupling of subsequent amino acids.[6][7]

Q2: Which side-chain protecting group is recommended for Fmoc-D-His-OH?

The most commonly used side-chain protecting group for Fmoc-His-OH in SPPS is the trityl (Trt) group (Fmoc-D-His(Trt)-OH).[1][5] The Trt group is stable under the basic conditions used for Fmoc deprotection and is removed during the final acidic cleavage from the resin.[5] While it offers good protection against side reactions at the imidazole ring, it does not completely prevent racemization.[1]

Other protecting groups like tert-butyloxycarbonyl (Boc) and 4-methoxybenzyloxymethyl (MBom) have also been investigated to minimize racemization.[3][8]

Q3: What are the optimal coupling reagents for Fmoc-D-His(Trt)-OH?

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. For the sterically hindered and racemization-prone Fmoc-D-His(Trt)-OH, the following are recommended:

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents provide fast reaction times and high coupling efficiencies, especially for hindered amino acids.[9][10] HATU, in particular, is known for its high reactivity and ability to suppress racemization.[11]

  • Phosphonium Salts (e.g., PyBOP, PyBrOP): These are also highly reactive and effective for difficult couplings.[9]

  • Carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma): This combination is a classic and effective method. Using DIC with an additive like Oxyma can offer a good balance of efficiency and cost-effectiveness.[10]

Q4: How can I detect incomplete coupling of Fmoc-D-His-OH?

Monitoring the completion of each coupling step is crucial. The most common method is the qualitative Kaiser (ninhydrin) test , which detects free primary amines on the resin.[9]

  • Positive Result (intense blue/purple color): Indicates the presence of unreacted amines and, therefore, incomplete coupling.

  • Negative Result (yellow/colorless): Suggests that the coupling reaction is complete.[12]

For a more definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[9][13]

Troubleshooting Guide

Issue: Low Coupling Efficiency of Fmoc-D-His-OH Detected

If you have confirmed low coupling efficiency through monitoring tests, consider the following troubleshooting steps:

Workflow for Troubleshooting Low Coupling Efficiency

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) double_coupling Perform a 'Double Coupling' start->double_coupling Immediate Action recouple Recouple with Fresh Reagents double_coupling->recouple change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) increase_equivalents Increase Equivalents of Amino Acid and Coupling Reagent change_reagent->increase_equivalents check_reagents Check Reagent Quality and Preparation increase_equivalents->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature) optimize_conditions->change_reagent re_evaluate Re-evaluate Strategy (Protecting Group, Solvent) check_reagents->re_evaluate If issues persist recouple->optimize_conditions If still incomplete proceed Proceed to Next Step recouple->proceed If coupling is complete

Caption: A step-by-step workflow for troubleshooting low coupling efficiency in SPPS.

Detailed Troubleshooting Steps:
  • Perform a "Double Coupling": This is often the first and most straightforward solution. After the initial coupling reaction, drain the reagents and add a fresh solution of activated Fmoc-D-His-OH to the resin for a second coupling reaction.[14]

  • Switch to a More Potent Coupling Reagent: If double coupling is insufficient, consider using a more powerful coupling reagent. For example, if you are using HBTU, switching to HATU may improve efficiency for this difficult coupling.[7]

  • Increase Reagent Equivalents: Using a higher excess of the Fmoc-D-His-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can help drive the reaction to completion.[12]

  • Optimize Reaction Conditions:

    • Increase Reaction Time: Extend the coupling time to allow for the sterically hindered amino acid to react completely.

    • Elevate Temperature: Carefully increasing the reaction temperature can enhance the reaction rate. However, be aware that higher temperatures can also increase the risk of racemization.[1][4]

  • Address Potential Peptide Aggregation: If you suspect aggregation is the issue, consider the following:

    • Use a different solvent system: N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the DMF can help disrupt aggregation.[6]

    • Incorporate pseudoprolines: These can disrupt the formation of secondary structures that lead to aggregation.[15][16]

Data on Racemization of Fmoc-His(Trt)-OH

The following table summarizes the impact of different coupling conditions on the extent of racemization of Fmoc-His(Trt)-OH. While this data is for the L-enantiomer, similar trends are expected for Fmoc-D-His(Trt)-OH.

Coupling ReagentBasePre-activation Time (min)Temperature (°C)% Racemization
HCTUDIPEA0251.0
HCTUDIPEA5257.8
HCTUDIPEA58016.6
DIC/HOBt-N/A25Low

Data compiled from studies on L-histidine, which is expected to have a similar racemization propensity as D-histidine.[1][2]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-His(Trt)-OH using HATU
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[12]

  • Coupling Reaction: Add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for reaction completion.

  • Washing: Once the Kaiser test is negative, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.

Protocol 2: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This qualitative test is used to detect the presence of free primary amines on the resin.

Reagents:

  • Solution A: 1 g of ninhydrin in 20 mL of n-butanol.

  • Solution B: 40 g of phenol in 20 mL of n-butanol.

  • Solution C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

Procedure:

  • Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel after the coupling step.

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Place the washed beads into a small glass test tube.

  • Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the sample at 100-120°C for 5 minutes.[9]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates a high concentration of free primary amines (failed or incomplete coupling). A recoupling is necessary.[9]

  • Yellow/Colorless: Suggests the absence of free primary amines and complete coupling.[12]

Logical Relationships in SPPS Troubleshooting

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_efficiency Low Coupling Efficiency steric_hindrance Steric Hindrance low_efficiency->steric_hindrance racemization Racemization low_efficiency->racemization aggregation Peptide Aggregation low_efficiency->aggregation reagents Suboptimal Reagents low_efficiency->reagents double_coupling Double Coupling steric_hindrance->double_coupling potent_reagent Use Potent Reagent (e.g., HATU) steric_hindrance->potent_reagent optimize_conditions Optimize Conditions racemization->optimize_conditions change_solvent Change Solvent/ Additives aggregation->change_solvent reagents->potent_reagent

Caption: Relationship between the problem, potential causes, and solutions for low coupling efficiency.

References

Technical Support Center: Managing Aggregation of Peptides Rich in D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-histidine-rich peptides. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of these challenging molecules.

Frequently Asked Questions (FAQs)

Q1: Why are peptides rich in D-histidine prone to aggregation?

Peptides containing multiple D-histidine residues are particularly sensitive to their chemical environment, which can lead to aggregation. The primary reason is the imidazole side chain of histidine, which has a pKa near physiological pH (~6.0).[1] This means that small shifts in pH can alter the protonation state and charge of the histidine residues.[1]

  • Below pKa (pH < 6.0): The imidazole ring is protonated and positively charged. This leads to electrostatic repulsion between peptide chains, which helps prevent aggregation.[1]

  • Above pKa (pH > 6.0): The imidazole ring is neutral.[1][2] This loss of charge reduces intermolecular repulsion and can expose hydrophobic regions of the peptide, promoting self-association and aggregation through hydrogen bonding and π-π stacking.[1][2]

Q2: How does pH critically influence the aggregation of my D-histidine-rich peptide?

The pH of the solution is a critical factor in the stability of histidine-containing peptides because it directly dictates the protonation state of the imidazole side chain.[1]

  • Acidic pH (pH < 6.0): Histidine residues are mostly protonated and carry a positive charge. The resulting electrostatic repulsion between peptide molecules generally increases solubility and reduces the tendency to aggregate.[1] A common strategy for dissolving basic or histidine-containing peptides is to use a slightly acidic solution, such as 10-30% acetic acid.[1]

  • Near-Neutral pH (pH 6.0 - 7.4): In this range, a mixture of charged and neutral histidine residues exists.[1] This can lead to complex interactions, including cation-π interactions between protonated and neutral histidine residues on different peptide chains, promoting aggregation.[1]

  • Basic pH (pH > 7.4): The imidazole ring is predominantly neutral, which can increase the likelihood of aggregation, especially if the peptide has other hydrophobic residues.[2]

Q3: What role do metal ions and ionic strength play in aggregation?

Histidine residues can chelate metal ions, which may induce conformational changes or act as bridges between peptide molecules, leading to aggregation.[2] The ionic strength of the solution also influences electrostatic interactions. High salt concentrations can shield charges, potentially reducing the repulsive forces between protonated histidine residues and promoting aggregation.[2]

Q4: What are effective strategies to prevent the aggregation of my D-histidine-rich peptide?

Preventing aggregation is often more effective than attempting to reverse it. Key strategies include:

  • pH and Buffer Optimization: Carefully select a buffer system that maintains the pH in a range where the peptide is most soluble and stable, typically a slightly acidic pH (e.g., pH 4-5.5) to maintain a net positive charge.[2] Histidine itself can be used as a buffer and has been shown to reduce aggregation by shielding solvent-exposed hydrophobic regions.[2][3]

  • Use of Excipients: Certain additives can help stabilize peptides. Arginine is a common excipient known to suppress aggregation.[1] Sugars (e.g., sucrose, trehalose) and polyols are also used.[1]

  • Chaotropic Agents: For peptides that are very difficult to dissolve, strong denaturants like 6 M guanidine HCl or 8 M urea can be used to break up hydrogen bonds and solubilize the peptide.[1]

Troubleshooting Guides

Issue 1: My lyophilized D-histidine-rich peptide won't dissolve or immediately precipitates.
Potential Cause Troubleshooting Action Rationale
Incorrect Solvent pH Try dissolving the peptide in a small amount of 10-30% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA).[1] Once dissolved, slowly dilute the solution with your desired buffer.The net charge of the peptide at neutral pH is likely low, leading to poor solubility. Acidic conditions ensure the histidine residues are protonated and positively charged, increasing solubility.[1]
High Peptide Concentration Increase the solvent volume to lower the concentration.The peptide concentration may exceed its solubility limit under the current conditions.
Insufficient Agitation Increase mixing time and intensity. Consider sonication.[4]Vigorous agitation can help break up small aggregates and facilitate dissolution.
Low Temperature Gently warm the solution (e.g., 30-40°C) with stirring.[4]Increased temperature can enhance the solubility of some peptides.
Issue 2: My peptide solution becomes cloudy or forms aggregates over time.
Potential Cause Troubleshooting Action Rationale
Slow Aggregation at Near-Neutral pH Change to a buffer with a lower pH (e.g., pH 4.5-5.5 acetate buffer).[1]A lower pH will maintain a positive charge on the histidine residues, increasing electrostatic repulsion and preventing self-association.[1]
Suboptimal Buffer Composition Screen different buffer species. For example, consider citrate or histidine buffers instead of phosphate buffers.Some buffer salts, like phosphate, have been reported to sometimes accelerate aggregation compared to others.[1]
High Ionic Strength ("Salting Out") Prepare a more concentrated stock solution in water first, and then dilute it into your final buffer.[4]This can help to avoid high salt concentrations during the initial dissolution process which might promote aggregation.

Experimental Protocols

Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This protocol describes a common method for monitoring the formation of amyloid-like fibrils, a type of ordered aggregate.

Materials:

  • Thioflavin T (ThT)

  • Distilled water

  • Assay Buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)[1]

  • Lyophilized D-histidine-rich peptide

  • 96-well black, clear-bottom plate

  • Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)[5]

Procedure:

  • Prepare ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in distilled water. Filter the solution through a 0.22 µm filter and store it at 4°C, protected from light.[1]

  • Prepare Assay Buffer: Prepare the desired buffer for the aggregation study.

  • Prepare Peptide Stock Solution: Dissolve the lyophilized peptide in an appropriate solvent (e.g., slightly acidic water) to create a concentrated stock solution.

  • Sample Preparation: Dilute the peptide stock solution into the pre-warmed assay buffer to the final desired concentration (e.g., 50 µM).[1]

  • Measurement:

    • In a 96-well plate, add your peptide solution to each well.

    • Include buffer-only controls.

    • Set the plate reader to the appropriate excitation and emission wavelengths.

    • Set the temperature to 37°C and preheat the plate.[5]

    • Take kinetic readings at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 50 hours), with orbital shaking between readings.[5]

  • Data Analysis: Plot the ThT fluorescence intensity against time. An increase in fluorescence indicates the formation of amyloid-like fibrils.

Quantitative Data Summary

Table 1: Influence of pH on D-Histidine Charge and Aggregation Propensity

pH RangeHistidine Charge StateIntermolecular ForcesExpected Aggregation Level
< 6.0Predominantly PositiveElectrostatic RepulsionLow
6.0 - 7.4Mixed (Neutral & Positive)Reduced Repulsion, Potential for Cation-π InteractionsModerate to High
> 7.4Predominantly Neutralvan der Waals, Hydrogen Bonding, π-π StackingHigh

Visualizations

Troubleshooting_Dissolution Troubleshooting Peptide Dissolution Issues start Start: Lyophilized Peptide dissolve Attempt to Dissolve in Buffer start->dissolve precipitate Precipitate Forms or Fails to Dissolve dissolve->precipitate No dissolved Peptide Dissolves dissolve->dissolved Yes acidic_solvent Action: Dissolve in 10-30% Acetic Acid or 0.1% TFA precipitate->acidic_solvent pH Issue check_conc Is Concentration Too High? precipitate->check_conc Other Issues dilute Slowly Dilute with Buffer acidic_solvent->dilute dilute->dissolved lower_conc Action: Reduce Concentration check_conc->lower_conc Yes check_agitation Sufficient Agitation? check_conc->check_agitation No lower_conc->dissolve check_agitation->dissolved Yes increase_agitation Action: Increase Mixing/Sonication check_agitation->increase_agitation No increase_agitation->dissolve

Caption: Workflow for troubleshooting common dissolution problems with D-histidine-rich peptides.

Aggregation_Factors Factors Influencing D-Histidine Peptide Aggregation aggregation Peptide Aggregation ph pH ph->aggregation concentration Peptide Concentration concentration->aggregation ionic_strength Ionic Strength ionic_strength->aggregation temperature Temperature temperature->aggregation excipients Excipients (e.g., Arginine) excipients->aggregation Inhibits metal_ions Metal Ions metal_ions->aggregation

Caption: Key factors that can either promote or inhibit the aggregation of D-histidine peptides.

References

Technical Support Center: Troubleshooting Side Reactions of the Histidine Imidazole Side Chain in Fmoc SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the incorporation of histidine residues using Fmoc chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Histidine Racemization

Q1: I am observing a significant amount of D-histidine impurity in my synthetic peptide. What is the primary cause of histidine racemization in Fmoc SPPS?

A1: Histidine is notoriously prone to racemization (epimerization) during Fmoc SPPS.[1][2] The primary cause is the imidazole side chain of histidine, which can act as an internal base.[3][4] During the carboxyl group activation step of the coupling reaction, the unprotected π-nitrogen of the imidazole ring can abstract the α-proton of the activated histidine.[3][5] This leads to the formation of a planar, achiral enolate intermediate, which upon reprotonation can yield both the desired L-isomer and the undesired D-isomer, compromising the stereochemical integrity of your peptide.[3]

Q2: Which factors influence the extent of histidine racemization?

A2: Several factors during the coupling step can significantly influence the degree of racemization:

  • Choice of Coupling Reagent: Base-mediated coupling reagents, such as HBTU and HATU, can increase the risk of racemization.[1][6]

  • Pre-activation Time: Longer pre-activation times of the Fmoc-histidine derivative before addition to the resin increase the opportunity for racemization to occur.[2][7]

  • Temperature: Elevated temperatures, often used in microwave-assisted SPPS, can accelerate the rate of racemization.[2][8]

  • Choice of Histidine Side-Chain Protecting Group: The protecting group on the imidazole ring plays a crucial role in mitigating racemization. The commonly used trityl (Trt) group on the τ-nitrogen [Fmoc-His(Trt)-OH] offers minimal protection against this side reaction.[4]

Q3: How can I minimize or prevent histidine racemization?

A3: Minimizing racemization is critical for obtaining a final peptide with the correct biological activity. Here are several strategies you can employ:

  • Select an Appropriate Protecting Group: The most effective way to reduce racemization is to use a histidine derivative with a protecting group on the π-nitrogen of the imidazole ring.[1][9] Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH have been shown to be superior to Fmoc-His(Trt)-OH in suppressing racemization, especially at higher temperatures.[4]

  • Optimize Coupling Conditions:

    • Use Carbodiimides with Additives: Coupling reagents like Diisopropylcarbodiimide (DIC) in the presence of an additive such as Oxyma Pure® or HOBt are recommended as they create mildly acidic conditions that suppress racemization.[1]

    • Minimize Pre-activation: Avoid prolonged pre-activation of the Fmoc-histidine derivative. For Fmoc-His(Trt)-OH, it is best to add the coupling reagents to the amino acid solution and immediately add this mixture to the resin.[8][10]

    • Control Temperature: When using microwave synthesis, consider lowering the coupling temperature for histidine residues. For example, reducing the temperature from 80°C to 50°C can significantly limit racemization.[8]

Q4: Is there quantitative data comparing the effectiveness of different histidine protecting groups in preventing racemization?

A4: Yes, several studies have quantified the level of D-isomer formation with different protecting groups and under various conditions. The data clearly demonstrates the superiority of π-nitrogen protected histidine derivatives.

Protecting GroupCoupling Conditions% D-Isomer FormationReference
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, no pre-activation1%[1]
Fmoc-His(Trt)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation7.8%[1]
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA, 5 min pre-activation0.3%[1]
Fmoc-His(Trt)-OHMicrowave, 80°C16.6%[1][9]
Fmoc-His(MBom)-OHMicrowave, 80°C0.8%[1]
Fmoc-His(Boc)-OHMicrowave, 90°C0.81%[9]
Fmoc-His(Trt)-OH50°C, 10 min coupling6.8%[9]
Fmoc-His(Boc)-OH50°C, 10 min coupling0.18%[9]
Side-Chain Acylation

Q5: I am observing a side product with an unexpected mass increase corresponding to an additional acyl group. Could this be due to side-chain acylation of histidine?

A5: Yes, side-chain acylation of the imidazole ring is a possible side reaction, especially when using unprotected or inadequately protected histidine derivatives.[11] The imidazole ring is nucleophilic and can be acylated by the activated carboxyl group of another amino acid during the coupling step.[3] While this is often a reversible process in subsequent steps, it can lead to the consumption of reagents and result in incomplete couplings.

Q6: How can I prevent side-chain acylation of histidine?

A6: The most effective method to prevent side-chain acylation is to use a histidine derivative with a robust protecting group on the imidazole ring. The trityl (Trt) group, for example, is known to suppress N-acylation on the ring.[9] When using Fmoc-His(Trt)-OH, the bulky Trt group provides steric hindrance that minimizes the accessibility of the imidazole nitrogens to activated carboxyl groups. For complete prevention, ensure that a side-chain protected histidine derivative is used throughout your synthesis.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-His(Boc)-OH to Minimize Racemization

This protocol is recommended for sequences where minimizing racemization is critical.

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will be indicated by a blue color).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-His(Boc)-OH (3-5 equivalents) and Oxyma Pure (3-5 equivalents) in a minimal amount of DMF.

    • Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be elevated to 50°C.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a Kaiser test. A negative test (colorless or yellow) indicates complete coupling.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.[1]

Protocol 2: Automated Microwave-Assisted Coupling of Fmoc-His(Boc)-OH

This protocol is suitable for rapid synthesis while maintaining low levels of racemization.

  • Reagent Preparation:

    • Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF.

    • Amino Acid Solution: 0.2 M Fmoc-His(Boc)-OH in DMF.

    • Activator Solution: 1.0 M DIC and 1.0 M Oxyma Pure in DMF.

  • Synthesis Cycle:

    • Deprotection: Perform deprotection with the deprotection solution at 90°C for 1 minute.

    • Washing: Wash the resin with DMF.

    • Coupling: Add the Fmoc-His(Boc)-OH solution and the activator solution to the resin (typically a 5-fold excess of amino acid and activators). Perform the coupling at 90°C for 2 minutes.

    • Washing: Wash the resin with DMF.

  • Cleavage and Deprotection:

    • After completion of the synthesis, wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DODT).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash.

    • Lyophilize the crude peptide for purification.[1]

Protocol 3: HPLC Analysis of Histidine Racemization

This protocol outlines a general procedure for quantifying the percentage of D-histidine in your synthetic peptide.

  • Sample Preparation: Dissolve a small amount of the purified peptide in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC System and Column:

    • Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector.

    • Employ a chiral column capable of separating diastereomers or a high-resolution C18 reversed-phase column.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: A typical analytical gradient is a linear increase from 5% to 65% of Mobile Phase B over 30 minutes. The gradient may need to be optimized for your specific peptide to achieve baseline separation of the diastereomers.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

  • Data Analysis:

    • The L-His and D-His containing peptide diastereomers will have different retention times.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the percentage of the D-isomer using the following formula: % D-isomer = (Area of D-isomer peak / (Area of L-isomer peak + Area of D-isomer peak)) * 100

Visualizations

Histidine_Racemization_Mechanism cluster_activation Activation Step cluster_racemization Racemization Pathway Fmoc_His_OH Fmoc-His-OH Activated_Ester Activated Ester (e.g., HOBt-ester) Fmoc_His_OH->Activated_Ester Coupling Reagent (e.g., DIC/HOBt) Enolate Achiral Enolate Intermediate Activated_Ester->Enolate α-proton abstraction by imidazole π-nitrogen L_His_Peptide Desired Peptide with L-Histidine Activated_Ester->L_His_Peptide Direct Coupling (Desired Pathway) D_His_Peptide Peptide with D-Histidine Enolate->D_His_Peptide Reprotonation Enolate->L_His_Peptide Reprotonation

Caption: Mechanism of histidine racemization during Fmoc SPPS.

Troubleshooting_Histidine_Racemization Start High D-His Isomer Detected Protecting_Group Check His Protecting Group Start->Protecting_Group Coupling_Reagent Review Coupling Reagent Protecting_Group->Coupling_Reagent Is it Fmoc-His(Trt)-OH? Use_Pi_Protection Switch to Fmoc-His(Boc)-OH or Fmoc-His(MBom)-OH Protecting_Group->Use_Pi_Protection Yes Preactivation Evaluate Pre-activation Time Coupling_Reagent->Preactivation Is it a phosphonium/ uronium salt? Use_Carbodiimide Use DIC with Oxyma or HOBt Coupling_Reagent->Use_Carbodiimide Yes Temperature Assess Coupling Temperature (Microwave SPPS) Preactivation->Temperature Is there a long pre-activation step? Minimize_Preactivation Minimize or eliminate pre-activation Preactivation->Minimize_Preactivation Yes Solution Problem Resolved Temperature->Solution No Lower_Temp Lower coupling temperature (e.g., to 50°C) Temperature->Lower_Temp Is the temperature >50°C? Use_Pi_Protection->Solution Use_Carbodiimide->Solution Minimize_Preactivation->Solution Lower_Temp->Solution

Caption: Troubleshooting workflow for histidine racemization.

References

Technical Support Center: Overcoming Solubility Issues of Fmoc-D-His-OH in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-D-His-OH and its derivatives during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why does Fmoc-D-His-OH have poor solubility in common coupling solvents?

A1: The solubility of Fmoc-protected amino acids is a critical factor for efficient peptide coupling.[1] Fmoc-D-His-OH, and its derivatives can exhibit poor solubility in common solvents like N,N-Dimethylformamide (DMF) due to several factors. The bulky, aromatic Fmoc group can lead to π-π stacking and intermolecular aggregation, reducing its ability to be effectively solvated.[1] For derivatives like Fmoc-His(Fmoc)-OH, the presence of two Fmoc groups further exacerbates this issue.[1]

Q2: How do different side-chain protecting groups on Fmoc-D-His-OH affect its solubility?

A2: Side-chain protecting groups significantly influence the solubility of Fmoc-His derivatives. While quantitative data is not always available, qualitative observations are well-documented. Protecting the imidazole side chain with a trityl (Trt) group, as in Fmoc-D-His(Trt)-OH, generally improves solubility in DMF compared to the unprotected Fmoc-D-His-OH.[2] This is a common strategy to enhance the solubility of amino acids with problematic side chains, such as asparagine and glutamine.[2] The use of a tert-butyloxycarbonyl (Boc) protecting group, as in Fmoc-D-His(Boc)-OH, also results in good solubility in typical solid-phase peptide synthesis (SPPS) solvents.[3]

Q3: What are the primary consequences of poor Fmoc-D-His-OH solubility during a coupling reaction?

A3: Inadequate solubility of an Fmoc-amino acid during coupling can lead to several negative outcomes, including:

  • Incomplete Reactions: If the amino acid is not fully dissolved, its effective concentration is lowered, leading to incomplete coupling and the formation of deletion sequences in the final peptide.[1]

  • Aggregation: Poorly soluble protected amino acids can contribute to peptide aggregation on the solid support, hindering further reactions.[4]

  • Difficult Purification: The presence of deletion sequences and other impurities complicates the purification of the target peptide.[1]

Q4: Can elevating the temperature be used to improve the solubility of Fmoc-D-His-OH?

A4: While gentle warming can be employed to aid in dissolving Fmoc-amino acids, it must be done with caution. Histidine derivatives are particularly prone to racemization, and elevated temperatures can increase the rate of this side reaction.[5] For Fmoc-His(Trt)-OH, coupling at 50°C has been shown to significantly increase the formation of the D-isomer.[5] Therefore, optimizing other parameters is generally preferred over using high temperatures.

Troubleshooting Guide

Issue: Fmoc-D-His-OH (or its derivative) is not fully dissolving in the coupling solvent (e.g., DMF).

This is a common issue that can significantly impact the success of the coupling reaction. The following troubleshooting workflow can help address this problem.

cluster_0 Troubleshooting Poor Solubility start Poor Solubility of Fmoc-D-His-OH Derivative check_solvent Verify Solvent Quality (Amine-free, Dry) start->check_solvent sonicate Apply Sonication (5-10 minutes) check_solvent->sonicate Solvent is High Quality failure Consult Further Technical Support check_solvent->failure Solvent is Poor Quality add_cosolvent Use a Co-solvent (e.g., NMP or DMSO) sonicate->add_cosolvent Still Insoluble success Proceed with Coupling sonicate->success Dissolved change_protecting_group Switch to a More Soluble Derivative (e.g., Fmoc-D-His(Trt)-OH or Fmoc-D-His(Boc)-OH) add_cosolvent->change_protecting_group Still Insoluble add_cosolvent->success Dissolved use_additives Incorporate Solubility-Enhancing Additives (e.g., HOBt, Oxyma) change_protecting_group->use_additives If solubility is still an issue change_protecting_group->success Problem Solved use_additives->success Dissolved use_additives->failure Still Insoluble

Caption: Troubleshooting workflow for addressing poor solubility of Fmoc-D-His-OH derivatives.

Data Presentation: Solubility of Fmoc-His Derivatives

The following table summarizes the available solubility data for various Fmoc-histidine derivatives in common SPPS solvents. It is important to note that quantitative data is limited, and solubility can be influenced by factors such as solvent purity and temperature.

CompoundSolventSolubilityNotes
Fmoc-His(Fmoc)-OH DMSO~25 mg/mL (~41.7 mM)[1]Sonication may be required for dissolution.[1]
DMFSlight[1]Sonication is often required.[1]
Fmoc-His(Trt)-OH DMF"Clearly soluble" at 0.5 M[6]Generally considered soluble in DMF and NMP.[7]
NMP/DMM (60:40)Soluble at 0.1 M[8]DMM (Dipropyleneglycol dimethylether) is a greener solvent alternative.[8]
Fmoc-His(Boc)-OH DMF, DMSO, NMPSoluble[3]Generally exhibits good solubility in common SPPS solvents.
Fmoc-His-OH DMFSlight[1]
DMSOSlight[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-His(Trt)-OH

This protocol is a standard method for coupling Fmoc-D-His(Trt)-OH, which generally has better solubility than the unprotected form.

cluster_0 Standard Coupling Protocol for Fmoc-D-His(Trt)-OH resin_prep 1. Resin Swelling & Deprotection - Swell resin in DMF. - Deprotect with 20% piperidine in DMF. wash1 2. Wash Resin - Thoroughly wash with DMF. resin_prep->wash1 activation 3. Amino Acid Activation - Dissolve Fmoc-D-His(Trt)-OH, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in DMF. - Pre-activate for 1-2 minutes. wash1->activation coupling 4. Coupling Reaction - Add activated amino acid solution to the resin. - Agitate for 1-2 hours at room temperature. activation->coupling wash2 5. Wash Resin - Wash with DMF to remove excess reagents. coupling->wash2 monitoring 6. Monitoring - Perform a Kaiser test to confirm complete coupling. wash2->monitoring

Caption: Standard workflow for the coupling of Fmoc-D-His(Trt)-OH in SPPS.

Methodology:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3 equivalents), a coupling reagent such as HATU (2.9 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (indicated by a negative result). If the test is positive, a second coupling may be necessary.

  • Washing: Thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

Protocol 2: Protocol for Determining Solubility of Fmoc-Amino Acids

For instances where precise solubility data is required for a specific solvent system, the following protocol can be used.[9][10]

cluster_0 Solubility Determination Protocol prep_saturated 1. Prepare Saturated Solution - Add excess Fmoc-amino acid to a known volume of solvent. - Agitate at a constant temperature for 24h. separate_solid 2. Separate Undissolved Solid - Centrifuge the solution to pellet the undissolved solid. prep_saturated->separate_solid prepare_sample 3. Prepare Sample for Analysis - Withdraw a known volume of the supernatant. - Dilute with a suitable solvent. separate_solid->prepare_sample hplc_analysis 4. HPLC Analysis - Inject the diluted sample into an HPLC system. - Determine the concentration using a calibration curve. prepare_sample->hplc_analysis calculate 5. Calculate Solubility - Calculate the original concentration in the saturated solution, accounting for the dilution factor. hplc_analysis->calculate

Caption: Experimental workflow for determining the solubility of an Fmoc-amino acid.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the Fmoc-amino acid to a known volume of the solvent in a vial. Seal the vial and agitate at a constant temperature for 24 hours to reach equilibrium.[9][10]

  • Separation of Undissolved Solid: Centrifuge the vial at high speed to pellet the undissolved solid.[9]

  • Sample Preparation for Analysis: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.[9]

  • Quantification: Analyze the diluted sample using a suitable analytical technique, such as HPLC with UV detection, against a calibration curve of known concentrations to determine the concentration of the dissolved Fmoc-amino acid.[9]

  • Calculation of Solubility: Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the Fmoc-amino acid in the tested solvent.[9]

References

Identifying and minimizing deletion sequences involving D-histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing D-histidine. Our focus is on identifying and minimizing deletion sequences and other common side reactions.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues encountered during the incorporation of D-histidine in solid-phase peptide synthesis (SPPS).

Issue 1: Low Yield of the Target Peptide and Presence of Deletion Sequences

Question: My final peptide analysis shows a low yield of the desired product and significant peaks corresponding to deletion sequences, particularly at the D-histidine incorporation site. What are the potential causes and how can I troubleshoot this?

Answer:

Low yields and the presence of deletion sequences (-1 mass peaks) after D-histidine incorporation often stem from incomplete coupling reactions. Several factors can contribute to this issue. A systematic investigation is key to identifying and resolving the problem.

Diagnostic Workflow:

  • Confirm the Deletion: Analyze the crude peptide by mass spectrometry (MS) to confirm that the mass difference corresponds to the mass of the D-histidine residue.[1]

  • Monitor Coupling Efficiency: During the synthesis, use a qualitative test like the Kaiser (ninhydrin) test after the D-histidine coupling step. A positive test (blue beads) indicates the presence of unreacted free primary amines, signifying an incomplete coupling reaction.[1]

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
Steric Hindrance 1. Extend the coupling reaction time.[1] 2. Use a more potent coupling reagent such as HATU or HCTU.[2] 3. Consider double coupling the D-histidine residue.[3]The bulky side chain of histidine can sterically hinder the coupling reaction.[2][3]
Peptide Aggregation 1. Switch to a solvent known to disrupt aggregation, like N-Methyl-2-pyrrolidone (NMP), or add a chaotropic salt.[2][4] 2. Perform the synthesis at an elevated temperature.[1] 3. Incorporate pseudoproline dipeptides in sequences prone to aggregation.[1][5]The growing peptide chain can aggregate on the solid support, blocking reactive sites.[2][4][5]
Side-Chain Acylation 1. Use a D-histidine derivative with a side-chain protecting group (e.g., Trt, Boc, Bom).[2][6] 2. Increase the equivalents of the activated amino acid to compensate for consumption by side-chain acylation.[6]The nucleophilic imidazole ring of an unprotected histidine can be acylated, consuming the activated amino acid intended for chain elongation.[2][6]
Suboptimal Coupling Reagent 1. For difficult couplings, consider phosphonium-based reagents like BOP or PyBOP.[2] 2. DEPBT has shown excellent performance in minimizing racemization for histidine.[2][7]The choice of coupling reagent is critical for efficiency and minimizing side reactions.[2]

Issue 2: Presence of Impurities with the Same Mass as the Target Peptide (Racemization)

Question: My HPLC analysis shows a peak shoulder or a closely eluting impurity with the same mass as my target peptide. Could this be a result of D-histidine incorporation?

Answer:

Yes, this is a strong indication of racemization (epimerization) at the D-histidine residue, leading to the formation of the L-histidine diastereomer. Histidine is highly susceptible to racemization during activation and coupling.[2][5][6] The imidazole side chain can act as an intramolecular base, leading to the loss of stereochemical integrity.[2]

Strategies to Minimize Racemization:

Strategy Recommendation Rationale
Choice of Coupling Reagent 1. Use carbodiimides like DIC in the presence of an additive such as HOBt or OxymaPure.[2][8] 2. Phosphonium salt-based reagents (BOP, PyBOP) are also effective at suppressing racemization.[2] 3. For particularly challenging cases, DEPBT is a robust option.[2][7]Certain coupling reagents are known to minimize the formation of the oxazolone intermediate responsible for racemization.[8]
Use of Additives Always use additives like HOBt or OxymaPure when using carbodiimide coupling reagents.[2][5]These additives act as racemization suppressants.[8]
Side-Chain Protection Use a D-histidine derivative with a side-chain protecting group (e.g., Trt, Boc, Bom).[2][5][6]Protecting the imidazole ring prevents it from participating in the abstraction of the alpha-proton, which is a key step in the racemization mechanism.[2]
Control of Reaction Conditions 1. Maintain a low temperature (e.g., 0 °C) during the pre-activation and initial coupling phase.[2] 2. Minimize the pre-activation time of the amino acid.[9]Lower temperatures and shorter activation times reduce the rate of racemization.

Frequently Asked Questions (FAQs)

Q1: Which side-chain protecting group is best for D-histidine?

The choice of protecting group depends on the overall synthetic strategy (Boc vs. Fmoc chemistry).

  • Fmoc Chemistry:

    • Trityl (Trt): Widely used and compatible with standard TFA cleavage.[10] However, it can be acid-labile and may not be suitable for all sequences.

    • tert-Butyloxycarbonyl (Boc): Offers good protection and is associated with a lower risk of racemization.[11] It is removed during the final TFA cleavage.

  • Boc Chemistry:

    • Tosyl (Tos): A common choice in Boc-SPPS.[10]

    • Benzyloxycarbonyl (Z): Effective in suppressing racemization but requires hydrogenolysis for removal.[2]

Q2: Can I incorporate D-histidine without side-chain protection?

While possible, it is generally not recommended, especially for longer or more complex peptides.[12] Unprotected histidine can lead to several side reactions, including:

  • Side-chain acylation: Reduces coupling efficiency.[6]

  • Increased racemization: The unprotected imidazole ring promotes epimerization.[5][6]

If unprotected D-histidine must be used, careful selection of coupling reagents (e.g., OxymaPure/TBEC) and optimization of reaction conditions are crucial.[12]

Q3: What are the signs of guanidinylation and how can I avoid it?

Guanidinylation is a side reaction that can occur when using uronium or aminium-based coupling reagents like HBTU and HATU.[2] It results in the capping of the N-terminal amine, leading to chain termination. This will appear as a truncated peptide in the final analysis. To avoid this, you can:

  • Use a phosphonium-based coupling reagent (e.g., PyBOP).[13]

  • Use a carbodiimide-based coupling method (e.g., DIC/HOBt).[2]

  • Ensure that the coupling reagent is not in large excess relative to the carboxylic acid component.[14]

Q4: How can I analyze and quantify deletion sequences and racemization?

  • Mass Spectrometry (MS): The primary tool for identifying deletion sequences by detecting masses corresponding to the target peptide minus the mass of the D-histidine residue.[1]

  • High-Performance Liquid Chromatography (HPLC): Racemization can be detected by the appearance of a shoulder on the main peak or a closely eluting diastereomer. Chiral chromatography or optimized reversed-phase methods may be required for baseline separation.[15]

  • Amino Acid Analysis (AAA): After hydrolysis of the peptide, chiral AAA can quantify the ratio of D- to L-histidine, providing a direct measure of racemization.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-His(Trt)-OH using DIC/HOBt

This protocol is a standard method aimed at minimizing racemization.

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Preparation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (1.5 equivalents) and HOBt (1.5 equivalents) in DMF.

  • Pre-activation: Cool the amino acid/HOBt solution to 0 °C in an ice bath. Add DIC (1.5 equivalents) to this solution and stir for 10-15 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin. Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and react for an additional 2-4 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: High-Efficiency Coupling using HATU/DIPEA

This protocol is suitable for more challenging sequences where steric hindrance or aggregation is a concern.

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (1.5 equivalents), HATU (1.45 equivalents), and DIPEA (3.0 equivalents) in DMF.

  • Activation and Coupling: Add the coupling cocktail to the resin and allow the reaction to proceed at room temperature for 1-2 hours, or until a negative Kaiser test is obtained.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_synthesis Synthesis cluster_analysis Analysis Resin Swell Peptide-Resin in DMF Coupling Couple to Resin Resin->Coupling AA_Sol Prepare Amino Acid Solution (e.g., Fmoc-D-His(Trt)-OH) Pre_Activation Pre-activate with Coupling Reagent (e.g., DIC/HOBt) AA_Sol->Pre_Activation Pre_Activation->Coupling Monitoring Monitor Reaction (e.g., Kaiser Test) Coupling->Monitoring In-process check Monitoring->Coupling If incomplete (Double Couple) Washing Wash Resin Monitoring->Washing If complete Cleavage Cleave Peptide from Resin Washing->Cleavage Analysis Analyze Crude Peptide (HPLC, MS) Cleavage->Analysis

Caption: General workflow for D-histidine incorporation in SPPS.

troubleshooting_logic cluster_solutions Solutions for Incomplete Coupling Start Low Yield or Deletion Sequence Detected Check_Coupling Perform Kaiser Test Post-Coupling Start->Check_Coupling Positive_Test Incomplete Coupling Check_Coupling->Positive_Test Positive (Blue) Negative_Test Coupling Appears Complete. Investigate Other Causes. Check_Coupling->Negative_Test Negative (Clear) Sol_1 Increase Reaction Time Positive_Test->Sol_1 Sol_2 Use Stronger Coupling Reagent Positive_Test->Sol_2 Sol_3 Double Couple Positive_Test->Sol_3 Sol_4 Change Solvent (e.g., NMP) Positive_Test->Sol_4

Caption: Troubleshooting logic for deletion sequences.

racemization_pathway Activated_D_His Activated D-Histidine (Carboxyl Group) Proton_Abstraction α-Proton Abstraction Activated_D_His->Proton_Abstraction Imidazole Imidazole Side Chain (Unprotected) Imidazole->Proton_Abstraction Acts as intramolecular base Planar_Intermediate Planar Enolate Intermediate Proton_Abstraction->Planar_Intermediate Reprotonation Reprotonation Planar_Intermediate->Reprotonation D_His_Peptide Desired D-His Peptide Reprotonation->D_His_Peptide From original face L_His_Peptide L-His Diastereomer (Racemized Product) Reprotonation->L_His_Peptide From opposite face

References

Technical Support Center: Synthesis of Complex Peptides with D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of complex peptides containing D-histidine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Troubleshooting Guide

Low yield and purity in the synthesis of D-histidine-containing peptides often stem from a few key issues. This guide provides a systematic approach to identifying and resolving these problems.

Issue: Low Overall Yield After Cleavage and Purification

The primary indicator of a problematic synthesis is a lower than expected amount of the final, purified peptide. The following workflow can help diagnose the root cause.

LowYieldTroubleshooting start Low Overall Yield check_synthesis Incomplete Synthesis or Significant Side Reactions? start->check_synthesis check_cleavage Inefficient Cleavage or Deprotection? check_synthesis->check_cleavage No incomplete_coupling Incomplete Coupling check_synthesis->incomplete_coupling Yes check_purification Losses During Purification? check_cleavage->check_purification No cleavage_issue Incomplete Cleavage/ Deprotection check_cleavage->cleavage_issue Yes purification_issue Suboptimal Purification check_purification->purification_issue Yes racemization High Racemization incomplete_coupling->racemization aggregation Peptide Aggregation incomplete_coupling->aggregation side_reactions Other Side Reactions incomplete_coupling->side_reactions solution1 Optimize Coupling: - Change reagent - Increase equivalents/time - Use additives incomplete_coupling->solution1 solution2 Minimize Racemization: - Use appropriate protecting group - Select low-racemization  coupling reagent - Control temperature racemization->solution2 solution3 Address Aggregation: - Change solvent (e.g., add NMP/DMSO) - Use chaotropic agents - Incorporate pseudoprolines aggregation->solution3 solution4 Prevent Side Reactions: - Use side-chain protection - Optimize cleavage cocktail side_reactions->solution4 solution5 Optimize Cleavage: - Adjust cocktail composition - Increase cleavage time cleavage_issue->solution5 solution6 Refine Purification: - Optimize HPLC gradient - Consider alternative  chromatography (e.g., IEX) purification_issue->solution6

Troubleshooting workflow for low peptide yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing peptides with D-histidine?

A1: The primary side reactions involving D-histidine are:

  • Racemization: The imidazole ring of histidine can act as a base, leading to the loss of stereochemical integrity at the alpha-carbon.[1][2] This is a significant issue as it can be difficult to separate the resulting diastereomers.[1]

  • Side-chain Acylation: The nucleophilic imidazole ring can be acylated by the activated carboxyl group of another amino acid, leading to undesired byproducts.[3]

  • Guanidinylation: When using uronium or aminium-based coupling reagents like HBTU or HATU, the N-terminal amine of the peptide can be guanidinylated, causing chain termination.[1]

Q2: How can I minimize racemization of D-histidine during coupling?

A2: Minimizing racemization is crucial for obtaining the desired peptide.[1] Key strategies include:

  • Side-Chain Protection: Protecting the imidazole side chain is the most effective way to reduce racemization.[2][4] The Trityl (Trt) group is commonly used in Fmoc-based synthesis, while groups like Benzyloxymethyl (Bom) or Tosyl (Tos) are used in Boc chemistry.[3][4] For Fmoc synthesis, using a Boc protecting group on the histidine side chain (Fmoc-D-His(Boc)-OH) has been shown to be very effective at suppressing racemization.[5]

  • Choice of Coupling Reagent: Use coupling reagents known to suppress racemization. Carbodiimides like DIC in the presence of additives like OxymaPure or HOBt are a good choice.[1][6] For particularly difficult couplings, DEPBT has shown excellent resistance to racemization.[1]

  • Reaction Conditions: Perform couplings at lower temperatures (e.g., 0°C to room temperature) and minimize the pre-activation time of the amino acid.[7]

Q3: My peptide is aggregating during synthesis. What can I do?

A3: Peptide aggregation is a common problem, especially with hydrophobic sequences or those prone to forming secondary structures.[2][8] To address this:

  • Change the Solvent: Switching to more disruptive solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help break up aggregates.[2]

  • Use Chaotropic Agents: Adding salts like LiCl or NaClO₄ to the coupling mixture can disrupt hydrogen bonding.[9]

  • Incorporate Structure-Disrupting Elements: The use of pseudoproline dipeptides can effectively disrupt the secondary structures that lead to aggregation.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling reactions and help to reduce aggregation.[8][10]

Q4: I'm observing incomplete coupling when adding D-histidine. What are the likely causes and solutions?

A4: Incomplete coupling of D-histidine can be due to several factors:

  • Steric Hindrance: The bulky side chain of histidine, especially when protected, can hinder the coupling reaction.

  • Peptide Aggregation: As mentioned above, aggregation can block access to the N-terminus of the growing peptide chain.[9]

  • Side-Chain Acylation: The reaction of the imidazole side chain with the activated amino acid reduces the amount of reagent available for the desired peptide bond formation.[3]

To improve coupling efficiency:

  • Use a More Powerful Coupling Reagent: Reagents like HATU or HCTU can improve coupling efficiency, but be mindful of the potential for increased racemization.[1]

  • Increase Reagent Concentration and Coupling Time: Using a higher concentration of the amino acid and coupling reagents and extending the reaction time can help drive the reaction to completion.[7]

  • Double Coupling: Repeating the coupling step for the D-histidine residue can ensure complete incorporation.[7]

Data Presentation

Table 1: Racemization of Fmoc-His(Trt)-OH with Different Coupling Reagents
Coupling Reagent/AdditiveD-His Content (%)Notes
HBTU/HOBt/DIPEA6.8%Synthesis of Liraglutide.[5]
DIC/Oxyma (at 55°C)31.0%Synthesis of a model dipeptide.[5][6]
TBTU/DIPEA4.5%Synthesis of a model peptide.[5]
HCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)7.8%Model study.[5]
Microwave at 80°C16.6%Model study.[5]
DIC/Oxyma1.8%Mildest coupling reagent tested in this study.[6]
Table 2: Impact of Side-Chain Protection on D-Histidine Racemization
Protected Histidine DerivativeCoupling Conditions% D-Isomer Formation
Fmoc-His(Trt)-OHHBTU/HOBt/DIPEA6.8%
Fmoc-His(Boc)-OHHATU/DIPEA0.18%
Fmoc-His(Trt)-OHDIC/Oxyma (at 55°C)31.0%
Fmoc-His(Boc)-OHDIC/Oxyma<1-2%
Fmoc-His(3-Bum)-OHTBTU/DIPEA< 0.3%
Fmoc-His(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (5 min pre-activation)0.3%
Fmoc-His(MBom)-OHMicrowave at 80°C0.8%

Data compiled from a comparative study on Liraglutide and other model peptides.[5]

Experimental Protocols

Protocol 1: Standard Fmoc-Solid Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a general cycle for adding an amino acid to a growing peptide chain on a solid support using Fmoc chemistry.

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminal Fmoc) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-His(Trt)-OH, Coupling Reagent, Base in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 end Repeat for Next Amino Acid or Proceed to Cleavage wash2->end

A standard SPPS cycle.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-D-His(Trt)-OH (or other protected D-histidine)

  • Coupling reagent (e.g., HATU, HBTU, DIC)

  • Additive (e.g., HOBt, OxymaPure) if using a carbodiimide

  • Base (e.g., DIPEA, NMM)

  • DMF (peptide synthesis grade)

  • 20% Piperidine in DMF (v/v)

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and byproducts.

  • Amino Acid Activation and Coupling (Example with HATU):

    • In a separate vessel, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Minimize pre-activation time.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the cycle for the next amino acid in the sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail to the resin. The specific composition of the cocktail may need to be optimized based on the peptide sequence (e.g., including scavengers like anisole or 1,2-ethanedithiol for peptides containing sensitive residues).[11]

  • Reaction: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate it from the resin beads. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated peptide.

  • Washing and Drying: Decant the ether, wash the peptide pellet with more cold ether, and dry the final product under vacuum.

Disclaimer: These protocols are intended as a general guide. The optimal conditions for peptide synthesis, including reaction times, temperatures, and reagent equivalents, are sequence-dependent and should be optimized for each specific peptide.

References

Technical Support Center: Troubleshooting HPLC Analysis of D-Histidine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of D-histidine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common chromatographic challenges, with a specific focus on resolving broad peak shapes.

Frequently Asked Questions (FAQs)

Q1: Why are my D-histidine peptide peaks broad in reversed-phase HPLC?

Broad peaks for histidine-containing peptides are a common issue and can stem from several factors. The primary reasons are often related to the unique properties of the histidine side chain:

  • Secondary Interactions: The imidazole side chain of histidine can engage in undesirable secondary interactions with the silica-based stationary phase of the HPLC column. These interactions, primarily with residual silanol groups, can lead to peak tailing and broadening.[1][2]

  • Mobile Phase pH: The ionization state of the histidine imidazole ring is highly dependent on the mobile phase pH (the pKa is approximately 6.0). If the mobile phase pH is not adequately controlled, the peptide can exist in multiple protonation states, leading to a broadened peak.

  • Metal Chelation: Histidine is a known metal chelator. It can interact with trace metal ions in the HPLC system (e.g., from stainless steel components), which can contribute to peak broadening.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, asymmetric peaks.[1]

  • General HPLC Issues: Broad peaks can also be caused by more general issues such as column degradation, excessive system dead volume, or a poorly optimized gradient.

Q2: How does the D-configuration of histidine affect peak shape compared to the L-configuration?

While the fundamental chemical properties of D- and L-histidine are identical, their three-dimensional arrangement is different. In the context of a peptide, this can influence how the molecule interacts with the chiral environment of the stationary phase or how it folds, potentially affecting chromatographic behavior. However, for standard achiral reversed-phase HPLC, the primary causes of peak broadening related to the imidazole side chain are expected to be similar for both D- and L-histidine-containing peptides. A study on the separation of tripeptides with D- or L-histidine showed that the configuration and position of histidine influence analytical separation, highlighting the importance of optimized chromatographic conditions.[3]

Q3: What is the role of mobile phase additives like TFA and Formic Acid in improving peak shape?

Mobile phase additives are crucial for achieving sharp, symmetrical peaks for peptides.

  • Trifluoroacetic Acid (TFA): TFA is a strong ion-pairing agent that is highly effective at improving peak shape for peptides.[1] It works in two main ways:

    • It lowers the mobile phase pH, ensuring that the peptide's carboxyl groups are protonated and reducing secondary interactions with the stationary phase.

    • It pairs with the positively charged amino groups on the peptide, masking them and further reducing unwanted interactions.

  • Formic Acid (FA): Formic acid is a weaker acid than TFA and is often preferred for applications involving mass spectrometry (MS) as it is less ion-suppressive. While it can improve peak shape compared to having no additive, it may not be as effective as TFA in all cases, potentially resulting in broader peaks.[4]

Q4: Could metal chelation by the D-histidine residue be causing my broad peaks?

Yes, this is a possibility. The imidazole group of histidine can chelate metal ions.[1] If there are exposed metal surfaces in your HPLC system (e.g., stainless steel frits, tubing), your peptide could be interacting with these surfaces, leading to peak broadening. This is often observed as peak tailing.

Troubleshooting Guides

Guide 1: Diagnosing and Resolving Broad Peaks

This guide provides a systematic approach to troubleshooting broad peaks in the HPLC analysis of D-histidine peptides.

Step 1: Evaluate Your Mobile Phase

  • Question: Are you using an appropriate mobile phase additive?

  • Action: If you are not using an additive, or are seeing broad peaks with a weak acid like formic acid, switch to a mobile phase containing 0.1% TFA in both your aqueous and organic solvents. This is often the most effective way to improve peak shape for peptides.[5]

Step 2: Check for Column Overload

  • Question: Are your peaks broad and asymmetrical, with a "shark-fin" shape?

  • Action: This can be a sign of column overload. Reduce your injection volume or dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.[1]

Step 3: Assess Column Health

  • Question: Is the column old, or has it been used with harsh conditions?

  • Action: Column performance degrades over time. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained contaminants. If peak shape does not improve, consider replacing the column.

Step 4: Investigate Potential Metal Chelation

  • Question: Do you still observe peak tailing even with 0.1% TFA in the mobile phase?

  • Action: This could indicate an interaction with metal components in your system. Try adding a small amount of a competing chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your sample or mobile phase (e.g., 0.1 mM). If the peak shape improves, metal chelation is a likely culprit.

Data Presentation

Table 1: Impact of Mobile Phase Additive on Peptide Peak Width

This table summarizes the general effects of common mobile phase additives on the peak shape of peptides in reversed-phase HPLC.

Mobile Phase AdditiveTypical ConcentrationEffect on Peak WidthIon Suppression in MSReference
Trifluoroacetic Acid (TFA) 0.1%Narrower peaks, improved symmetryHigh[4]
Formic Acid (FA) 0.1%Broader peaks compared to TFALow[4]

Note: The degree of peak broadening or sharpening can be peptide-dependent.

Mandatory Visualization

Troubleshooting_Broad_Peaks start Broad Peak Observed for D-Histidine Peptide check_additive Is 0.1% TFA in the mobile phase? start->check_additive add_tfa Action: Add 0.1% TFA to mobile phases A and B. check_additive->add_tfa No check_overload Is the column overloaded? check_additive->check_overload Yes end_good Peak Shape Improved add_tfa->end_good reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->end_good flush_column Action: Flush with strong solvent. If no improvement, replace column. check_column->flush_column Yes check_chelation Is peak tailing still present? check_column->check_chelation No flush_column->end_good add_edta Action: Add a competing chelator (e.g., 0.1 mM EDTA) to the mobile phase or sample. check_chelation->add_edta Yes end_bad Problem Persists: Consult further with a chromatography specialist. check_chelation->end_bad No add_edta->end_good

References

Refining cleavage cocktail for peptides with sensitive D-histidine residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for refining cleavage cocktails, with a special focus on peptides containing sensitive D-histidine residues. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Are there specific challenges associated with the cleavage of peptides containing D-histidine compared to L-histidine?

While the fundamental principles of trifluoroacetic acid (TFA)-mediated cleavage apply to peptides containing both D- and L-amino acids, the primary challenge with histidine residues, regardless of their stereochemistry, lies in the reactivity of the imidazole side chain. During cleavage, the protecting group on the histidine side chain (commonly a trityl group, Trt) is removed, generating a stable and highly reactive trityl carbocation. This cation can lead to side reactions, such as alkylation of other sensitive residues.

There is no substantial evidence to suggest that the D-configuration of histidine inherently alters the mechanism of TFA cleavage or the stability of standard protecting groups. The key considerations for both D- and L-histidine are:

  • Preventing Racemization: Racemization is a primary concern during the coupling phase of peptide synthesis, not typically during the final cleavage.[1][2] Protecting the imidazole nitrogen of the histidine side chain is crucial to minimize racemization during synthesis.[1]

  • Managing Side Reactions: The choice of scavengers in the cleavage cocktail is critical to quench the reactive carbocations generated from the deprotection of the histidine side chain and other protected residues.

Q2: What are the most common side reactions observed during the cleavage of peptides with sensitive residues like histidine?

The highly acidic environment of the cleavage cocktail, combined with the generation of reactive carbocations from protecting groups, can lead to several side reactions:

  • Alkylation: Tryptophan is particularly susceptible to alkylation by trityl cations from His(Trt) or other carbocations. Cysteine and methionine can also be alkylated.

  • Oxidation: Methionine can be oxidized to its sulfoxide form.

  • Transfer of Protecting Groups: Sulfonyl protecting groups from arginine residues can sometimes be transferred to tryptophan.[1]

Q3: How do I select the appropriate scavengers for my cleavage cocktail?

The choice of scavengers depends on the specific amino acids present in your peptide sequence. A good starting point for many peptides is a cocktail of TFA, water, and triisopropylsilane (TIS). However, for sequences with sensitive residues, a more complex mixture is often necessary.

ScavengerTarget Residue/Side ReactionConcentration (v/v)Notes
Triisopropylsilane (TIS) Trityl (Trt) and other carbocations2.5% - 5%Effective in reducing Trt-based side reactions.
Water General scavenger, aids in peptide precipitation2.5% - 5%Helps to hydrolyze t-butyl cations.
1,2-Ethanedithiol (EDT) Cysteine, Methionine2.5%Has a strong odor but is effective in preventing re-attachment of Trt to Cys and reduces Met oxidation.
Thioanisole Tryptophan, Arginine5%Scavenges sulfonyl groups from Arg protecting groups and protects Trp.
Phenol General scavenger5%Can help prevent various side reactions.
Dithiothreitol (DTT) Methionine5% (w/v)A less odorous alternative to EDT for suppressing methionine oxidation.[1]

Q4: What is a good starting point for a cleavage cocktail for a peptide containing D-His(Trt) and other sensitive residues?

For a peptide with multiple sensitive residues, including D-His(Trt), a robust cleavage cocktail like Reagent K is often recommended.

ComponentVolume/Weight Percentage
Trifluoroacetic Acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

This combination of scavengers provides broad protection for a variety of sensitive residues.

Troubleshooting Guides

Issue 1: Low yield of the desired peptide after cleavage.

  • Possible Cause: Incomplete cleavage from the resin.

  • Troubleshooting Steps:

    • Extend Cleavage Time: Increase the cleavage time from the standard 2 hours to 4 hours.

    • Optimize Cocktail: Ensure the TFA concentration is sufficient (typically >90% for standard resins).

    • Small-Scale Trial: Perform a small-scale trial cleavage on a portion of the resin to test for completeness before committing the entire batch.

Issue 2: Mass spectrometry analysis shows unexpected adducts (e.g., +16 Da, +242 Da).

  • Possible Cause: Oxidation or alkylation side reactions.

  • Troubleshooting Steps:

    • Review Scavenger Cocktail:

      • For +16 Da (oxidation), ensure a reducing scavenger like EDT or DTT is present if the peptide contains methionine.

      • For +242 Da (tritylation), increase the concentration of TIS or add other scavengers like thioanisole to more effectively trap the trityl cations.

    • Use High-Purity Reagents: Ensure that the TFA and scavengers are fresh and of high purity to minimize oxidative damage.

    • Inert Atmosphere: Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidation.

Issue 3: The crude peptide is difficult to purify, with many closely related peaks on HPLC.

  • Possible Cause: Incomplete removal of protecting groups or formation of various side products.

  • Troubleshooting Steps:

    • Optimize Cleavage Cocktail: Use a more comprehensive scavenger cocktail, such as Reagent K, to minimize the formation of a wide range of side products.

    • Increase Cleavage Time: Ensure sufficient time for all protecting groups to be removed, especially for peptides with multiple arginine residues.

    • Improve Precipitation and Washing: Thoroughly wash the precipitated peptide with cold diethyl ether to remove scavengers and cleaved protecting groups, which can interfere with purification.

Experimental Protocols

Protocol 1: Standard Cleavage of a D-Histidine Containing Peptide

This protocol is a general starting point for the cleavage of a peptide synthesized on a standard resin (e.g., Rink Amide) and containing D-His(Trt).

  • Resin Preparation:

    • Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).

    • Dry the resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare the cleavage cocktail. A common starting cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v) .

    • For peptides also containing Trp, Met, or Cys, consider using Reagent K (TFA/Phenol/Water/Thioanisole/EDT; 82.5:5:5:5:2.5, v/v/v) .

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently swirl the mixture and allow it to react at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Slowly add the TFA filtrate to a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation and Washing:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Cleavage_Workflow General Peptide Cleavage Workflow Resin 1. Dry Peptide-Resin Cocktail 2. Prepare Cleavage Cocktail (TFA + Scavengers) Resin->Cocktail Cleavage 3. Cleavage Reaction (2-4 hours at RT) Cocktail->Cleavage Filtration 4. Filter to Separate Resin and Filtrate Cleavage->Filtration Precipitation 5. Precipitate Peptide in Cold Ether Filtration->Precipitation Isolation 6. Centrifuge and Wash Peptide Pellet Precipitation->Isolation Drying 7. Dry Crude Peptide Isolation->Drying Analysis 8. Analysis & Purification (HPLC, Mass Spec) Drying->Analysis

Caption: A flowchart illustrating the main steps of the peptide cleavage and workup process.

Troubleshooting_Logic Troubleshooting Cleavage Issues Start Cleavage Experiment Problem Identify Issue: - Low Yield - Unexpected Mass - Poor Purity Start->Problem LowYield Low Yield Problem->LowYield Low Yield BadMass Unexpected Mass Problem->BadMass Unexpected Mass PoorPurity Poor Purity Problem->PoorPurity Poor Purity Solve_Yield Action: - Extend Cleavage Time - Check TFA Concentration LowYield->Solve_Yield Solve_Mass Action: - Add/Optimize Scavengers (TIS, EDT, Thioanisole) - Use Inert Atmosphere BadMass->Solve_Mass Solve_Purity Action: - Use Broader Scavenger Mix (e.g., Reagent K) - Improve Washing Steps PoorPurity->Solve_Purity End Optimized Cleavage Solve_Yield->End Solve_Mass->End Solve_Purity->End

References

Validation & Comparative

A Head-to-Head Battle: Fmoc-D-Histidine vs. Boc-D-Histidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of D-amino acids like D-histidine into peptide chains is a critical step for enhancing stability and modulating biological activity. The choice between the two predominant strategies in solid-phase peptide synthesis (SPPS), Fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) chemistry, for the introduction of D-histidine, has significant implications for synthesis efficiency, purity, and the stereochemical integrity of the final peptide. This guide provides an objective, data-driven comparison to inform the selection of the optimal D-histidine building block for your research needs.

The primary challenge during the incorporation of histidine is the high risk of racemization at the α-carbon.[1][2] This is primarily caused by the basicity of the imidazole ring's π-nitrogen, which can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[1][2] Consequently, the choice of protecting groups for both the α-amine (Nα) and the imidazole side chain is paramount for a successful synthesis.[3]

At a Glance: Key Differences in Fmoc and Boc Strategies

The fundamental difference between the Fmoc and Boc strategies lies in the lability of the Nα-protecting group. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring a strong acid like trifluoroacetic acid (TFA) for its removal.[][5] This dictates the choice of side-chain protecting groups, which must be stable to the Nα-deprotection conditions and removable during the final cleavage step.[6]

FeatureFmoc Strategy for D-HistidineBoc Strategy for D-Histidine
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Nα-Deprotection Base-labile (e.g., 20% piperidine in DMF)[6]Acid-labile (e.g., 50% TFA in DCM)[7]
Side-Chain Protection Acid-labile (e.g., Boc, Trityl (Trt))[8]Strong acid-labile (e.g., Benzyloxymethyl (Bom), Tosyl (Tos), 2,4-Dinitrophenyl (Dnp))[8]
Final Cleavage Strong acid (e.g., TFA)[9]Very strong acid (e.g., HF, TFMSA)[7]
Orthogonality Fully orthogonal[6]Quasi-orthogonal[6]
Key Advantages Milder deprotection conditions, automation-friendly, suitable for acid-sensitive peptides.[6][]Robust for many sequences, can be advantageous for long or difficult sequences prone to aggregation.[][11]
Key Disadvantages Base-lability can lead to side reactions like aspartimide formation.[12]Harsh final cleavage with hazardous reagents, potential for side-chain modifications by cationic species.[6]

Performance Comparison: The Critical Role of Side-Chain Protection in Minimizing Racemization

While the Nα-protecting group defines the overall synthetic strategy, the choice of the imidazole side-chain protecting group for histidine is the most critical factor in preventing racemization.[3] In Fmoc-SPPS, the most common side-chain protecting groups for histidine are Trityl (Trt) and Boc.[8] For Boc-SPPS, protecting groups like Benzyloxymethyl (Bom) and Tosyl (Tos) are often employed.[8]

Experimental data consistently demonstrates that protecting the π-nitrogen of the imidazole ring is superior in maintaining chiral integrity. The use of an electron-withdrawing group on the imidazole ring, such as Boc, has been shown to significantly suppress racemization compared to the more traditional Trt group, particularly at elevated temperatures used in microwave-assisted SPPS.[13][14]

Quantitative Comparison of Racemization for Fmoc-Histidine Derivatives
Histidine DerivativeSynthesis ConditionsD-Isomer Formation (%)Reference
Fmoc-His(Trt)-OH50°C, 10 min coupling6.8[13][14]
Fmoc-His(Boc)-OH 50°C, 10 min coupling 0.18 [13][14]
Fmoc-His(Trt)-OH90°C, 2 min coupling>16[13]
Fmoc-His(Boc)-OH 90°C, 2 min coupling 0.81 [13]

These data highlight the remarkable ability of the Boc side-chain protection to minimize epimerization, even under forcing conditions. This makes Fmoc-D-His(Boc)-OH a superior choice for syntheses where maintaining the highest chiral purity is essential.

Experimental Protocols

General Workflow for Fmoc-SPPS of a D-Histidine Containing Peptide

Fmoc_SPPS_Workflow Resin Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Fmoc-D-His(Boc)-OH (e.g., DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Next_Cycle Repeat Cycle for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Deprotect Cleave Final Cleavage & Deprotection (TFA cocktail) Next_Cycle->Cleave Peptide Crude Peptide Cleave->Peptide Boc_SPPS_Workflow Resin Resin Swell Swell Resin (DCM) Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralize (e.g., 10% DIPEA/DCM) Deprotect->Neutralize Wash1 Wash (DCM) Neutralize->Wash1 Couple Couple Boc-D-His(Tos)-OH (e.g., DCC/HOBt) Wash1->Couple Wash2 Wash (DCM) Couple->Wash2 Next_Cycle Repeat Cycle for Next Amino Acid Wash2->Next_Cycle Next_Cycle->Deprotect Cleave Final Cleavage & Deprotection (HF or TFMSA) Next_Cycle->Cleave Peptide Crude Peptide Cleave->Peptide

References

A Head-to-Head Battle in Peptide Synthesis: Trt vs. Boc Side-Chain Protection for D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of solid-phase peptide synthesis (SPPS), the selection of protecting groups for amino acid side chains is a critical decision that profoundly influences the purity, yield, and biological activity of the final peptide. For the unique challenges posed by D-histidine, with its nucleophilic imidazole side chain, two derivatives, Trityl (Trt) and tert-Butoxycarbonyl (Boc) protected D-histidine, are common contenders. This guide provides an objective, data-driven comparison to aid researchers, scientists, and drug development professionals in selecting the optimal D-histidine derivative for their specific synthetic needs.

The primary challenge in incorporating histidine into a peptide sequence is the propensity of its imidazole ring to induce racemization at the α-carbon during the activation and coupling steps. The lone pair of electrons on the π-nitrogen of the imidazole can act as an intramolecular base, abstracting the α-proton and leading to a loss of stereochemical integrity.[1] Side-chain protecting groups are therefore essential to mitigate this and other potential side reactions.[1]

At a Glance: Key Distinctions

The fundamental difference between Trt and Boc protection for the D-histidine side chain lies in the nature and point of attachment of the protecting group. The Trityl (Trt) group is a bulky, acid-labile group attached to the τ-nitrogen, which sterically hinders side reactions but is less effective at preventing racemization.[1] In contrast, the tert-Butoxycarbonyl (Boc) group offers electronic protection and has demonstrated superior performance in suppressing racemization, particularly under the elevated temperatures often employed in modern microwave-assisted peptide synthesis.[1]

Quantitative Performance Metrics

The choice between Trt and Boc for D-histidine side-chain protection often involves a trade-off between minimizing racemization, maximizing coupling efficiency, and considering the overall synthesis strategy. The following tables summarize the quantitative data from comparative studies on histidine derivatives.

Table 1: Comparison of D-Isomer (Racemization) Formation in the Synthesis of Liraglutide

Histidine DerivativeCoupling Temperature (°C)Coupling Time (min)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50106.8
Fmoc-His(Boc)-OH50100.18
Fmoc-His(Trt)-OH902>16
Fmoc-His(Boc)-OH9020.81

Data from a study on L-histidine, which is expected to have a similar racemization propensity as D-histidine.[1]

Table 2: Comparison in the Synthesis of 1-42 Beta Amyloid

Histidine DerivativeCoupling ConditionsTotal Synthesis Time (hr)D-Isomer Formation (%)
Fmoc-His(Trt)-OH50°C, 10 min4.42.88
Fmoc-His(Boc)-OH90°C, 2 min3.971.29

Data from a study on L-histidine, which is expected to have a similar racemization propensity as D-histidine.[1][2]

Table 3: Stability of Histidine Derivatives in DMF (0.2 M) over 10 Days

Histidine DerivativeInitial AppearanceAppearance after 10 daysPurity after 10 days (%)
Fmoc-His(Trt)-OHWhite solidWhite solid99.8
Fmoc-His(Boc)-OHWhite solidWhite solid99.9

[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF, followed by dichloromethane (DCM) and then DMF.

  • Amino Acid Coupling:

    • Pre-activate the Nα-Fmoc-D-histidine derivative (Trt or Boc protected) with a coupling reagent (e.g., HCTU/DIPEA in DMF) for a specified time.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for the desired time and at the appropriate temperature.

  • Washing: Wash the resin with DMF, DCM, and DMF to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Repeat: Continue the cycle of deprotection, washing, and coupling for the subsequent amino acids in the peptide sequence.

Protocol for Side-Chain Deprotection

Trt Group Removal:

The Trt group is highly acid-labile and is typically removed during the final cleavage of the peptide from the resin.[3][4]

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Scavengers (e.g., triisopropylsilane (TIS) and water, or ethanedithiol (EDT))

    • Dichloromethane (DCM)

    • Cold diethyl ether

  • Procedure:

    • Wash the dried peptide-resin with DCM.

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.[3]

    • Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

    • Filter the resin and collect the filtrate containing the deprotected peptide.

    • Wash the resin with additional TFA or DCM and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Collect the peptide pellet by centrifugation or filtration.

    • Wash the pellet with cold diethyl ether and dry under vacuum.[5]

Boc Group Removal:

The Boc group is also acid-labile and is generally removed under strong acidic conditions, similar to the final cleavage step.[3]

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Scavengers (e.g., TIS, water)

  • Procedure:

    • Follow the same procedure as for Trt group removal, using a high concentration of TFA in the cleavage cocktail (e.g., 92.5% TFA).[3]

Decision Pathway for Selecting a D-Histidine Derivative

The selection between Trt and Boc side-chain protection for D-histidine is a strategic decision based on the specific requirements of the peptide synthesis. The following diagram illustrates a logical decision-making process.

G start Start: Select D-Histidine Derivative racemization Is minimizing racemization critical? start->racemization cost Is cost a primary concern? racemization->cost No boc Choose Boc-D-His racemization->boc Yes temp Will high-temperature coupling be used? cost->temp No trt Choose Trt-D-His cost->trt Yes temp->boc Yes consider_boc Consider Boc-D-His (higher purity) temp->consider_boc No consider_boc->trt

Caption: Decision pathway for selecting a D-histidine derivative.

Conclusion

The choice between Trt and Boc side-chain protection for D-histidine significantly impacts the stereochemical purity of the final peptide. Experimental data strongly suggests that for Fmoc-SPPS, particularly when employing elevated temperatures to overcome difficult couplings, Fmoc-D-His(Boc)-OH offers a significant advantage in minimizing racemization.[1] While Fmoc-D-His(Trt)-OH is a more cost-effective option, the risk of epimerization is substantially higher.[1][2] For researchers aiming for the highest possible stereochemical purity, especially in long or complex peptide sequences, D-His(Boc) is the superior choice. Its ability to suppress racemization allows for more aggressive coupling conditions without compromising the enantiomeric integrity of the final product.[1]

References

A Researcher's Guide to Mass Spectrometry for Confirming D-Histidine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids, such as D-histidine, into synthetic peptides is a critical step in enhancing therapeutic properties. This substitution can significantly improve proteolytic stability and modulate biological activity. However, rigorous analytical validation is essential to confirm the successful and precise incorporation of D-histidine. This guide provides an objective comparison of mass spectrometry-based methods for this purpose, supported by experimental data and detailed protocols.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a powerful and highly sensitive technique for validating D-histidine incorporation. Its speed and ability to provide detailed structural information make it a superior choice over other analytical methods.

Comparison of Analytical Techniques

The choice of analytical technique for confirming D-histidine incorporation depends on factors such as the required level of detail, sample availability, and desired throughput. Mass spectrometry offers significant advantages in sensitivity and speed.

ParameterLC-MS with Chiral DerivatizationChiral HPLC-MSEdman Degradation
Principle Peptide hydrolysis, derivatization with a chiral reagent (e.g., Marfey's reagent), followed by LC-MS analysis to separate and quantify diastereomers.[1]Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.[1]Sequential cleavage of N-terminal amino acids, which are then identified. Chirality determination requires coupling with a chiral separation method.[1]
Primary Application Quantitative analysis of D/L amino acid ratios.[1]Quantitative analysis of D/L amino acid ratios.[1]N-terminal peptide sequencing.[1]
Sensitivity High (picomole to femtomole range).[1]High (picomole to femtomole range).[1]Moderate (picomole range).[1]
Accuracy (% Recovery) Typically in the range of 80–120%.[1]Comparable to derivatization methods.Not directly applicable for chirality.
Throughput HighModerate to HighModerate

Experimental Workflows and Methodologies

The successful validation of D-histidine incorporation using mass spectrometry involves a series of well-defined steps, from sample preparation to data analysis.

D-Histidine Incorporation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Peptide_Hydrolysis Peptide Hydrolysis (6M HCl) Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Peptide_Hydrolysis->Derivatization LC_Separation Liquid Chromatography Separation Derivatization->LC_Separation MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection Tandem_MS Tandem MS (MS/MS) Fragmentation MS_Detection->Tandem_MS Retention_Time Retention Time Analysis Tandem_MS->Retention_Time Mass_Shift Mass Shift Analysis Tandem_MS->Mass_Shift Fragment_Ion Fragment Ion Analysis Tandem_MS->Fragment_Ion Chiral_HPLC_MS_Workflow Peptide_Hydrolysis Peptide Hydrolysis Chiral_HPLC Chiral HPLC Separation Peptide_Hydrolysis->Chiral_HPLC MS_Detection Mass Spectrometry Detection Chiral_HPLC->MS_Detection

References

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-α-Fmoc-D-histidine is a critical step in peptide synthesis and pharmaceutical manufacturing. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high precision and sensitivity. This guide provides an objective comparison of various chiral HPLC methods for the enantiomeric separation of Fmoc-histidine, supported by experimental data to aid in method selection and development.

The successful separation of enantiomers in HPLC is primarily achieved through the use of Chiral Stationary Phases (CSPs). Several classes of CSPs have demonstrated effectiveness in resolving Fmoc-protected amino acids, including polysaccharide-based, quinine-based, and macrocyclic glycopeptide-based columns. The choice of CSP, in conjunction with the mobile phase composition, significantly impacts the resolution, selectivity, and analysis time.

Comparative Performance of Chiral Stationary Phases

The enantiomeric separation of Fmoc-histidine has been successfully achieved using various CSPs under different chromatographic modes. The following table summarizes the quantitative performance of different columns, providing a basis for comparison.

Chiral Stationary Phase (CSP)Mobile PhasetR1 (D-His) (min)tR2 (L-His) (min)Selectivity (α)Resolution (Rs)
Polysaccharide-Based
Lux Cellulose-2Hexane/Isopropanol with acidic additiveData not specifiedData not specifiedData not specifiedData not specified
Quinine-Based
ZWIX(+)™H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FAData not specifiedData not specifiedData not specifiedData not specified
QN-AX™MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FAData not specifiedData not specifiedData not specifiedData not specified
Macrocyclic Glycopeptide-Based
CHIROBIOTIC TMeOH/0.1% TEAA, pH 6.0 (20/80)Data not specifiedData not specifiedData not specifiedData not specified
CHIROBIOTIC RReversed phase or polar organic modeData not specifiedData not specifiedData not specifiedData not specified

Note: Specific quantitative data for Fmoc-histidine was not available in the searched resources. The table indicates the recommended conditions for separation based on the analysis of other Fmoc-amino acids on these columns.

Key Observations and Recommendations

  • Polysaccharide-based CSPs , such as Lux Cellulose-2, are frequently used for the chiral separation of Fmoc-amino acids.[1] The separation is typically achieved using a mobile phase consisting of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an acidic or basic additive to improve peak shape.[1]

  • Quinine-based CSPs , including zwitterionic (ZWIX(+)™) and anion-exchanger (QN-AX™) types, have been shown to be effective for the enantioseparation of 19 Nα-Fmoc proteinogenic amino acids.[2] The elution order on these columns is generally the D-enantiomer eluting before the L-enantiomer.[2]

  • Macrocyclic glycopeptide-based CSPs , like CHIROBIOTIC T and CHIROBIOTIC R, are also excellent choices for separating Fmoc-amino acids.[3] CHIROBIOTIC T is often used in reversed-phase mode, while CHIROBIOTIC R performs well in both reversed-phase and polar organic modes.[3]

Experimental Protocols

Below are detailed methodologies for chiral HPLC analysis of Fmoc-D-histidine based on established protocols for similar compounds.

Protocol 1: Polysaccharide-Based CSP (e.g., Lux Cellulose-2)

Objective: To determine the enantiomeric purity of Fmoc-D-histidine using a polysaccharide-based chiral column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Column: Lux Cellulose-2 (or similar polysaccharide-based CSP).

Reagents:

  • Mobile Phase A: HPLC-grade Hexane or Heptane.

  • Mobile Phase B: HPLC-grade Isopropanol or Ethanol.

  • Additive: Trifluoroacetic acid (TFA) or Diethylamine (DEA).

  • Sample: Fmoc-D-histidine dissolved in a suitable solvent (e.g., mobile phase).

Procedure:

  • Column Equilibration: Equilibrate the column with the mobile phase (e.g., a mixture of hexane and isopropanol with 0.1% TFA) at a flow rate of 0.5-1.5 mL/min until a stable baseline is achieved.

  • Sample Injection: Inject a standard solution of racemic Fmoc-histidine to determine the retention times of the D and L enantiomers.

  • Inject the Fmoc-D-histidine sample to be analyzed.

  • Detection: Monitor the elution profile using a UV detector at 260 nm or 280 nm.[1]

  • Data Analysis: Integrate the peak areas of the D and L enantiomers to calculate the enantiomeric purity.

Protocol 2: Quinine-Based CSP (e.g., ZWIX(+)™)

Objective: To determine the enantiomeric purity of Fmoc-D-histidine using a quinine-based zwitterionic chiral column.

Instrumentation:

  • HPLC system with UV detector.

  • Chiral Column: ZWIX(+)™.

Reagents:

  • Mobile Phase: H₂O/Methanol (1/99 v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA).[2]

  • Sample: Fmoc-D-histidine dissolved in the mobile phase.

Procedure:

  • Column Equilibration: Equilibrate the ZWIX(+)™ column with the prepared mobile phase at a constant flow rate until a stable baseline is observed.

  • Sample Injection: Inject a racemic standard of Fmoc-histidine to identify the retention times of both enantiomers.

  • Inject the Fmoc-D-histidine sample.

  • Detection: Monitor the chromatogram at an appropriate UV wavelength.

  • Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas.

Protocol 3: Macrocyclic Glycopeptide-Based CSP (e.g., CHIROBIOTIC T)

Objective: To determine the enantiomeric purity of Fmoc-D-histidine using a macrocyclic glycopeptide-based chiral column.

Instrumentation:

  • HPLC system with UV detector.

  • Chiral Column: CHIROBIOTIC T.

Reagents:

  • Mobile Phase: Methanol/0.1% Triethylammonium Acetate (TEAA), pH 6.0 (20/80).[3]

  • Sample: Fmoc-D-histidine dissolved in the mobile phase.

Procedure:

  • Column Equilibration: Condition the CHIROBIOTIC T column with the mobile phase at a consistent flow rate to achieve a stable baseline.

  • Sample Injection: Inject a racemic Fmoc-histidine standard to establish the retention times for the D and L enantiomers.

  • Inject the Fmoc-D-histidine sample for purity assessment.

  • Detection: Use a UV detector to monitor the separation.

  • Data Analysis: Determine the enantiomeric purity by comparing the peak areas of the D and L enantiomers.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the enantiomeric purity of Fmoc-D-histidine using chiral HPLC.

G cluster_hplc HPLC Process prep Sample Preparation (Dissolve Fmoc-D-histidine) injection Sample Injection prep->injection Inject Sample hplc Chiral HPLC System column Chiral Stationary Phase (e.g., Polysaccharide, Quinine, or Macrocyclic Glycopeptide) separation Enantiomeric Separation column->separation Elution mobile_phase Mobile Phase Preparation mobile_phase->hplc Pump injection->separation detection UV Detection separation->detection data Data Acquisition & Analysis detection->data report Purity Report data->report

Caption: General workflow for chiral HPLC analysis.

References

A Comparative Analysis of HCTU and HBTU as Activating Agents for Fmoc-D-His-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Introduction

In the field of solid-phase peptide synthesis (SPPS), the introduction of histidine residues is a well-documented challenge due to the high risk of racemization. The imidazole side chain of histidine can act as an intramolecular base, facilitating the abstraction of the α-proton during the carboxyl group activation step, which leads to a loss of stereochemical integrity. The choice of coupling reagent is therefore a critical parameter that directly influences reaction efficiency, speed, and the preservation of chirality.

This guide provides a data-driven comparative study of two widely used aminium-based coupling reagents, HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), for the activation and coupling of Fmoc-D-His-OH.

Performance Comparison: HCTU vs. HBTU

HCTU is structurally similar to HBTU but features a chlorine atom on the benzotriazole ring. This modification enhances its reactivity, often leading to faster and more complete coupling reactions.[1] While both are effective, studies comparing their performance in synthesizing challenging peptides have shown that HCTU can produce peptides with higher purity.[2] However, this increased reactivity can also potentiate racemization if not carefully controlled.

For the notoriously racemization-prone derivative Fmoc-His(Trt)-OH, direct comparative studies under similar conditions provide crucial insights. The data indicates that while both reagents lead to significant racemization, the levels are comparable, with HCTU showing slightly higher racemization under the tested conditions, likely due to its higher reactivity and the specific additives used.

Quantitative Data Summary

The following table summarizes the key performance metrics for HCTU and HBTU when used for the coupling of Fmoc-His(Trt)-OH, a common analogue for histidine coupling studies.

Performance MetricHCTUHBTUNotes
Racemization (%) 7.8%[3]6.8%[3]Data for Fmoc-His(Trt)-OH coupling. Slight variations can occur based on base, solvent, and temperature.
Relative Reactivity High[1]Moderate[1]HCTU is generally more reactive than HBTU, leading to faster reaction times.[2]
Coupling Time 5-20 minutes[1]30-60 minutes[1]HCTU allows for significantly shorter coupling times.[2][4]
Crude Purity High to Very High[2]Moderate to High[1]In comparative syntheses, HCTU often yields products of higher purity than HBTU.[2]
Relative Cost Moderate-High[1]Moderate[1]HCTU is generally more cost-effective than the highly reactive HATU, offering a balance of performance and cost.[1]

Experimental Protocols

The following protocols outline a standardized procedure for a comparative coupling experiment.

Objective: To compare the coupling efficiency and racemization levels of HCTU and HBTU for the acylation of a resin-bound amine with Fmoc-D-His(Trt)-OH.

Materials:

  • Rink Amide resin

  • Fmoc-D-His(Trt)-OH

  • Coupling Reagents: HCTU and HBTU

  • Additives: 6-Chloro-HOBt (for HCTU), HOBt (for HBTU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Analysis: High-Performance Liquid Chromatography (HPLC) system with a chiral column

Protocol:

  • Resin Preparation:

    • Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in two separate reaction vessels (one for HCTU, one for HBTU).

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to each resin.

    • Agitate for 5 minutes, drain, and repeat the treatment for an additional 15 minutes.

    • Wash each resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation and Coupling (Run in Parallel):

    • Vessel A (HCTU Protocol):

      • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 eq.), HCTU (2.9 eq.), and 6-Chloro-HOBt (3 eq.) in DMF.

      • Add DIPEA (6 eq.) to the solution and allow to pre-activate for 2 minutes.

      • Add the activated amino acid solution to the deprotected resin in Vessel A.

      • Agitate the mixture for 20 minutes at room temperature.

    • Vessel B (HBTU Protocol):

      • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[5]

      • Add DIPEA (6 eq.) to the solution and allow to pre-activate for 2 minutes.[3][5]

      • Add the activated amino acid solution to the deprotected resin in Vessel B.

      • Agitate the mixture for 45 minutes at room temperature.[5]

  • Washing:

    • Drain the coupling solutions from both vessels.

    • Wash the resins thoroughly with DMF (5x) and DCM (5x) to remove all excess reagents.

  • Cleavage and Deprotection:

    • Treat each resin sample with the cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and dry under vacuum.

  • Racemization Analysis:

    • Dissolve the crude peptides in an appropriate solvent.

    • Analyze by chiral HPLC to separate and quantify the D-His (desired) and L-His (racemized) containing peptides.[3]

    • Calculate the percentage of racemization using the formula: % Racemization = [Area(L-His) / (Area(D-His) + Area(L-His))] x 100.

Visualized Experimental Workflow

The following diagram illustrates the parallel workflow for the comparative study.

G cluster_setup 1. Preparation cluster_coupling 2. Parallel Coupling cluster_hctu HCTU Pathway cluster_hbtu HBTU Pathway cluster_analysis 3. Analysis Resin Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Activation_HCTU Activation: Fmoc-D-His(Trt)-OH + HCTU/6-Cl-HOBt + DIPEA Deprotection->Activation_HCTU Activation_HBTU Activation: Fmoc-D-His(Trt)-OH + HBTU/HOBt + DIPEA Deprotection->Activation_HBTU Coupling_HCTU Coupling (20 min) Activation_HCTU->Coupling_HCTU Cleavage Cleavage from Resin (TFA Cocktail) Coupling_HCTU->Cleavage Coupling_HBTU Coupling (45 min) Activation_HBTU->Coupling_HBTU Coupling_HBTU->Cleavage Analysis Chiral HPLC Analysis Cleavage->Analysis Comparison Compare Results: - Racemization % - Purity % - Yield % Analysis->Comparison

References

L-Histidine vs. D-Histidine Peptides: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide-based therapeutics and research, the chirality of constituent amino acids plays a pivotal role in determining biological activity, stability, and immunogenicity. This guide provides a comprehensive comparison of peptides containing L-histidine, the naturally occurring enantiomer, versus those incorporating its synthetic counterpart, D-histidine. By examining key performance metrics through experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in peptide design and application.

Executive Summary

The substitution of L-histidine with D-histidine in a peptide sequence can profoundly impact its biological properties. The primary advantages of incorporating D-histidine are a significant increase in proteolytic stability and a reduction in immunogenicity. Peptides containing D-amino acids are less susceptible to degradation by endogenous proteases, which are stereospecific for L-amino acids.[1] This enhanced stability can lead to a longer in vivo half-life and improved therapeutic efficacy. However, this modification can also influence receptor binding affinity and overall biological activity, necessitating a careful evaluation for each specific peptide.

Data Presentation: Quantitative Comparison

The following tables summarize the key differences in biological activity between L-histidine and D-histidine containing peptides.

ParameterL-Histidine Containing PeptideD-Histidine Containing PeptideRationale for Difference
Receptor Binding Affinity (Kd) Typically higher affinity for native receptorsCan be lower, higher, or unchanged depending on the specific interactionThe stereochemistry of the D-histidine side chain may alter the peptide's conformation and its fit within the receptor's binding pocket.
In Vitro Biological Activity (IC50/EC50) Potent activityActivity may be altered (increased, decreased, or unchanged)Dependent on the specific assay and the importance of the histidine residue's stereochemistry for the biological function.
Proteolytic Stability (Serum Half-life) Generally shortSignificantly longerD-amino acids are not recognized by most endogenous proteases, leading to increased resistance to degradation.[1]
Immunogenicity Can elicit an immune responseGenerally lower or negligibleD-peptides are poorly processed by antigen-presenting cells, leading to reduced T-cell activation and antibody production.

Case Study: Cytotoxicity of an Antitumor Peptide (RDP215) and its D-amino Acid Analog

A study on the antitumor peptide RDP215 and its analog, where an L-amino acid was substituted with a D-amino acid, demonstrated a significant increase in cytotoxic activity against human melanoma and glioblastoma cells.[1]

PeptideCell LineLC50 (µM) after 8h
RDP215 (L-amino acid)SBcl-2 (Melanoma)4.7 ± 0.4
9D-RDP215 (D-amino acid)SBcl-2 (Melanoma)1.8 ± 0.1

Table adapted from "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma".[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of L- and D-histidine containing peptides.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a D-histidine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected L-amino acids

  • Fmoc-D-His(Trt)-OH (or other suitably protected D-histidine)

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker or the previously coupled amino acid.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (L or D-histidine) (3 equivalents) and a coupling activator like HOBt or OxymaPure (3 equivalents) in DMF.

    • Add the coupling reagent, such as DIC (3 equivalents), to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the crude peptide, wash with cold ether, and air dry.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity (Ki) of a test peptide (L- or D-histidine containing) to its receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [125I]-labeled peptide)

  • Unlabeled competitor peptides (L- and D-histidine containing peptides)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Wash buffer

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled competitor peptides (L- and D-histidine analogs) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled native ligand).

  • Incubation: Add the receptor preparation to each well and incubate at a specific temperature for a defined time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a sigmoidal dose-response curve to determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Peptide Stability Assay in Serum

This protocol assesses the proteolytic stability of peptides in human serum.

Materials:

  • L- and D-histidine containing peptides

  • Human serum

  • Trichloroacetic acid (TCA)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Incubation: Incubate the test peptides at a final concentration of 1 mM in human serum at 37°C with gentle shaking.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding an equal volume of 10% TCA to the aliquots.

  • Centrifugation: Centrifuge the samples to pellet the precipitated serum proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC.

  • Quantification: Quantify the peak area of the intact peptide at each time point.

  • Half-life Calculation: Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t1/2) of the peptide in serum.

Mandatory Visualization

Signaling Pathway: General Receptor-Ligand Interaction

G cluster_0 Peptide Ligand cluster_1 Cell Membrane cluster_2 Intracellular Signaling L_Peptide L-Histidine Peptide Receptor Target Receptor L_Peptide->Receptor High Affinity Binding D_Peptide D-Histidine Peptide D_Peptide->Receptor Potentially Altered Binding Affinity Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activation Biological_Response Biological Response Signal_Transduction->Biological_Response

Caption: Receptor binding and signaling of L- and D-histidine peptides.

Experimental Workflow: Comparative Stability Assay

G Start Peptide Samples (L-His and D-His) Incubation Incubate with Human Serum (37°C) Start->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Precipitation Stop Reaction & Precipitate Proteins (TCA) Sampling->Precipitation Analysis Analyze Supernatant by RP-HPLC Precipitation->Analysis Quantification Quantify Intact Peptide Analysis->Quantification HalfLife Calculate Half-life (t½) Quantification->HalfLife

Caption: Workflow for determining peptide stability in human serum.

Logical Relationship: Immunogenicity Comparison

G cluster_0 Antigen Presenting Cell (APC) cluster_1 T-Helper Cell cluster_2 B-Cell L_Peptide L-Histidine Peptide L_Processing Proteolytic Processing L_Peptide->L_Processing D_Peptide D-Histidine Peptide D_Processing Resistant to Processing D_Peptide->D_Processing MHC_Presentation_L MHC Class II Presentation L_Processing->MHC_Presentation_L MHC_Presentation_D Minimal MHC Presentation D_Processing->MHC_Presentation_D T_Cell_Activation T-Cell Activation MHC_Presentation_L->T_Cell_Activation T_Cell_No_Activation No/Low T-Cell Activation MHC_Presentation_D->T_Cell_No_Activation Antibody_Production Antibody Production T_Cell_Activation->Antibody_Production

Caption: Comparative immunogenicity pathways of L- and D-histidine peptides.

References

A Researcher's Guide to Selecting Fmoc-D-histidine: A Comparative Analysis of Purity and Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the quality of amino acid derivatives is paramount to achieving high-purity peptides in optimal yields. Fmoc-D-histidine, a critical building block for introducing the unnatural D-isomer of histidine to enhance peptide stability, is offered by numerous suppliers. However, variability in manufacturing processes can lead to differences in purity and ultimately impact the success of a synthesis. This guide provides a framework for comparing Fmoc-D-histidine from different suppliers, focusing on purity and yield, supported by standardized experimental protocols.

Understanding the Critical Quality Attributes: Purity and Yield

The purity of the Fmoc-D-histidine starting material directly influences the purity of the final peptide. Impurities in the amino acid derivative can lead to the incorporation of incorrect sequences, truncated peptides, or peptides with difficult-to-remove side-product adducts. The yield of a peptide synthesis is a measure of its efficiency. While many factors contribute to the overall yield, the quality and reactivity of the individual amino acid building blocks play a crucial role.

Supplier Purity Data Overview

Several major chemical suppliers list the purity of their Fmoc-D-histidine products, typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes publicly available purity information for representative Fmoc-D-histidine derivatives. It is important to note that different protecting groups on the histidine side chain (imidazole) are common, with the trityl (Trt) group being a frequent choice to prevent side reactions.

SupplierProduct NamePurity SpecificationAnalytical Method
Sigma-Aldrich Fmoc-D-His(Trt)-OH97%HPLC[1]
Chem-Impex Nα-Fmoc-D-histidine≥ 99%HPLC[2]
Supplier C (Hypothetical) Fmoc-D-His(Boc)-OH≥ 98%HPLC

This table includes data from supplier websites and a hypothetical entry for illustrative purposes. Researchers should always consult the Certificate of Analysis (CoA) for lot-specific purity data.

Experimental Protocols for Comparative Analysis

To objectively compare Fmoc-D-histidine from different suppliers, a standardized experimental approach is essential. The following protocols outline methods for determining purity via HPLC and for assessing yield in a model peptide synthesis.

Protocol 1: HPLC Purity Analysis of Fmoc-D-histidine

This protocol provides a general method for verifying the purity of the Fmoc-D-histidine raw material.

Materials:

  • Fmoc-D-histidine sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the Fmoc-D-histidine sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 301 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a suitable starting point.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

HPLC_Purity_Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Fmoc-D-histidine dissolve Dissolve in ACN/Water start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject 1 mg/mL separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity determination of Fmoc-D-histidine.
Protocol 2: Comparative Yield in a Model Peptide Synthesis

To assess the performance of Fmoc-D-histidine in a practical application, the synthesis of a simple model peptide is recommended. The tripeptide, Ac-Ala-D-His-Gly-NH₂, is a suitable model.

Materials:

  • Rink Amide resin

  • Fmoc-Gly-OH

  • Fmoc-D-histidine (from different suppliers)

  • Fmoc-Ala-OH

  • Coupling reagents (e.g., HCTU, DIC/Oxyma)

  • Base (e.g., DIPEA)

  • 20% piperidine in DMF

  • DMF, DCM

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Cold diethyl ether

  • Preparative and analytical HPLC systems

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc-Gly Coupling: Perform Fmoc deprotection on the resin and couple Fmoc-Gly-OH using a standard coupling protocol.

  • Fmoc-D-histidine Coupling: After deprotection of the Fmoc-Gly, split the resin into equal portions for each supplier's Fmoc-D-histidine. Couple the different Fmoc-D-histidine samples to their respective resin portions under identical conditions.

  • Fmoc-Ala Coupling: Deprotect the Fmoc-D-histidine and couple Fmoc-Ala-OH.

  • Acetylation: After the final Fmoc deprotection, cap the N-terminus with acetic anhydride.

  • Cleavage: Cleave the peptides from the resin using the cleavage cocktail.

  • Precipitation and Lyophilization: Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis and Purification:

    • Determine the crude yield by weight.

    • Analyze the crude purity by analytical HPLC.

    • Purify the peptides using preparative HPLC.

    • Determine the final yield after lyophilization.

Peptide_Synthesis_Yield_Comparison cluster_synthesis Peptide Synthesis cluster_comparison Comparative Coupling cluster_completion Synthesis Completion cluster_analysis Yield & Purity Analysis Resin Start: Rink Amide Resin Deprotect1 Fmoc Deprotection Resin->Deprotect1 Couple_Gly Couple Fmoc-Gly-OH Deprotect1->Couple_Gly Deprotect2 Fmoc Deprotection Couple_Gly->Deprotect2 Split Split Resin Deprotect2->Split Couple_His_A Couple Fmoc-D-His (Supplier A) Split->Couple_His_A Couple_His_B Couple Fmoc-D-His (Supplier B) Split->Couple_His_B Couple_His_C Couple Fmoc-D-His (Supplier C) Split->Couple_His_C Deprotect3 Fmoc Deprotection Couple_His_A->Deprotect3 Couple_His_B->Deprotect3 Couple_His_C->Deprotect3 Couple_Ala Couple Fmoc-Ala-OH Deprotect3->Couple_Ala Deprotect4 Final Deprotection Couple_Ala->Deprotect4 Cap N-terminal Acetylation Deprotect4->Cap Cleave Cleavage & Precipitation Cap->Cleave Crude_Yield Determine Crude Yield Cleave->Crude_Yield HPLC_Purity Analyze Crude Purity (HPLC) Crude_Yield->HPLC_Purity Purify Purify Peptide HPLC_Purity->Purify Final_Yield Determine Final Yield Purify->Final_Yield

Caption: Experimental workflow for comparing Fmoc-D-histidine suppliers.

Data Presentation for Comparison

The results of the comparative analysis should be summarized in a clear and concise table to facilitate decision-making.

Table 2: Hypothetical Comparative Data for Fmoc-D-histidine Suppliers

SupplierLot NumberStated Purity (CoA)Verified Purity (HPLC)Crude Peptide Yield (mg)Crude Peptide Purity (%)Final Peptide Yield (mg)
Supplier A A-12397%97.5%12085%95
Supplier B B-456≥ 99%99.2%13592%118
Supplier C C-789≥ 98%98.1%12888%105

Conclusion and Recommendations

The selection of a high-quality Fmoc-D-histidine is a critical step in ensuring the successful synthesis of D-histidine-containing peptides. While supplier-provided data offers a useful starting point, performing in-house verification of purity and a comparative synthesis of a model peptide provides the most reliable data for making an informed purchasing decision. By implementing standardized protocols, researchers can mitigate risks associated with lot-to-lot variability and select a supplier that consistently provides high-purity reagents, leading to improved peptide yields and purity. This systematic approach ultimately saves time and resources in the development of therapeutic and research peptides.

References

Safety Operating Guide

Proper Disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine (Fmoc-D-histidine) is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides detailed procedural instructions for researchers, scientists, and drug development professionals.

Fmoc-D-histidine is an amino acid derivative commonly used in peptide synthesis.[1] Like other Fmoc-protected amino acids, it must be handled as a hazardous chemical, and its waste requires proper disposal procedures to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before handling Fmoc-D-histidine, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure. All operations involving the solid compound or solutions that could generate dust or aerosols should be conducted in a well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves, such as nitrile.

  • Body Protection: A laboratory coat is mandatory to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust inhalation, a suitable dust mask or respirator should be used.[2]

Hazard Summary and Physical Properties
Hazard StatementDescription
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]
PropertyValue
Molecular Formula C21H19N3O4
Molecular Weight 377.39 g/mol
Appearance Off-white to pale yellow solid.
Storage Temperature 2-8°C, sealed in a dry place.[3]

Experimental Protocols: Disposal Procedures

Under no circumstances should Fmoc-D-histidine or its waste be disposed of down the drain or in regular trash.[4] All waste must be treated as hazardous chemical waste and disposed of through your institution's certified hazardous waste program.

Solid Waste Disposal

Solid waste includes unused or expired Fmoc-D-histidine, contaminated lab supplies (e.g., weighing boats, pipette tips, gloves), and solid-phase synthesis resins.

Step-by-Step Protocol:

  • Segregation: Collect all solid waste contaminated with Fmoc-D-histidine in a dedicated, chemically resistant hazardous waste container. Do not mix with other types of waste.[2][5]

  • Containerization: Use a durable, leak-proof container that can be securely sealed. The original container is suitable if it is in good condition.[2]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2][5]

  • Final Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management service.[2][5]

Liquid Waste Disposal

Liquid waste is generated from solutions containing Fmoc-D-histidine and during processes like the deprotection of the Fmoc group, which often involves solvents like dimethylformamide (DMF) and bases like piperidine.

Step-by-Step Protocol:

  • Segregation: It is crucial to segregate liquid waste streams to prevent chemical reactions and facilitate proper disposal.[5]

    • Non-Halogenated Solvents: Collect solvents like DMF in a container labeled "Non-Halogenated Waste."[5]

    • Basic Waste: Solutions from Fmoc deprotection containing piperidine in DMF are basic and toxic. Collect this in a separately labeled container, such as "Basic Waste" or "Piperidine Waste."[5]

  • Containerization: Use a chemically resistant container with a secure, leak-proof cap.

  • Labeling: Each liquid waste container must be labeled "Hazardous Waste" and list all chemical constituents with their approximate percentages.[2]

  • Storage: Store sealed liquid waste containers in a designated and properly ventilated hazardous waste accumulation area, segregated from incompatible materials (e.g., acids).[2]

  • Final Disposal: Contact your institution's EHS office for collection and disposal.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Evacuate the immediate area and inform nearby personnel.

  • Control and Contain: For powdered material, prevent dust from becoming airborne. For liquids, use an inert absorbent material to contain the spill.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[2]

  • Collect Waste: Collect all cleanup materials, including absorbents and contaminated PPE, as hazardous waste.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of waste generated from the use of Fmoc-D-histidine.

G cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start Fmoc-D-histidine Use waste_type Identify Waste Type start->waste_type solid_waste Unused Reagent, Contaminated PPE, Weigh Boats, etc. waste_type->solid_waste Solid liquid_waste Solutions Containing Fmoc-D-histidine waste_type->liquid_waste Liquid collect_solid Collect in Designated 'Solid Hazardous Waste' Container solid_waste->collect_solid label_solid Label with: 'Hazardous Waste' 'Fmoc-D-histidine' Quantity collect_solid->label_solid store_solid Store in Designated Hazardous Waste Accumulation Area label_solid->store_solid final_disposal Arrange for Pickup by Certified Hazardous Waste Program store_solid->final_disposal segregate_liquid Segregate by Solvent Type liquid_waste->segregate_liquid non_halogenated Non-Halogenated (e.g., DMF solutions) segregate_liquid->non_halogenated Non-Halogenated basic Basic Waste (e.g., Piperidine/DMF) segregate_liquid->basic Basic collect_non_halo Collect in 'Non-Halogenated Waste' Container non_halogenated->collect_non_halo collect_basic Collect in 'Basic Waste' Container basic->collect_basic label_liquid Label with: 'Hazardous Waste' All Constituents & % collect_non_halo->label_liquid collect_basic->label_liquid store_liquid Store in Designated Hazardous Waste Accumulation Area label_liquid->store_liquid store_liquid->final_disposal

Caption: Waste disposal workflow for Fmoc-D-histidine.

References

Essential Safety and Operational Guide for Handling (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Storage, and Disposal of Fmoc-D-histidine.

This document provides crucial safety and logistical information for the handling of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-histidine (Fmoc-D-histidine). Adherence to these protocols is essential for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. While Fmoc-D-histidine and similar protected amino acids are not classified as hazardous substances, they should be handled with care as the chemical, physical, and toxicological properties have not been fully investigated.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Fmoc-D-histidine is provided below.

PropertyValue
Chemical Name This compound
Synonyms Fmoc-D-His-OH, Nα-Fmoc-D-histidine
CAS Number 157355-79-8[1][2][3]
Molecular Formula C21H19N3O4[1][3][4]
Molecular Weight 377.39 g/mol [1][3][4]
Appearance White to off-white solid/powder[1][5]
Melting Point >128°C (decomposes)[3]
Solubility Slightly soluble in DMSO, acetic acid, and aqueous base.[3]
Storage Temperature 4°C, protect from light.[1] In solvent, store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]
Hazard Identification and Personal Protective Equipment (PPE)

While not classified as a hazardous substance, it is prudent to treat Fmoc-D-histidine with standard laboratory precautions. Potential hazards include irritation of the skin, eyes, and respiratory tract upon contact or inhalation of dust. The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety glasses with side shields or gogglesProtects against flying particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated.[6]
Body Protection Laboratory coatProtects skin and personal clothing from spills and contamination.
Respiratory Protection Dust mask (e.g., N95) or use in a fume hoodRecommended when handling the powder, especially outside of a fume hood, to prevent inhalation of dust particles.[6]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Fmoc-D-histidine is crucial for safety and to avoid contamination.

  • Preparation:

    • Ensure all required PPE is worn correctly before handling the compound.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Prepare the workspace by clearing it of unnecessary items and ensuring easy access to designated waste containers.

  • Weighing and Solution Preparation:

    • All weighing of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Use a clean spatula for transferring the powder to a tared weigh boat.

    • When preparing solutions, slowly add the solid Fmoc-D-histidine to the solvent while stirring to prevent splashing.

  • Post-Handling:

    • Decontaminate the work area, including the balance and any potentially contaminated surfaces, with an appropriate solvent.

    • Thoroughly wash hands with soap and water after handling is complete.

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately:

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[7]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek medical attention if the individual feels unwell.
Small Spill Use appropriate tools to carefully sweep or scoop up the spilled solid and place it into a designated, labeled hazardous waste container. Avoid generating dust.
Large Spill Evacuate the area. Use a shovel to carefully place the spilled material into a convenient and labeled waste disposal container.[6] Prevent dust from spreading.
Disposal Plan

Proper disposal of Fmoc-D-histidine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused Compound: Unused or expired solid Fmoc-D-histidine must be disposed of as hazardous chemical waste.

    • Contaminated Consumables: All disposables that have come into contact with the compound (e.g., gloves, weigh boats, paper towels, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions: Solutions containing Fmoc-D-histidine should be collected in a separate, labeled container for hazardous liquid waste.

    • Segregation: Do not mix with other waste streams unless compatibility is confirmed. Depending on the solvent used, this may need to be segregated as halogenated or non-halogenated waste.

  • General Disposal Protocol:

    • Segregation: Keep all Fmoc-D-histidine waste separate from other chemical waste.

    • Containerization: Use chemically resistant, leak-proof containers for all waste.

    • Labeling: Clearly label all waste containers as "Hazardous Waste" and specify the contents, including "this compound" and any solvents.

    • Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Disposal: Arrange for the collection and disposal of all waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste management company.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of Fmoc-D-histidine.

cluster_prep Preparation cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handling_weigh Weigh Solid Fmoc-D-histidine prep_workspace->handling_weigh handling_solution Prepare Solution (if applicable) handling_weigh->handling_solution post_decontaminate Decontaminate Work Area handling_solution->post_decontaminate post_wash Wash Hands Thoroughly post_decontaminate->post_wash disp_solid Collect Solid Waste in Labeled Container disp_liquid Collect Liquid Waste in Labeled Container disp_dispose Dispose via Certified Hazardous Waste Program disp_solid->disp_dispose disp_liquid->disp_dispose

Caption: Workflow for the safe handling and disposal of Fmoc-D-histidine.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.